TCH-165
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDLWRCUPASJGY-AEGYFVCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1([C@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of TCH-165: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
TCH-165 is an investigational small molecule that has garnered significant interest for its novel mechanism of action in modulating the proteasome, a critical cellular machinery for protein degradation. This technical guide provides a comprehensive overview of the core mechanism of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing its signaling pathway and experimental workflows.
Core Mechanism of Action
This compound acts as a modulator of proteasome assembly, shifting the dynamic equilibrium between the 26S and 20S proteasome complexes to favor the latter.[1][2][3] This results in an increased level of free 20S proteasomes, enhancing the degradation of a specific subset of proteins, particularly intrinsically disordered proteins (IDPs).[1][4] The 20S proteasome is the catalytic core of the proteasome and is responsible for the ubiquitin-independent degradation of proteins.[5][6]
The mechanism of this compound-mediated 20S proteasome activation involves inducing an "open-gate" conformation of the 20S proteasome.[1][5] The outer α-rings of the 20S proteasome act as a gate that controls substrate entry into the proteolytic chamber.[5][7] this compound is proposed to bind to these α-rings, promoting an open state and thereby increasing substrate accessibility to the catalytic β-subunits.[3][8] This enhanced activity is selective for IDPs, such as α-synuclein, tau, ornithine decarboxylase (ODC), c-Fos, and the oncoprotein c-MYC, while structured proteins like GAPDH are not affected.[1][3][4]
By promoting the degradation of these key proteins, this compound exhibits potential therapeutic effects in various disease contexts, including cancer and neurodegenerative disorders.[4][7] For instance, its ability to enhance c-MYC degradation has shown anti-tumor activity in multiple myeloma models, even in cells resistant to the proteasome inhibitor bortezomib (B1684674).[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various experimental settings.
Table 1: Potency of this compound in Enhancing Proteasome Activity
| Proteolytic Activity | EC50 (μM) | Maximum Fold Enhancement | Reference |
| Chymotrypsin-like (CT-L) | 4.2 | ~10-fold | [2][5] |
| Trypsin-like (Tryp-L) | 3.2 | Not Specified | [2][9] |
| Caspase-like (Casp-L) | 4.7 | Not Specified | [2][9] |
| MYC-mediated Luciferase Transcription | 2.57 | Not Applicable | [7] |
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC50 / CC50 (μM) | Exposure Time (hours) | Reference |
| RPMI-8226 (Multiple Myeloma) | 1.6 | 72 | [2] |
| U-87MG (Glioblastoma) | 2.4 | 72 | [2] |
| CCRF-CEM (Leukemia) | 0.9 | 72 | [8] |
| Newly Diagnosed MM Primary Cells | 1.0 | Not Specified | [8] |
| Refractory MM Primary Cells | 8.1 | Not Specified | [8] |
Key Experimental Protocols
Detailed, step-by-step protocols for replicating the cited experiments are not fully available in the provided search results. However, the following outlines the general methodologies employed in the characterization of this compound's mechanism of action.
Proteasome Activity Assays: The proteolytic activity of the 20S and 26S proteasomes was assessed using fluorogenic substrates specific for the chymotrypsin-like (Suc-LLVY-AMC), trypsin-like (Boc-LRR-AMC), and caspase-like (Z-LLE-AMC) activities.[1] Purified proteasomes were incubated with varying concentrations of this compound before the addition of the substrate. The fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) was measured over time to determine the rate of proteolysis.
Cell Viability Assays: The cytotoxic effects of this compound on various cancer cell lines were determined using standard cell viability assays. Cells such as RPMI-8226 and U-87MG were treated with a range of this compound concentrations for 72 hours.[2] Cell viability was then assessed, likely using assays such as MTT or CellTiter-Glo, to calculate the IC50 values.
Immunoblotting for Protein Degradation: To confirm the degradation of specific proteins, cells were treated with this compound, with and without a proteasome inhibitor like bortezomib (BTZ) or epoxomicin.[1][7] Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The levels of target proteins (e.g., c-MYC, α-synuclein, ODC, GAPDH) were then detected using specific primary antibodies and visualized with secondary antibodies conjugated to a detectable marker.
Native Polyacrylamide Gel Electrophoresis (PAGE): To analyze the effect of this compound on proteasome complex assembly, native PAGE was utilized. HEK293T cells were treated with different concentrations of this compound, and cell lysates were prepared under non-denaturing conditions.[1] The lysates were then run on a native gel, followed by immunoblotting for proteasome subunits (e.g., β5 and Rpt1) to visualize the relative amounts of 26S and 20S proteasome complexes.[1]
Luciferase Reporter Assays: The impact of this compound on the transcriptional activity of c-MYC was evaluated using a luciferase reporter assay.[7] HCT-116 cells stably transfected with a MYC-luciferase reporter gene were treated with various concentrations of this compound.[7] The resulting luciferase activity was measured to determine the effect on MYC-mediated gene transcription.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, illustrating its effect on the proteasome equilibrium and subsequent degradation of intrinsically disordered proteins.
General Experimental Workflow for this compound Evaluation
Caption: A generalized experimental workflow for the preclinical evaluation of this compound, from in vitro characterization to in vivo efficacy studies.
References
- 1. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tocris.com [tocris.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
TCH-165 as a 20S Proteasome Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Proteasome System and the Therapeutic Promise of 20S Activation
The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, maintaining cellular homeostasis by eliminating misfolded, damaged, or redundant proteins. The system's central enzyme is the 26S proteasome, a large complex composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 19S RP recognizes polyubiquitinated substrates, unfolds them, and translocates them into the 20S CP for degradation in an ATP-dependent manner.
While the 26S proteasome degrades ubiquitinated proteins, the 20S proteasome can independently degrade proteins in a ubiquitin- and ATP-independent fashion.[1] Its substrates are typically intrinsically disordered proteins (IDPs), which lack a stable tertiary structure.[2][3] The accumulation of pathogenic IDPs is a hallmark of numerous diseases, including neurodegenerative disorders (α-synuclein, tau) and cancers (MYC, c-Fos).[1][2] The 20S proteasome's activity is gated by its outer α-rings, which control substrate entry into the proteolytic chamber.[4]
Targeting the proteasome has proven a successful therapeutic strategy, with 26S proteasome inhibitors like bortezomib (B1684674) being frontline treatments for multiple myeloma (MM). However, issues of resistance and toxicity necessitate novel approaches.[4][5] Enhancing the activity of the 20S proteasome to clear pathogenic IDPs represents a promising alternative strategy.[6] TCH-165 is a small molecule from the imidazoline (B1206853) class that has been identified as a potent activator of the 20S proteasome, demonstrating significant therapeutic potential.[1][4] This guide provides an in-depth overview of the mechanism, quantitative activity, and experimental protocols related to this compound.
Core Mechanism of Action: A Dual-Pronged Approach
This compound enhances 20S proteasome-mediated degradation through a dual mechanism: allosteric gate opening and modulation of the proteasome assembly equilibrium.
-
Allosteric Gate Opening: this compound binds to the α-rings of the 20S core particle.[1] This interaction is proposed to induce a conformational change, favoring an "open-gate" state.[4][5] This physically widens the channel into the proteolytic core, increasing substrate accessibility and enhancing the degradation of IDPs. Atomic force microscopy (AFM) imaging has provided biophysical evidence for this gate-opening mechanism, showing an increased ratio of open to closed 20S proteasomes in the presence of this compound at concentrations as low as 200 nM.[1]
-
Modulation of Proteasome Equilibrium: In cells, the 20S and 26S proteasomes exist in a dynamic equilibrium.[2][7] this compound shifts this equilibrium, favoring the dissociation of the 19S regulatory particle from the 20S core.[1] This leads to an increase in the cellular pool of free, active 20S proteasomes.[2] Consequently, the capacity for ubiquitin-independent degradation of IDPs is enhanced, while the degradation of structured, ubiquitinated proteins by the remaining single-capped (19S-20S) proteasomes is largely maintained at therapeutic concentrations.[2] At very high concentrations (>30 μM), this compound can significantly deplete 26S complexes, leading to an accumulation of ubiquitinated substrates.[6]
Quantitative Data Presentation
The activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key parameters.
Table 1: In Vitro 20S Proteasome Activation
This table details the potency of this compound in activating the three distinct proteolytic sites of purified 20S proteasome using fluorogenic peptide substrates.
| Parameter | Proteolytic Site | Substrate | Value (µM) | Max Fold Enhancement | Reference |
| EC200 | Chymotrypsin-like (CT-L) | Suc-LLVY-AMC | 1.5 | 810% | [4] |
| Trypsin-like (Tryp-L) | Boc-LRR-AMC | 2.7 | 500% | [4] | |
| Caspase-like (Casp-L) | Z-LLE-AMC | 1.2 | 1290% | [4] | |
| EC50 | Chymotrypsin-like (CT-L) | Suc-LLVY-AMC | 4.2 | - | [7][8] |
| Trypsin-like (Tryp-L) | Boc-LRR-AMC | 3.2 | - | [7][8] | |
| Caspase-like (Casp-L) | Z-LLE-AMC | 4.7 | - | [7][8] |
Table 2: Cell-Based Activity and Cytotoxicity
This table summarizes the efficacy of this compound in cellular models, including its effect on a key downstream target (MYC) and its cytotoxic effects on various cancer cell lines.
| Parameter | Cell Line / Type | Assay | Value | Reference |
| EC50 | HCT-116 | MYC-Luciferase Reporter | 2.57 µM | [4] |
| IC50 | RPMI-8226 (MM) | Cell Growth Inhibition | 1.6 µM | [7] |
| U-87 MG (Glioblastoma) | Cell Growth Inhibition | 2.4 µM | [7] | |
| CC50 (72h) | RPMI-8226 (MM) | Cytotoxicity | 0.9 - 1.0 µM | [4][5] |
| CCRF-CEM (Leukemia) | Cytotoxicity | 0.9 µM | [5] | |
| L363 (MM) | Cytotoxicity | 5.0 µM | [4] | |
| NCI-H929 (MM) | Cytotoxicity | 4.3 µM | [4] | |
| Primary MM Cells (New) | Cytotoxicity | 1.0 µM | [4][5] | |
| Primary MM Cells (Relapsed) | Cytotoxicity | 8.1 µM | [4][5] |
Downstream Signaling and Therapeutic Effects
By activating the 20S proteasome, this compound triggers the degradation of pathogenic IDPs, leading to potent anti-cancer effects, particularly in MYC-driven malignancies like multiple myeloma. Treatment of MM cells with this compound leads to a rapid, concentration-dependent reduction in MYC protein levels.[4] This degradation is proteasome-dependent, as it is blocked by co-treatment with the proteasome inhibitor bortezomib.[4][9] The reduction in MYC, a critical oncogenic transcription factor, inhibits cancer cell proliferation and induces apoptotic signaling.[4] Notably, this compound is effective in both bortezomib-sensitive and bortezomib-resistant cells, highlighting its potential to overcome a major clinical challenge.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key assays used to characterize this compound.
Protocol: In Vitro 20S Proteasome Activity Assay
This protocol measures the ability of this compound to enhance the proteolytic activity of purified 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 mM EDTA
-
Fluorogenic Substrates: e.g., Suc-LLVY-AMC (for chymotrypsin-like activity), 10 mM stock in DMSO
-
This compound: 10 mM stock in DMSO
-
Proteasome Inhibitor (Control): e.g., MG132 or Bortezomib, 10 mM stock in DMSO
-
Black 96-well microplate
-
Plate reader with fluorescence detection (e.g., Ex/Em 380/460 nm for AMC)
Methodology:
-
Prepare Reagents: Dilute the 20S proteasome in Assay Buffer to a final concentration of ~2 nM. Prepare serial dilutions of this compound in Assay Buffer. Prepare the substrate solution by diluting the stock to a final concentration of 100 µM in Assay Buffer.
-
Set Up Reactions: In the 96-well plate, add 50 µL of the this compound dilutions (or vehicle control) to appropriate wells.
-
Initiate Reaction: Add 25 µL of the diluted 20S proteasome to each well. Incubate for 15 minutes at 37°C to allow this compound to bind.
-
Add Substrate: Add 25 µL of the substrate solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30-60 minutes at 37°C. Alternatively, perform an endpoint reading after a fixed time (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the linear phase of fluorescence increase). Normalize the rates of this compound-treated wells to the vehicle control to determine the fold activation. Plot fold activation vs. This compound concentration and fit to a dose-response curve to calculate EC50.
Protocol: Cellular MYC Degradation via Western Blot
This protocol quantifies the reduction of endogenous MYC protein in cancer cells following treatment with this compound.
Materials:
-
RPMI-8226 multiple myeloma cells
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound and Bortezomib (BTZ) stocks in DMSO
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment, 4-20% Tris-glycine gels
-
PVDF membrane
-
Primary Antibodies: Rabbit anti-MYC, Mouse anti-GAPDH (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse
-
Chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Culture and Treatment: Seed RPMI-8226 cells and grow to ~80% confluency. Treat cells with desired concentrations of this compound (e.g., 0-10 µM) or vehicle (DMSO) for 4 hours. For proteasome inhibition control, pre-treat cells with 5 µM BTZ for 1 hour before adding this compound.
-
Cell Lysis: Harvest cells by centrifugation, wash twice with ice-cold PBS, and lyse the pellet with ice-cold RIPA buffer. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-MYC antibody overnight at 4°C.
-
Wash membrane with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with ECL substrate and capture the image using a digital imager.
-
-
Analysis: Strip or re-probe the membrane for a loading control (GAPDH). Quantify band intensities using software like ImageJ. Normalize MYC band intensity to the corresponding GAPDH band intensity.
Conclusion and Future Directions
This compound is a well-characterized small molecule activator of the 20S proteasome with a clear dual mechanism of action. By allosterically opening the proteasome gate and increasing the cellular pool of free 20S particles, it effectively enhances the degradation of pathogenic intrinsically disordered proteins.[1][2] Its ability to drive the clearance of the oncoprotein MYC and kill multiple myeloma cells, including those resistant to standard-of-care inhibitors, underscores its significant therapeutic potential.[4][5] The data strongly supports the continued exploration of 20S proteasome enhancement as a novel and well-tolerated strategy for treating MYC-driven cancers and potentially other proteinopathies, such as neurodegenerative diseases, where IDP accumulation is a key pathological feature.[2][4] Future work will likely focus on clinical translation, biomarker development to identify responsive patient populations, and the discovery of next-generation activators with improved potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
TCH-165: A Technical Guide to Modulating Proteasome-Mediated Degradation of Intrinsically Disordered Proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TCH-165 is a novel small molecule that offers a unique approach to targeted protein degradation. Unlike conventional degraders such as PROTACs or molecular glues that rely on the ubiquitin-E3 ligase system, this compound acts as a modulator of proteasome assembly. It enhances the activity of the 20S proteasome, leading to the selective degradation of intrinsically disordered proteins (IDPs). This mechanism of action presents a promising therapeutic strategy for a range of diseases, from cancers driven by oncoproteins that are IDPs to neurodegenerative disorders characterized by the aggregation of misfolded proteins. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction: A Paradigm Shift in Targeted Protein Degradation
The field of targeted protein degradation has been dominated by approaches that hijack the ubiquitin-proteasome system to eliminate specific proteins. This compound represents a departure from this paradigm. It does not recruit an E3 ligase to a target protein. Instead, it directly modulates the proteasome, the cell's primary machinery for protein degradation.
This compound shifts the dynamic equilibrium between the 26S and 20S proteasome complexes, favoring the formation of the 20S proteasome.[1][2] This is significant because the 20S proteasome is responsible for the ubiquitin-independent degradation of IDPs.[1][3] By increasing the levels and activity of the 20S proteasome, this compound effectively enhances the clearance of this specific class of proteins.
Mechanism of Action: Enhancing the 20S Proteasome
This compound's mechanism of action is centered on its ability to induce an "open-gate" conformation in the 20S proteasome.[4] The 20S proteasome is a barrel-shaped structure with a narrow channel that restricts access to its proteolytic core. This compound binds to the α-rings of the 20S proteasome, causing a conformational change that opens this gate and allows for increased substrate entry and degradation.[5]
This modulation of the proteasome assembly leads to a decrease in the fully assembled 26S proteasome and a corresponding increase in the free 20S proteasome.[1][2] The enhanced 20S proteasome activity results in the selective degradation of IDPs, while structured proteins, which are typically targeted by the 26S proteasome via ubiquitination, are largely unaffected.[1][6]
Figure 1: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Enhancement of 20S Proteasome Catalytic Activities
| Catalytic Activity | EC50 (μM) |
| Chymotrypsin-like (CT-L) | 4.2[2][6] |
| Trypsin-like (Tryp-L) | 3.2[2][6] |
| Caspase-like (Casp-L) | 4.7[2][6] |
Table 2: In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | IC50 / CC50 (μM) |
| RPMI-8226 | Multiple Myeloma | 1.6 (IC50)[2], 0.9 - 1.0 (CC50)[5][7][8] |
| U-87 MG | Glioblastoma | 2.4 (IC50)[2] |
| L363 | Multiple Myeloma | 5.0 (CC50)[5] |
| NCI-H929 | Multiple Myeloma | 4.3 (CC50)[5] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.9 (CC50)[7][8] |
| Primary MM Cells (Newly Diagnosed) | Multiple Myeloma | 1.0 (CC50)[7][8] |
| Primary MM Cells (Relapsed) | Multiple Myeloma | 8.1 (CC50)[7][8] |
Table 3: Pharmacokinetic Parameters in Mice
| Parameter | Value |
| Dose | 100 mg/kg (oral)[5] |
| Cmax (after 1st dose) | 932.3 ± 184.5 nM[5] |
| Tmax (after 1st dose) | 2 h[5] |
| Cmax (after 2nd dose) | 1434.0 ± 625.2 nM[5] |
| Tmax (after 2nd dose) | 12 h[5] |
| Mean AUC (0–16 h) | 13,975 h*nM/mL[5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Proteasome Activity Assay
This assay measures the effect of this compound on the three proteolytic activities of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Fluorogenic peptide substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the this compound dilutions to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Add the fluorogenic peptide substrate to each well to initiate the reaction.
-
Measure the fluorescence intensity at regular intervals using a fluorometer (excitation/emission wavelengths appropriate for AMC, e.g., 380/460 nm).
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Plot the rate of reaction against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Western Blot for Protein Degradation
This protocol is used to assess the degradation of specific proteins in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., RPMI-8226 for MYC degradation)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein (e.g., anti-MYC) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 4 hours for MYC degradation).[5]
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The reduction in the band intensity of the target protein relative to the loading control indicates degradation.
Native PAGE for Proteasome Complex Analysis
This method allows for the separation and visualization of intact proteasome complexes.
Materials:
-
HEK293T cells
-
This compound
-
Native PAGE lysis buffer (non-denaturing)
-
Native PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Antibodies against proteasome subunits (e.g., β5 for the 20S core, Rpt1 for the 19S cap)
Procedure:
-
Treat HEK293T cells with this compound at various concentrations for a specified time (e.g., 24 hours).[1]
-
Lyse the cells in a non-denaturing lysis buffer to preserve the integrity of the proteasome complexes.
-
Perform native PAGE to separate the proteasome complexes based on their size and charge.
-
Transfer the separated complexes to a membrane.
-
Perform Western blotting as described above, using antibodies against specific proteasome subunits to identify the 26S and 20S complexes. An increase in the signal for the 20S complex and a decrease for the 26S complex indicates a shift in the proteasome equilibrium.
Signaling Pathways and Experimental Workflows
The primary "pathway" affected by this compound is the proteasome machinery itself. This has downstream consequences on various signaling pathways that are regulated by IDPs.
Figure 2: Downstream effects of this compound-mediated proteasome modulation.
A typical experimental workflow to evaluate a compound like this compound is as follows:
Figure 3: A logical workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound represents an innovative strategy for targeted protein degradation by modulating the proteasome to selectively degrade intrinsically disordered proteins. Its demonstrated efficacy in degrading oncoproteins like MYC and its potential for clearing aggregation-prone proteins implicated in neurodegenerative diseases highlight its therapeutic potential.[4][9] Future research should focus on elucidating the full spectrum of IDPs targeted by this mechanism, optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds, and exploring combination therapies to enhance its anti-cancer effects. The development of this compound and similar molecules opens up new avenues for targeting proteins that have been challenging to address with conventional small molecule inhibitors or ubiquitin-E3 ligase-based degraders.
References
- 1. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Small Molecule TCH-165: A Technical Guide to its Effects on Intrinsically Disordered Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intrinsically disordered proteins (IDPs) represent a significant class of proteins that lack a stable tertiary structure, a characteristic that makes them challenging targets for traditional drug discovery. Their accumulation and dysregulation are implicated in a host of human diseases, including various cancers and neurodegenerative disorders. TCH-165 is a small molecule modulator of proteasome assembly that has emerged as a promising agent for promoting the degradation of pathogenic IDPs. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its effects, and detailed experimental protocols for its study.
Core Mechanism of Action: 20S Proteasome Activation
This compound's primary mechanism of action is the enhancement of the proteolytic activity of the 20S proteasome, the catalytic core of the proteasome complex.[1] Unlike the 26S proteasome, which primarily degrades ubiquitinated proteins, the 20S proteasome can directly degrade IDPs in a ubiquitin-independent manner.[1][2]
This compound achieves this enhancement through a dual-pronged approach:
-
Induction of an "Open-Gate" Conformation: The 20S proteasome exists in equilibrium between a "closed" state, where the entry channel to the proteolytic chamber is blocked, and an "open" state. This compound binds to the α-rings of the 20S proteasome, inducing a conformational change that favors the "open-gate" state.[3] This increases substrate accessibility to the catalytic sites within the proteasome core.
-
Modulation of Proteasome Assembly: this compound regulates the dynamic equilibrium between the 26S and 20S proteasome complexes.[4] By interacting with the 20S core particle, this compound can compete with the 19S regulatory particle, leading to an increase in the pool of free, proteolytically active 20S proteasomes.[3][4][5]
Crucially, this enhanced degradation is selective for IDPs. Structured proteins, such as GAPDH, are not affected by this compound treatment, highlighting the specificity of this approach.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Proteasome Activation by this compound
| Parameter | Catalytic Site | Value (μM) | Maximum Fold Enhancement | Reference |
| EC50 | Chymotrypsin-like (CT-L) | 4.2 | - | [4] |
| Trypsin-like (Tryp-L) | 3.2 | - | [4] | |
| Caspase-like (Casp-L) | 4.7 | - | [4] | |
| EC200 | Chymotrypsin-like (CT-L) | 1.5 | 810% | [6] |
| Trypsin-like (Tryp-L) | 2.7 | 500% | [6] | |
| Caspase-like (Casp-L) | 1.2 | 1290% | [6] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value (μM) | Incubation Time | Reference |
| Cytotoxicity (CC50) | RPMI-8226 (Multiple Myeloma) | CC50 | 0.9 - 1.0 | 72 h | [1][6][7] |
| CCRF-CEM (Leukemia) | CC50 | 0.9 | 72 h | [6][7] | |
| L363 (Multiple Myeloma) | CC50 | 5.0 | 72 h | [1] | |
| NCI-H929 (Multiple Myeloma) | CC50 | 4.3 | 72 h | [1] | |
| Primary MM Cells (Newly Diagnosed) | CC50 | 1.0 | 72 h | [6] | |
| Primary MM Cells (Bortezomib Refractory) | CC50 | 8.1 | 72 h | [6] | |
| MYC Transcription Inhibition | HCT-116 (Colon Cancer) | EC50 | 2.57 | - | [1][8][9] |
Table 3: In Vivo Pharmacokinetics of this compound
| Species | Dose | Route | Parameter | Value | Reference |
| Mouse (CD-1) | 100 mg/kg (first dose) | Oral Gavage | Cmax | 932.3 ± 184.5 nM | [1][8][10] |
| Tmax | 2 h | [1][8][10] | |||
| 100 mg/kg (second dose, 8h later) | Cmax | 1434.0 ± 625.2 nM | [1][8][10] | ||
| Tmax | 12 h | [1][8][10] | |||
| 100 mg/kg (bid) | AUC(0-16h) | 13,975 hnM/mL | [1][8][10] | ||
| Dog (Beagle) | 50 mg/kg (bid) | Oral Capsule | Cmax | 1.6 μM | [6][8][10] |
| Tmax | 24 h | [6][8][10] | |||
| AUC(0-24h) | 19,772 hnM/mL | [6][8][10] |
Effects on Specific Intrinsically Disordered Proteins
This compound has been shown to effectively promote the degradation of several disease-relevant IDPs.
-
c-MYC: The oncoprotein c-MYC is an IDP that is overexpressed in over 70% of human cancers.[1] this compound induces a rapid, concentration-dependent reduction in c-MYC protein levels in multiple myeloma and leukemia cell lines.[1][11] This degradation is proteasome-dependent, as it can be blocked by the proteasome inhibitor bortezomib.[1][7] The reduction in c-MYC protein leads to a downstream decrease in MYC-mediated gene transcription and inhibits cancer cell proliferation.[1]
-
α-Synuclein and Tau: The accumulation and aggregation of the IDPs α-synuclein and Tau are hallmarks of neurodegenerative diseases such as Parkinson's and Alzheimer's, respectively.[3][12] In vitro studies have demonstrated that this compound significantly enhances the 20S proteasome-mediated degradation of both α-synuclein and Tau.[4]
-
Other IDPs: this compound also promotes the degradation of other IDPs, including ornithine decarboxylase (ODC) and c-Fos.[3][4][12]
Signaling Pathways and Experimental Workflows
Visualizations
Caption: this compound binds to the 20S proteasome, inducing an active open-gate state and promoting IDP degradation.
Caption: Workflow for evaluating this compound's effect from in vitro validation to in cellulo functional outcomes.
Caption: Logical flow from this compound administration to the resulting cellular response via proteasome modulation.
Experimental Protocols
In Vitro 20S Proteasome Activity Assay
This protocol measures the catalytic activity of purified 20S proteasome using fluorogenic peptide substrates.
-
Materials: Purified human 20S proteasome, this compound, DMSO (vehicle control), 50 mM Tris-HCl (pH 7.5), black 96-well plates, fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Procedure:
-
Prepare a concentration range of this compound in DMSO.
-
In a 96-well plate, add 1 nM of purified human 20S proteasome to each well containing 50 mM Tris-HCl buffer.
-
Add the desired concentrations of this compound or DMSO vehicle control to the wells.
-
Pre-incubate the plate for 15 minutes at 37 °C.[1]
-
Initiate the reaction by adding the fluorogenic peptide substrate.
-
Measure the increase in fluorescence (release of AMC) over time using a plate reader.[1]
-
Western Blot for IDP Degradation in Cells
This protocol assesses the levels of a target IDP in cells following this compound treatment.
-
Materials: Cell line of interest (e.g., RPMI-8226), this compound, DMSO, proteasome inhibitor (e.g., bortezomib, as a control), PBS, RIPA lysis buffer with protease inhibitors, antibodies against the target IDP and a loading control (e.g., GAPDH).
-
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 4 hours).[1] For control experiments, pre-treat cells with a proteasome inhibitor for 1 hour before adding this compound.[1]
-
Harvest the cells, wash twice with cold PBS, and lyse with cold RIPA buffer.
-
Determine protein concentration of the lysates (e.g., using a BCA assay).
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies for the target IDP and loading control, followed by appropriate secondary antibodies.
-
Visualize and quantify the protein bands.
-
Cell Viability/Cytotoxicity Assay
This protocol measures the effect of this compound on cell proliferation and viability.
-
Materials: Cell line of interest, 96-well plates, this compound, DMSO, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[6]
-
Treat the cells with a range of this compound concentrations or DMSO for a specified period (e.g., 72 hours).[6]
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required (e.g., 10 minutes with shaking).[6]
-
Measure the signal (e.g., luminescence for CellTiter-Glo®) using a plate reader.
-
Calculate CC50 values from the dose-response curve.
-
MYC-Luciferase Reporter Assay
This protocol measures the effect of this compound on the transcriptional activity of c-MYC.
-
Materials: HCT-116 cells stably transfected with a MYC-luciferase reporter gene, this compound, DMSO, and a luciferase assay system.
-
Procedure:
-
Seed the stable HCT-116 cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound.[1][8]
-
After the desired incubation period, lyse the cells and measure luciferase activity according to the assay kit manufacturer's protocol.
-
Normalize firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable.
-
Determine the EC50 for the inhibition of MYC-mediated transcription.[1][8]
-
In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
-
Materials: Immunocompromised mice (e.g., SCID mice), tumor cells (e.g., RPMI-8226), this compound, and a vehicle for oral gavage (e.g., 3:7 v/v propylene (B89431) glycol: 5% dextrose).[6][8]
-
Procedure:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment groups (vehicle control, this compound, positive control like bortezomib).
-
Administer this compound via oral gavage at the desired dose and schedule (e.g., 100 mg/kg, twice daily).[6][10]
-
Monitor tumor volume using calipers and body weight regularly throughout the study.
-
At the end of the study (e.g., 42 days), euthanize the mice and excise the tumors for further analysis.[6]
-
Conclusion
This compound represents a novel therapeutic strategy that targets the degradation of intrinsically disordered proteins by activating the 20S proteasome. Its demonstrated efficacy in promoting the degradation of key oncoproteins and neurodegeneration-associated proteins, combined with its tolerability in vivo, underscores its potential for further development. The data and protocols presented in this guide offer a foundational resource for researchers investigating the therapeutic applications of 20S proteasome enhancement.
References
- 1. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma | MDPI [mdpi.com]
- 2. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Proteasome Enhancement by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
TCH-165 Mediated Degradation of Tau Protein: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TCH-165 is a novel small molecule modulator of the proteasome that has demonstrated the ability to enhance the degradation of intrinsically disordered proteins (IDPs), a class of proteins that includes the microtubule-associated protein tau.[1][2] In pathological conditions such as Alzheimer's disease and other tauopathies, tau becomes hyperphosphorylated and aggregates, leading to neurotoxicity.[3][4] this compound offers a potential therapeutic strategy by promoting the clearance of these aberrant tau species. This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biological pathways and workflows.
The core mechanism of this compound involves the modulation of the dynamic equilibrium between the 20S and 26S proteasome complexes.[5] this compound promotes an "open-gate" conformation of the 20S proteasome, thereby increasing its proteolytic activity and facilitating the ubiquitin-independent degradation of IDPs like tau.[1][2][6] This targeted degradation of disordered proteins, without affecting structured proteins, presents a promising avenue for therapeutic intervention in neurodegenerative diseases.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and efficacy of this compound from in vitro and cell-based assays.
Table 1: In Vitro Efficacy of this compound on Proteasome Activity
| Parameter | Substrate | Value | Reference |
| EC50 (Chymotrypsin-like) | Suc-LLVY-AMC | 4.2 µM | [5] |
| EC50 (Trypsin-like) | Boc-LRR-AMC | 3.2 µM | [5] |
| EC50 (Caspase-like) | Z-LLE-AMC | 4.7 µM | [5] |
| EC200 (Chymotrypsin-like) | Suc-LLVY-AMC | 1.5 µM | [6] |
| Maximum Fold Enhancement (Chymotrypsin-like) | Suc-LLVY-AMC | 8.1-fold | [6] |
| EC200 (Trypsin-like) | Boc-LRR-AMC | 2.7 µM | [6] |
| Maximum Fold Enhancement (Trypsin-like) | Boc-LRR-AMC | 5.0-fold | [6] |
| EC200 (Caspase-like) | Z-LLE-AMC | 1.2 µM | [6] |
| Maximum Fold Enhancement (Caspase-like) | Z-LLE-AMC | 12.9-fold | [6] |
Table 2: Cell-Based Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| RPMI-8226 | Cell Viability | IC50 (72h) | 1.6 µM | [5] |
| U87MG | Cell Viability | IC50 (72h) | 2.4 µM | [5] |
| HEK293T | Proteasome Subcomplex Distribution | Effective Concentration for 26S decrease and 20S increase | 3, 10, and 30 µM (24h) | [1] |
| U-87MG | c-Fos Degradation | Effective Concentration | Significant reduction at 8h | [1] |
Core Signaling Pathway and Mechanism of Action
This compound enhances the degradation of tau protein by directly modulating the proteasome machinery. The canonical pathway for protein degradation is the ubiquitin-proteasome system, where proteins are tagged with ubiquitin and then degraded by the 26S proteasome. However, intrinsically disordered proteins like tau can also be degraded in a ubiquitin-independent manner by the 20S proteasome.[7][8]
This compound shifts the equilibrium from the 26S proteasome complex towards the 20S proteasome.[1][5] It is proposed to bind to the α-rings of the 20S proteasome, inducing a conformational change that opens the gate to the proteolytic core.[6][9] This "open-gate" conformation allows for increased substrate access and enhanced degradation of IDPs such as tau, without affecting the degradation of structured proteins.[1]
Figure 1: Proposed mechanism of this compound in promoting tau degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on published studies.
In Vitro Tau Degradation Assay
This protocol assesses the direct effect of this compound on the 20S proteasome-mediated degradation of tau protein.
-
Materials:
-
Purified 20S proteasome
-
Recombinant tau protein
-
This compound (dissolved in DMSO)
-
Proteasome inhibitor (e.g., bortezomib) as a negative control
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
SDS-PAGE and Western blotting reagents
-
Anti-tau antibody
-
Anti-GAPDH antibody (as a control for structured protein)
-
-
Procedure:
-
Pre-incubate the purified 20S proteasome with either this compound (at desired concentrations), vehicle control (DMSO), or a proteasome inhibitor for a specified time (e.g., 30 minutes) at 37°C.
-
Add recombinant tau protein and a structured protein control (e.g., GAPDH) to the reaction mixture.
-
Incubate the reaction at 37°C for various time points.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the degradation of tau and the control protein by Western blotting using specific antibodies.
-
Quantify the band intensities to determine the extent of degradation.
-
Cell-Based Assay for Proteasome Subcomplex Distribution
This protocol evaluates the effect of this compound on the relative levels of 20S and 26S proteasomes in cells.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer for native PAGE
-
Native PAGE and SDS-PAGE reagents
-
Antibodies against proteasome subunits (e.g., β5 for 20S, Rpt1 for 19S)
-
Anti-GAPDH antibody (loading control)
-
-
Procedure:
-
Culture HEK293T cells to approximately 80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 3, 10, 30 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[1]
-
Harvest the cells and lyse them in a buffer compatible with native PAGE to preserve the integrity of proteasome complexes.
-
Separate the proteasome complexes by native PAGE.
-
Transfer the proteins to a membrane and perform immunoblotting using antibodies against 20S and 19S subunits to visualize the different proteasome complexes (26S, 20S).
-
In parallel, analyze a portion of the cell lysates by SDS-PAGE and Western blotting for total levels of proteasome subunits and a loading control (GAPDH).
-
Quantify the band intensities to determine the relative distribution of 20S and 26S proteasomes.
-
Figure 2: General experimental workflow for cell-based assays.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for enhancing the degradation of intrinsically disordered proteins, including the tau protein implicated in a range of neurodegenerative diseases. Its mechanism of action, which involves the allosteric activation of the 20S proteasome, provides a novel therapeutic strategy for clearing pathogenic proteins that are not effectively targeted by the conventional ubiquitin-proteasome system.
Further preclinical studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound in relevant animal models of tauopathy.[10] Optimization of its pharmacokinetic and pharmacodynamic properties will be crucial for its development as a potential therapeutic agent. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar proteasome-modulating compounds.
References
- 1. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tau degradation in Alzheimer's disease: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer’s disease model mice [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Tau protein degradation is catalyzed by the ATP/ubiquitin-independent 20S proteasome under normal cell conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasomal degradation of tau protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Tau immunotherapies for Alzheimer’s disease and related tauopathies: status of trials and insights from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
TCH-165: A Novel Small Molecule Enhancer of 20S Proteasome-Mediated Alpha-Synuclein Clearance
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The aggregation of alpha-synuclein (B15492655) is a central pathological hallmark of Parkinson's disease and other synucleinopathies. Enhancing the cellular clearance of this intrinsically disordered protein represents a promising therapeutic strategy. This document provides a detailed technical overview of TCH-165, a small molecule that promotes the degradation of alpha-synuclein through a novel mechanism: the activation of the 20S proteasome. This compound selectively facilitates the clearance of intrinsically disordered proteins, like alpha-synuclein, without affecting structured proteins. This guide synthesizes the available quantitative data, outlines key experimental protocols for studying its effects, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction
Alpha-synuclein, a protein abundant in presynaptic terminals, is implicated in the pathogenesis of a group of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease.[1][2] Under pathological conditions, alpha-synuclein misfolds and aggregates, leading to the formation of toxic oligomers and larger inclusions such as Lewy bodies.[1] The accumulation of these aggregates is associated with neuronal dysfunction and death. The cellular machinery for protein degradation, primarily the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway, is responsible for maintaining alpha-synuclein homeostasis.[2][3]
The 26S proteasome, a key component of the UPS, typically degrades ubiquitinated proteins. However, the 20S proteasome, the catalytic core of the 26S proteasome, can degrade some proteins in a ubiquitin-independent manner, particularly intrinsically disordered proteins (IDPs) like alpha-synuclein.[4][5] this compound is a small molecule that has been identified as an activator of the 20S proteasome, enhancing its capacity to degrade IDPs.[4][5]
Mechanism of Action of this compound
This compound enhances the proteolytic activity of the 20S proteasome by inducing a conformational change in its structure.[4] The 20S proteasome is a barrel-shaped complex with a central channel where proteolysis occurs. Access to this channel is regulated by "gates" at either end. This compound is proposed to bind to the alpha-rings of the 20S proteasome, promoting an "open-gate" conformation. This allows for increased access of substrates, particularly IDPs like alpha-synuclein, to the proteolytic chamber for degradation.[4] This mechanism is selective for disordered proteins, as structured proteins are not efficiently degraded by the 20S proteasome in this manner.[4]
Quantitative Data on Alpha-Synuclein Clearance
In vitro studies have demonstrated the efficacy of this compound in promoting the degradation of alpha-synuclein. The following table summarizes the key quantitative findings from published research.
| Concentration of this compound | Remaining Alpha-Synuclein (%) | Experimental System | Reference |
| 5 µM | ~60% | Purified 20S proteasome and alpha-synuclein | [6] |
| 15 µM | ~40% | Purified 20S proteasome and alpha-synuclein | [6] |
Immunoblot analysis has qualitatively confirmed a concentration-dependent enhancement of alpha-synuclein degradation by the 20S proteasome in the presence of this compound, with statistically significant effects (p < 0.01).[4]
Experimental Protocols
The following protocols provide a general framework for assessing the effect of this compound on alpha-synuclein clearance.
In Vitro Alpha-Synuclein Degradation Assay
This assay evaluates the direct effect of this compound on the degradation of purified alpha-synuclein by the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Recombinant human alpha-synuclein
-
This compound
-
Proteasome inhibitor (e.g., bortezomib (B1684674) or MG132) as a negative control
-
GAPDH (as a structured protein control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-alpha-synuclein, anti-GAPDH
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
Procedure:
-
Pre-incubate the purified 20S proteasome with varying concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) in assay buffer for 15 minutes at 37°C.
-
Add purified alpha-synuclein and GAPDH to the reaction mixture.
-
Incubate the reaction for a defined period (e.g., 1 to 3.5 hours) at 37°C.[4][6]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using primary antibodies against alpha-synuclein and GAPDH.
-
Detect the protein bands using an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the alpha-synuclein signal to the GAPDH signal.
Cell-Based Alpha-Synuclein Clearance Assay
This assay assesses the ability of this compound to enhance the clearance of alpha-synuclein in a cellular context.
Materials:
-
A suitable cell line overexpressing alpha-synuclein (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound
-
Cycloheximide (B1669411) (to inhibit new protein synthesis)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-alpha-synuclein, anti-GAPDH or β-actin (as a loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
Procedure:
-
Plate the alpha-synuclein overexpressing cells and allow them to adhere.
-
Treat the cells with cycloheximide for a short period to block protein synthesis.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 4-24 hours).
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting as described in the in vitro assay protocol.
-
Quantify the alpha-synuclein levels relative to the loading control.
Signaling and Logical Relationships
The primary mechanism of this compound is the direct activation of the 20S proteasome, leading to the degradation of alpha-synuclein. The relationship between this compound and the autophagy pathway in the context of alpha-synuclein clearance is an area for further investigation. While this compound's primary role is in proteasomal degradation, its potential indirect effects on autophagy should be considered in comprehensive studies.
References
- 1. Targeted degradation of α-synuclein by arginine-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clearance of α-Synuclein Oligomeric Intermediates via the Lysosomal Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregate Clearance of α-Synuclein in Saccharomyces cerevisiae Depends More on Autophagosome and Vacuole Function Than on the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Impact of TCH-165 on c-MYC Protein Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-MYC oncogene is a critical driver of cell proliferation and is overexpressed in a majority of human cancers. Its protein product, c-MYC, is an intrinsically disordered protein with a short half-life, making it a challenging therapeutic target. This technical guide provides an in-depth overview of the mechanism and impact of TCH-165, a small molecule activator of the 20S proteasome, on the degradation of the c-MYC protein. This compound promotes a proteolytically active, open-gate conformation of the 20S proteasome, leading to enhanced, ubiquitin-independent degradation of c-MYC. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to c-MYC Regulation and this compound
The c-MYC protein is a transcription factor that plays a pivotal role in regulating cell growth, proliferation, and metabolism.[1] Its expression is tightly controlled, and its deregulation is a hallmark of many cancers.[2] Normally, c-MYC protein stability is regulated by the ubiquitin-proteasome system.[2][3][4] The canonical pathway involves phosphorylation of c-MYC at Threonine-58 and Serine-62, which signals for its ubiquitination by E3 ligases such as F-box and WD repeat domain-containing 7 (FBXW7), followed by degradation by the 26S proteasome.[5][6][7][8]
This compound represents a novel therapeutic strategy that circumvents the complexities of the ubiquitin-dependent pathway by directly targeting the 20S proteasome for c-MYC degradation.[9][10] this compound is a small molecule that modulates the assembly of the proteasome, favoring the formation of the 20S catalytic core and enhancing its proteolytic activity.[11][12][13] This enhancement is achieved by promoting an "open-gate" conformation of the 20S proteasome, which increases substrate accessibility to the catalytic chamber.[13][14][15] This mechanism is particularly effective for intrinsically disordered proteins (IDPs) like c-MYC, which can be degraded in a ubiquitin-independent manner by the 20S proteasome.[9][16]
Quantitative Impact of this compound on c-MYC and Proteasome Activity
The following tables summarize the quantitative effects of this compound on proteasome activity, c-MYC protein levels, and cell viability in various cancer cell lines.
Table 1: Enhancement of 20S Proteasome Catalytic Activities by this compound [14]
| Catalytic Site | Substrate | AC200 (μM) | FoldM (%) |
| Chymotrypsin-like (CT-L) | Suc-LLVY-AMC | 1.5 | 810 |
| Trypsin-like (Tryp-L) | - | 2.7 | 500 |
| Caspase-like (Casp-L) | - | 1.2 | 1290 |
| AC200: Active concentration at which this compound doubles 20S activity. FoldM: Maximum fold enhancement of 20S activity. |
Table 2: Effect of this compound on c-MYC Protein Levels and Cell Viability [10][14][17][18]
| Cell Line | Cancer Type | Treatment | c-MYC Reduction | CC50 / IC50 (μM) |
| RPMI-8226 | Multiple Myeloma | This compound (5 μM, 4h) | Significant reduction | 1.0 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | This compound (concentration-dependent, 4h) | Significant reduction | 0.9 |
| L363 | Multiple Myeloma | This compound (concentration-dependent) | Concentration-dependent reduction | Not Reported |
| H929 | Multiple Myeloma | This compound (concentration-dependent) | Concentration-dependent reduction | Not Reported |
| HCT-116 (MYC-luciferase) | Colorectal Carcinoma | This compound | Concentration-dependent decrease in luciferase transcription (EC50 = 2.57 μM) | Not Reported |
| U87MG | Glioblastoma | This compound (72h) | Not Reported | 2.4 |
| CC50: 50% cytotoxic concentration. IC50: 50% inhibitory concentration. EC50: 50% effective concentration. |
Signaling Pathways and Mechanisms of Action
Canonical c-MYC Degradation Pathway
The established pathway for c-MYC degradation involves a series of post-translational modifications that mark the protein for destruction by the 26S proteasome.
Caption: Canonical Ubiquitin-Mediated c-MYC Degradation Pathway.
This compound-Mediated c-MYC Degradation
This compound enhances the activity of the 20S proteasome, leading to the ubiquitin-independent degradation of c-MYC.
Caption: this compound-Mediated 20S Proteasome Activation and c-MYC Degradation.
Experimental Protocols
Western Blotting for c-MYC Protein Levels
This protocol is adapted from methodologies described in studies evaluating this compound.[10][16][19][20]
Caption: Experimental Workflow for Western Blot Analysis of c-MYC.
Detailed Steps:
-
Cell Culture and Treatment: Cancer cell lines (e.g., RPMI-8226) are cultured to approximately 80% confluency.[16] Cells are then treated with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 4 hours). In experiments to confirm proteasome involvement, cells are pre-treated with a proteasome inhibitor like bortezomib (5 μM) for 1 hour before the addition of this compound.[10][16]
-
Lysate Preparation: Following treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS).[16][20] Cell lysis is performed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail to prevent protein degradation.[16][21]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading of proteins for electrophoresis.[21]
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20] The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.[21]
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for c-MYC, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to c-MYC is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative change in c-MYC protein levels.[21]
Cell Viability Assay
Cell viability is assessed to determine the cytotoxic effects of this compound.[17]
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density.
-
Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).
In Vitro 20S Proteasome Activity Assay
This assay measures the direct effect of this compound on the catalytic activity of the 20S proteasome.[11][14]
Methodology:
-
Reaction Setup: Purified human 20S proteasome is incubated with a fluorogenic peptide substrate specific for one of the three catalytic sites (chymotrypsin-like, trypsin-like, or caspase-like).
-
This compound Treatment: The reaction is carried out in the presence of varying concentrations of this compound or a vehicle control.
-
Fluorescence Measurement: The cleavage of the fluorogenic substrate is monitored over time as an increase in fluorescence.
-
Data Analysis: The rate of substrate cleavage is used to determine the enhancement of proteasome activity, from which parameters like AC200 and FoldM are calculated.[14]
Conclusion and Future Directions
This compound demonstrates a promising mechanism for targeting the c-MYC oncoprotein by enhancing its degradation through the activation of the 20S proteasome. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent in c-MYC-driven cancers.[9][10][14][15][16] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other 20S proteasome activators. Future research should focus on elucidating the full spectrum of proteins targeted by this enhanced 20S proteasome activity, as well as on the continued preclinical and clinical development of this compound for the treatment of multiple myeloma and other malignancies characterized by c-MYC overexpression.
References
- 1. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 2. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Destruction of Myc by ubiquitin‐mediated proteolysis: cancer‐associated and transforming mutations stabilize Myc | The EMBO Journal [link.springer.com]
- 5. Phosphorylation‐dependent degradation of c‐Myc is mediated by the F‐box protein Fbw7 | The EMBO Journal [link.springer.com]
- 6. Phosphorylation-dependent degradation of c-Myc is mediated by the F-box protein Fbw7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triggering Fbw7-mediated proteasomal degradation of c-Myc by oridonin induces cell growth inhibition and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | Proteasome | Tocris Bioscience [tocris.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
TCH-165 in Cancer Cell Line Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TCH-165 is a small molecule modulator of proteasome assembly that has demonstrated significant anti-tumor activity in various cancer cell lines. It functions by altering the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the 20S-mediated degradation of intrinsically disordered proteins (IDPs).[1] A key target of this enhanced degradation is the oncoprotein c-MYC, a critical driver in many human cancers.[2][3] This guide provides a comprehensive overview of the technical details surrounding the use of this compound in cancer cell line research, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Mechanism of Action
This compound enhances the proteolytic activity of the 20S proteasome. It is believed to bind to the α-rings of the 20S proteasome, inducing a conformational change that opens the gate to the proteolytic core.[4][5] This increased accessibility allows for the degradation of IDPs, such as c-MYC, α-synuclein, and tau, without affecting the degradation of structured proteins like GAPDH.[6] By promoting the disassembly of the 26S proteasome into the 20S catalytic core, this compound effectively shifts the cellular protein degradation machinery towards ubiquitin-independent degradation of IDPs.[1][6] This mechanism is particularly relevant in cancers that are reliant on high levels of c-MYC for their proliferation and survival.[2][3]
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines and biochemical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| RPMI-8226 | Multiple Myeloma | IC50 | 1.6 µM | [1] |
| U87MG | Glioblastoma | IC50 | 2.4 µM | [1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | CC50 | 0.9 µM (95% CI 0.79-1.19 µM) | [5] |
| RPMI-8226 | Multiple Myeloma | CC50 | 1.0 µM (95% CI 0.75-1.15 µM) | [5] |
| Primary MM Patient Cells (Newly Diagnosed) | Multiple Myeloma | CC50 | 1.0 µM (95% CI 0.60-1.51 µM) | [4] |
| Primary MM Patient Cells (Refractory) | Multiple Myeloma | CC50 | 8.1 µM | [4] |
| HCT-116 (MYC-luciferase) | Colorectal Carcinoma | EC50 (MYC transcription inhibition) | 2.57 µM (95% CI 2.46–2.95) | [2][3] |
Table 2: Biochemical Activity of this compound
| Assay | Parameter | Value | Reference |
| Chymotrypsin-like (CT-L) activity | EC50 | 4.2 µM | [1][7] |
| Trypsin-like (Tryp-L) activity | EC50 | 3.2 µM | [1][7] |
| Caspase-like (Casp-L) activity | EC50 | 4.7 µM | [1][7] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound, leading to the degradation of the c-MYC oncoprotein.
Caption: this compound modulates proteasome dynamics to enhance c-MYC degradation.
Experimental Workflow: Assessing c-MYC Degradation
The following diagram outlines a typical experimental workflow to investigate the effect of this compound on c-MYC protein levels in a cancer cell line.
Caption: Workflow for analyzing this compound-induced c-MYC degradation.
Experimental Protocols
Cell Viability Assay (IC50/CC50 Determination)
-
Cell Seeding: Seed cancer cells (e.g., RPMI-8226, U87MG) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log concentration of this compound. Calculate the IC50 or CC50 value using a non-linear regression curve fit.
Western Blot for c-MYC Degradation
-
Cell Culture and Treatment: Culture cancer cells (e.g., RPMI-8226) to approximately 80% confluency.[3] Treat the cells with the desired concentrations of this compound (e.g., 5 µM) for a specified time (e.g., 4 hours).[2][3] For control experiments, pre-treat cells with a proteasome inhibitor like Bortezomib (e.g., 5 µM) for 1 hour before adding this compound.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-MYC and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ to determine the relative levels of c-MYC protein.[6]
Proteasome Activity Assay
-
Lysate Preparation: Prepare cell lysates from treated and untreated cells as described in the Western blot protocol.
-
Substrate Addition: In a 96-well plate, add cell lysate to wells containing specific fluorogenic peptide substrates for the chymotrypsin-like (Suc-LLVY-AMC), trypsin-like (Boc-LRR-AMC), and caspase-like (Z-LLE-AMC) activities of the proteasome.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage to determine the proteasomal activity. The EC50 values can be determined by testing a range of this compound concentrations.[7]
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by the overexpression of IDPs like c-MYC. Its unique mechanism of modulating proteasome assembly to enhance 20S-mediated degradation offers a novel approach to target oncoproteins that are often considered "undruggable." The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the potential of this compound in preclinical and clinical settings. The ability of this compound to overcome resistance to conventional proteasome inhibitors like bortezomib further highlights its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
The Selective Mechanism of TCH-165: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
TCH-165 is a novel small molecule that has demonstrated significant potential in preclinical studies through its unique mechanism of action. This technical guide provides an in-depth analysis of the selectivity of this compound, focusing on its role as a modulator of the proteasome assembly. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of this compound.
Core Mechanism: Selective Enhancement of 20S Proteasome Activity
This compound's primary mechanism of action is not as a kinase inhibitor, but as a modulator of the cellular protein degradation machinery. Specifically, it regulates the dynamic equilibrium between the 20S and 26S proteasome complexes.[1][2][3][4] The key aspect of its selectivity lies in its ability to favor the formation and activity of the 20S proteasome, which is responsible for the ubiquitin-independent degradation of proteins.[5][6] This mode of action leads to the selective degradation of a specific subset of proteins, particularly intrinsically disordered proteins (IDPs).[1][3][4]
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on the proteasome system.
Caption: this compound modulates the proteasome equilibrium, favoring 20S-mediated degradation of IDPs.
Quantitative Analysis of this compound Activity
The selectivity of this compound can be quantified through its effects on the proteolytic activities of the 20S proteasome and its impact on cancer cell viability.
Table 1: Enhancement of 20S Proteasome Catalytic Activities by this compound
| Catalytic Activity | Substrate | EC50 (µM) |
| Chymotrypsin-like (CT-L) | Suc-LLVY-AMC | 4.2[1][2][3] |
| Trypsin-like (Tryp-L) | Boc-LRR-AMC | 3.2[1][2][3] |
| Caspase-like (Casp-L) | Z-LLE-AMC | 4.7[1][2][3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50/CC50 (µM) | Incubation Time (h) |
| RPMI-8226 | Multiple Myeloma | 1.6 (IC50)[2] | 72 |
| U87MG | Glioblastoma | 2.4 (IC50)[2] | 72 |
| RPMI-8226 | Multiple Myeloma | 1.0 (CC50)[7] | 72 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.9 (CC50)[7] | 72 |
| Primary MM Cells (Newly Diagnosed) | Multiple Myeloma | 1.0 (CC50)[7][8] | 72 |
| Primary MM Cells (Refractory) | Multiple Myeloma | 8.1 (CC50)[7][8] | 72 |
Selectivity for Intrinsically Disordered Proteins (IDPs)
A critical aspect of this compound's selectivity is its ability to enhance the degradation of IDPs while having minimal effect on structured proteins.[1][3][4] This has been demonstrated for several key proteins implicated in disease pathogenesis.
-
Enhanced Degradation: α-synuclein, tau, c-Myc, and ornithine decarboxylase (ODC).[1][3][4][5]
-
No Effect: The structured protein GAPDH is not degraded by the 20S proteasome in the presence of this compound.[1][2][3]
This substrate selectivity is attributed to the "open-gate" conformation of the 20S proteasome favored by this compound, which allows for the entry and degradation of unfolded or disordered proteins.[1][5]
Experimental Protocols
The following sections detail the methodologies used in key experiments to characterize the selectivity of this compound.
20S Proteasome Activity Assay
This assay measures the ability of this compound to enhance the catalytic activity of the purified 20S proteasome.
Caption: Workflow for determining the EC50 of this compound on 20S proteasome activity.
Methodology:
-
Purified human 20S proteasome is incubated with a specific fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) in an appropriate assay buffer.
-
This compound is added at a range of concentrations.
-
The reaction is incubated at 37°C, and the fluorescence generated from the cleavage of the substrate is measured kinetically using a plate reader.
-
The initial rates of reaction are calculated and plotted against the concentration of this compound to determine the EC50 value.
Cellular Protein Degradation Assay (Western Blot)
This assay is used to assess the effect of this compound on the levels of specific proteins within cells.
Methodology:
-
HEK293T cells are cultured and treated with cycloheximide (B1669411) (to inhibit new protein synthesis) and varying concentrations of this compound (e.g., 0, 3, 10 µM) for a specified time (e.g., 24 hours).[1] A proteasome inhibitor like bortezomib (B1684674) (BTZ) can be used as a control to confirm proteasome-mediated degradation.[1]
-
Following treatment, cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the target proteins (e.g., GFP-ODC, c-Fos, GAPDH) and a loading control.
-
Secondary antibodies conjugated to a detection enzyme are used, and the protein bands are visualized and quantified.[1]
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., RPMI-8226, U87MG) are seeded in 96-well plates.[2]
-
The cells are treated with a range of concentrations of this compound (e.g., 0.01-10 µM) for a specified duration (e.g., 72 hours).[2]
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
The results are used to calculate the IC50 or CC50 value, which represents the concentration of this compound required to inhibit cell growth or viability by 50%.
Conclusion
The selectivity of this compound is not defined by its interaction with a specific kinase, but rather by its nuanced modulation of the proteasome system. By favoring the 20S proteasome and promoting the degradation of intrinsically disordered proteins, this compound presents a unique therapeutic strategy. This targeted approach to protein degradation, particularly of oncoproteins like c-Myc, underscores its potential in the development of novel cancer therapies. The data and protocols presented in this guide offer a foundational understanding for further research and development of this promising compound.
References
- 1. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | Proteasome | Tocris Bioscience [tocris.com]
- 5. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
TCH-165: Modulator of Proteasome Assembly for Targeted Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TCH-165 is a small molecule modulator of proteasome assembly that has emerged as a valuable tool in cellular biology and drug discovery.[1][2] It functions by regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, ultimately favoring 20S-mediated protein degradation.[1][2][3] This unique mechanism of action allows for the targeted degradation of intrinsically disordered proteins (IDPs), a class of proteins implicated in various diseases, including cancer and neurodegenerative disorders.[3][4] this compound has been shown to enhance the degradation of key proteins such as α-synuclein, tau, and the oncoproteins c-Fos and MYC, while leaving structured proteins like GAPDH unaffected.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on protein degradation, cell viability, and proteasome activity.
Mechanism of Action
This compound enhances the proteolytic activity of the 20S proteasome.[2][5] The 20S proteasome is the catalytic core of the proteasome complex, responsible for the breakdown of proteins.[5] this compound is believed to bind to the α-rings of the 20S proteasome, inducing a conformational change that opens the gate for substrate entry. This leads to an increase in the degradation of IDPs, which are preferential substrates for the 20S proteasome.[3][4] Concurrently, this compound treatment leads to a decrease in the fully assembled 26S proteasome, further shifting the equilibrium towards the 20S form.[1][3]
Data Presentation
The following tables summarize the quantitative data reported for this compound in various cell-based and in vitro assays.
Table 1: Cell Viability IC50 Values for this compound
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| RPMI-8226 | Multiple Myeloma | 72 hours | 1.0 - 1.6 |
| U87MG | Glioblastoma | 72 hours | 2.4 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 72 hours | 0.9 |
| THP-1 (WT) | Acute Monocytic Leukemia | 72 hours | Low single-digit µM |
| THP-1 (BTZ-resistant) | Acute Monocytic Leukemia | 72 hours | Effective at 5-10 µM |
| Primary MM Cells (Newly Diagnosed) | Multiple Myeloma | 72 hours | 1.0 |
| Primary MM Cells (Refractory) | Multiple Myeloma | 72 hours | 8.1 |
Data compiled from multiple sources.[1][6][7]
Table 2: EC50 Values for this compound on 20S Proteasome Activity
| Proteolytic Activity | EC50 (µM) |
| Chymotrypsin-like (CT-L) | 4.2 |
| Trypsin-like (Tryp-L) | 3.2 |
| Caspase-like (Casp-L) | 4.7 |
Data obtained from in vitro proteasome activity assays.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cell lines and treating them with this compound.
Materials:
-
HEK293T, RPMI-8226, or other cell line of interest
-
Complete growth medium (e.g., DMEM for HEK293T, RPMI-1640 for RPMI-8226) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., HEK293T), seed cells in a culture plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
For suspension cells (e.g., RPMI-8226), seed cells at a density of approximately 5 x 10^5 cells/mL.
-
-
Cell Adherence/Growth: Allow cells to adhere (for adherent lines) and grow for 24 hours in a humidified incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%. Prepare a vehicle-only control with the same final DMSO concentration.
-
Treatment: Remove the old medium and add the medium containing the desired concentrations of this compound or vehicle control to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 24, or 72 hours) depending on the specific assay.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Treated cells in a 96-well plate (from Protocol 1)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1.0 x 10^4 cells/well for HEK293T and 5.0 x 10^4 cells/well for RPMI-8226.[8]
-
Treat cells with a range of this compound concentrations (e.g., 0.01-10 µM) for 72 hours.[1]
-
Following the incubation period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 3: Western Blot for Protein Degradation
This protocol is used to analyze the degradation of specific target proteins following this compound treatment.
Materials:
-
Treated cells (from Protocol 1)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the protein of interest (e.g., MYC, α-syn, tau) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment (e.g., with 5 µM this compound for 4 hours for MYC degradation in RPMI-8226 cells), wash the cells with ice-cold PBS.[9] Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Loading Control: Probe the same membrane with a primary antibody for a loading control to ensure equal protein loading.
Protocol 4: In Vitro Proteasome Activity Assay
This protocol measures the direct effect of this compound on the catalytic activity of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like, Boc-LRR-AMC for trypsin-like, Z-LLE-AMC for caspase-like activity)
-
Black 96-well plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Pre-treat the purified human 20S proteasome with a range of this compound concentrations for 15 minutes at 37°C in a 96-well plate.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Measure the increase in fluorescence (excitation/emission ~350/440 nm for AMC) over time using a microplate reader.
-
Calculate the rate of substrate cleavage and plot it against the this compound concentration to determine the EC50 value.[3]
Conclusion
This compound is a potent and selective modulator of proteasome assembly, offering a unique approach to induce the degradation of intrinsically disordered proteins. The protocols provided herein serve as a comprehensive guide for researchers to investigate the cellular and biochemical effects of this compound. These studies will contribute to a deeper understanding of its therapeutic potential in various disease models.
References
- 1. RPMI 8226 Cells [cytion.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Culture and transfection of HEK293T cells [protocols.io]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. RPMI 8226. Culture Collections [culturecollections.org.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HEK 293T Tissue Culture Protocols [ndfs.byu.edu]
TCH-165 western blot protocol and optimization
Application Notes and Protocols
Topic: TCH-165 Western Blot Protocol and Optimization
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule modulator of proteasome assembly that enhances 20S-mediated protein degradation.[1][2] It regulates the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the 20S form.[1][2] This mechanism selectively enhances the proteolysis of intrinsically disordered proteins (IDPs), many of which are implicated in cancer and neurodegenerative diseases.[1] Documented targets of this compound-mediated degradation include oncoproteins like c-MYC and c-Fos, as well as proteins like α-synuclein and tau, while structured proteins such as GAPDH remain unaffected.[1][3]
Principle of the Assay
Western blotting is a powerful immunodetection technique used to quantify the abundance of a specific protein within a complex mixture, such as a cell lysate. This protocol details the use of Western blotting to assess the pharmacological activity of this compound. The assay measures the decrease in the protein level of a target IDP (e.g., c-MYC) in cells treated with this compound compared to a vehicle control. A corresponding loading control (e.g., β-actin or GAPDH) is used to normalize the data and ensure that observed changes are due to protein degradation and not loading artifacts.
This compound Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound shifts the proteasome equilibrium to favor the 20S complex, enhancing IDP degradation.
Western Blot Experimental Workflow
The diagram below outlines the major steps for assessing this compound activity.
References
Application Notes and Protocols for In Vitro Cell Viability Assays with TCH-165
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCH-165 is a small molecule modulator of proteasome assembly that enhances the proteolytic activity of the 20S proteasome.[1][2] It regulates the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring 20S-mediated degradation of intrinsically disordered proteins (IDPs).[1][2][3] This mechanism of action makes this compound a molecule of interest for targeting diseases associated with the accumulation of proteotoxic IDPs, such as certain cancers and neurodegenerative diseases.[4] this compound has been shown to enhance the degradation of oncoproteins like c-MYC and proteins such as α-synuclein and tau, while not affecting structured proteins like GAPDH.[2][3][4] These application notes provide detailed protocols for assessing the in vitro effects of this compound on cell viability.
Mechanism of Action: 20S Proteasome Activation
This compound enhances 20S proteasome activity by promoting an "open-gate" conformation, which increases substrate accessibility to the catalytic chamber.[2][5] This leads to the degradation of IDPs, which are often involved in cell growth and signaling pathways.[4][6][7] The targeted degradation of proteins like c-MYC by this compound can inhibit cancer cell proliferation and induce apoptosis.[5][6][8]
Quantitative Data Summary
The following tables summarize the reported in vitro effects of this compound on the viability of various cancer cell lines.
Table 1: EC50 Values for Proteasome Activity Enhancement
| Proteolytic Activity | EC50 (µM) |
| Chymotrypsin-like (CT-L) | 4.2[1][7] |
| Trypsin-like (Tryp-L) | 3.2[1][7] |
| Caspase-like (Casp-L) | 4.7[1][7] |
Table 2: IC50/CC50 Values for Cell Viability
| Cell Line | Cell Type | Assay Duration | IC50/CC50 (µM) |
| RPMI-8226 | Multiple Myeloma | 72 hours | 1.0 - 1.6[1][9] |
| U-87MG | Glioblastoma | 72 hours | 2.4[1] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 72 hours | 0.9[9] |
| THP-1 (Bortezomib-resistant) | Acute Monocytic Leukemia | 72 hours | Effective at 5-10 µM[9] |
| Primary Multiple Myeloma Cells | Multiple Myeloma | Not Specified | 1.0 (newly diagnosed)[9] |
| Primary Multiple Myeloma Cells | Multiple Myeloma | Not Specified | 8.1 (refractory)[9] |
Experimental Protocols
Below are detailed protocols for assessing the in vitro cell viability effects of this compound.
Protocol 1: MTS Cell Viability Assay
This protocol is adapted from methodologies used in studies with this compound.[3]
Objective: To determine the effect of this compound on the viability of adherent and suspension cancer cells.
Materials:
-
This compound (stock solution prepared in DMSO, store at -20°C)[2]
-
Cell line of interest (e.g., HEK293T, U-87MG, RPMI-8226)[3]
-
Complete cell culture medium
-
96-well clear bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., HEK293T, U-87MG), seed at a density of 1.0 x 10^4 cells/well in a 96-well plate.[3]
-
For suspension cells (e.g., RPMI-8226), seed at a density of 5.0 x 10^4 cells/well.[3]
-
Bring the final volume in each well to 100 µL with complete medium.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent lines) and stabilize.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 10 µM or higher, depending on the cell line.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells (for adherent cells) or add the treatment directly (for suspension cells).
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[1]
-
-
MTS Assay and Readout:
-
Following incubation, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 or CC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for c-MYC Degradation
Objective: To qualitatively and semi-quantitatively assess the this compound-induced degradation of c-MYC, a key downstream target.
Materials:
-
This compound
-
Cell line expressing c-MYC (e.g., RPMI-8226, CCRF-CEM)[10]
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-MYC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to reach approximately 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 3, 5, 10 µM) for a specified time (e.g., 4 hours).[5]
-
Include a control group treated with a proteasome inhibitor like bortezomib (B1684674) (BTZ) to confirm proteasome-mediated degradation.[9]
-
-
Protein Extraction:
-
Harvest cells and lyse them using RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands using software like ImageJ.
-
Normalize the c-MYC band intensity to the loading control (GAPDH).
-
Compare the levels of c-MYC in this compound-treated samples to the vehicle control to determine the extent of degradation.
-
Concluding Remarks
These protocols provide a framework for investigating the in vitro effects of this compound on cell viability and its mechanism of action. The specific cell seeding densities, this compound concentrations, and incubation times may need to be optimized for different cell lines and experimental objectives. It is recommended to perform preliminary dose-response and time-course experiments to determine the optimal conditions for your specific model system. The ability of this compound to selectively promote the degradation of IDPs presents a promising therapeutic strategy, and these assays are fundamental for its preclinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Proteasome | Tocris Bioscience [tocris.com]
- 3. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
TCH-165 In Vivo Dosing and Administration: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration and dosing of TCH-165, a small molecule activator of the 20S proteasome, in mouse models of cancer. The following information is based on established preclinical studies demonstrating its anti-tumor activity, particularly in MYC-driven malignancies such as multiple myeloma.[1][2][3]
Mechanism of Action
This compound functions by enhancing the proteolytic activity of the 20S proteasome.[2][4] This small molecule modulator shifts the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring 20S-mediated degradation of intrinsically disordered proteins, including the oncoprotein MYC.[1][3][5] This targeted degradation of oncogenic proteins leads to reduced cancer cell growth and the induction of apoptosis.[1][2]
Caption: this compound enhances 20S proteasome activity, promoting MYC degradation and apoptosis.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and efficacy of this compound in mouse models.
Table 1: Pharmacokinetic Profile of this compound in CD-1 Mice[1][6]
| Parameter | First Dose (100 mg/kg) | Second Dose (100 mg/kg, 8h post-initial) |
| Cmax | 932.3 ± 184.5 nM | 1434.0 ± 625.2 nM |
| Tmax | 2 hours | 12 hours |
| Mean AUC (0-16h) | \multicolumn{2}{c | }{13,975 h*nM/mL} |
Table 2: In Vivo Efficacy in RPMI-8226 Multiple Myeloma Xenograft Model[2][6]
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Body Weight Loss |
| Vehicle Control | N/A | Oral Gavage | N/A | N/A |
| This compound | 100 mg/kg, twice daily | Oral Gavage | 76% | <10% |
| Bortezomib | 0.375 mg/kg (day 0), 0.18 mg/kg (day 2), 0.09 mg/kg (day 5+) | Intravenous | Significant | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol details the preparation of this compound for oral administration.
Materials:
-
This compound compound
-
Propylene (B89431) glycol
-
5% Dextrose solution
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound based on the number of animals and the 100 mg/kg dosage.
-
Prepare a vehicle solution consisting of a 3:7 (v/v) ratio of propylene glycol to 5% dextrose.
-
Add the this compound powder to the vehicle solution to create a homogeneous suspension.
-
Vortex the mixture thoroughly to ensure uniform distribution of the compound.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
-
Prepare the dosing solution fresh on the day of administration.[5]
Protocol 2: In Vivo Dosing and Administration via Oral Gavage
This protocol outlines the procedure for administering this compound to mice.
Animal Models:
-
Pharmacokinetic Studies: CD-1 mice (male, 6-8 weeks of age).[1]
-
Efficacy Studies: SCID mice for xenograft models (e.g., RPMI-8226 multiple myeloma).[2]
Procedure:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
For efficacy studies, subcutaneously implant tumor cells (e.g., RPMI-8226) and allow tumors to establish to a palpable size before initiating treatment.
-
Administer this compound at a dose of 100 mg/kg via oral gavage.
-
A second dose of 100 mg/kg should be administered approximately 8 hours after the initial gavage for a twice-daily (bid) regimen.[1]
-
Monitor the body weight of the mice regularly as an indicator of treatment tolerance.[2]
-
For xenograft studies, measure tumor volumes at regular intervals using calipers.
Caption: Experimental workflow for this compound in vivo efficacy studies in mouse models.
Protocol 3: Pharmacokinetic Assessment
This protocol describes the collection of samples for pharmacokinetic analysis.
Procedure:
-
Administer this compound as described in Protocol 2 to CD-1 mice.[1]
-
Collect blood samples at various time points post-initial gavage. Recommended time points include: 0.5, 1, 2, 4, 8, 9, 10, 12, and 16 hours.[1]
-
Collect blood into lithium heparin tubes.
-
Separate plasma by centrifugation.
-
Analyze plasma concentrations of this compound using mass spectrometry to determine Cmax, Tmax, and AUC.[1]
Safety and Tolerance
In preclinical studies, this compound administered at 100 mg/kg twice daily was well-tolerated in mice, with less than 10% loss of body weight observed during the treatment period.[2][6] This suggests a favorable safety profile at a therapeutically effective dose. Furthermore, 20S proteasome enhancement has been shown to be well tolerated in both mice and dogs.[1][2]
References
- 1. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma [mdpi.com]
- 2. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with TCH-165
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCH-165 is a novel small molecule modulator of proteasome assembly that enhances the proteolytic activity of the 20S proteasome.[1][2][3][4] It achieves this by regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, ultimately favoring 20S-mediated degradation of intrinsically disordered proteins (IDPs).[1][2][3][4] This mechanism of action makes this compound a promising therapeutic candidate for various diseases, including cancers characterized by the overexpression of oncoproteins like c-MYC, and neurodegenerative disorders associated with the accumulation of IDPs such as α-synuclein and tau.[1][3][5][6]
These application notes provide detailed guidance on the selection of an appropriate vehicle for in vivo studies with this compound, along with protocols for formulation preparation and administration.
Physicochemical Properties and Solubility of this compound
A thorough understanding of the physicochemical properties of this compound is critical for selecting a suitable vehicle for in vivo administration.
| Property | Value | Source |
| Molecular Weight | 595.73 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility | Soluble in DMSO and Methanol.[2] In another source, soluble in DMSO and ethanol (B145695) (100 mM). | [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [2][4] |
Recommended Vehicle for In Vivo Studies
Based on published preclinical studies, the recommended vehicle for oral administration of this compound in mice is a suspension of propylene (B89431) glycol and 5% dextrose in water.
Recommended Vehicle Formulation:
A homogeneous suspension in a 3:7 (v/v) ratio of propylene glycol to 5% dextrose in water . This vehicle was successfully used for oral gavage administration of this compound at a dose of 100 mg/kg in CD-1 mice.[7]
Alternative Vehicle Formulations:
For researchers exploring other administration routes or requiring different formulation properties, the following have been suggested for compounds with similar solubility profiles:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This formulation can achieve a solubility of at least 6.25 mg/mL.[4]
-
10% DMSO, 90% Corn oil: This is another option for achieving a clear solution, particularly if a longer dosing period is not required.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of the recommended vehicle for in vivo studies in mice.
Materials:
-
This compound powder
-
Propylene glycol (PG)
-
5% Dextrose solution (sterile)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals and the dosing volume. For example, for a 100 mg/kg dose in a 25 g mouse with a dosing volume of 100 µL, the concentration required is 25 mg/mL.
-
Prepare the vehicle: In a sterile conical tube, prepare the 3:7 (v/v) propylene glycol:5% dextrose vehicle. For example, to prepare 10 mL of the vehicle, add 3 mL of propylene glycol to 7 mL of 5% dextrose solution.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Prepare the suspension: a. Add a small volume of the prepared vehicle to the this compound powder to create a paste. This helps in wetting the powder and preventing clumping. b. Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a homogeneous suspension.
-
Storage and Handling: It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, store it protected from light at 4°C. Before each administration, vortex the suspension vigorously to ensure uniformity.
Protocol 2: Administration of this compound by Oral Gavage in Mice
This protocol outlines the standard procedure for administering the prepared this compound formulation. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse to determine the correct dosing volume.
-
Dose Preparation: Vortex the this compound suspension vigorously. Draw the calculated volume of the suspension into a syringe fitted with a gavage needle.
-
Animal Restraint: Gently but firmly restrain the mouse.
-
Gavage Administration: a. Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth. b. Allow the mouse to swallow the tip of the needle, then gently guide it down the esophagus into the stomach. Do not force the needle. c. Once the needle is in the correct position, dispense the formulation smoothly. d. Carefully withdraw the needle.
-
Monitoring: Observe the animal for any signs of distress after administration.
Signaling Pathway of this compound
This compound modulates the ubiquitin-proteasome system to enhance the degradation of specific proteins. A key target is the oncoprotein c-MYC, which is often overexpressed in cancers.
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for evaluating the in vivo efficacy of this compound in a xenograft tumor model is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
TCH-165 Stability and Storage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the stability and recommended storage conditions for the 20S proteasome activator, TCH-165. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible results in research and development applications. The protocols outlined below are based on currently available data and established international guidelines for stability testing of chemical compounds.
Overview of this compound
This compound is a small molecule modulator of proteasome assembly that enhances 20S-mediated protein degradation.[1] It has garnered significant interest for its potential therapeutic applications, particularly in oncology, due to its ability to promote the degradation of intrinsically disordered proteins such as c-MYC.[2][3] Given its mechanism of action, maintaining the chemical and physical stability of this compound is paramount for its effective use in experimental settings.
Recommended Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following recommendations are based on supplier data sheets and general best practices for handling chemical compounds.
Solid Form
The solid, powdered form of this compound exhibits long-term stability when stored under appropriate conditions.
| Storage Condition | Duration | Notes |
| -20°C | ≥ 4 years [4] | Recommended for long-term storage. |
| Room Temperature | Shipping | Shipped at ambient temperature in the continental US; may vary elsewhere.[4] |
Stock Solutions
The stability of this compound in solution is dependent on the storage temperature and solvent. It is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[4][5]
| Storage Condition | Duration | Recommended Solvent |
| -80°C | Up to 2 years [1] | DMSO |
| -20°C | Up to 1 year [1] | DMSO, Ethanol |
Note: For in-vivo applications, if a co-solvent formulation is required, it is crucial to assess the stability of this compound in the specific vehicle used.
Proposed Protocol for Stability Testing of this compound
To date, comprehensive public data on the stability of this compound under various environmental conditions (e.g., humidity, light) is limited. Therefore, this section provides a detailed protocol for a comprehensive stability study based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[6][7][8][9] This protocol can be adapted by researchers to assess the stability of this compound in its solid form or in specific formulations.
Objective
To evaluate the stability of this compound under various storage conditions over a defined period to establish a re-test period or shelf-life for a specific formulation.
Materials
-
This compound (solid form, ≥98% purity)[5]
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Vials (amber glass to protect from light)
-
Stability chambers with controlled temperature and humidity
-
Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to detect and quantify this compound and any potential degradants.
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a stability study of this compound.
Caption: Workflow for this compound Stability Testing.
Recommended Stability Conditions and Testing Frequency
The following storage conditions are recommended based on ICH Q1A(R2) guidelines for a new chemical entity.[6]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
*RH = Relative Humidity. Intermediate testing is recommended if a significant change occurs during accelerated testing.
Analytical Procedures
A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), should be used. The method must be able to accurately quantify this compound and separate it from any degradation products.
Key parameters to assess at each time point:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the amount of this compound remaining.
-
Purity: Detection and quantification of any degradation products.
Data Evaluation
The stability of this compound is determined by comparing the analytical data from each time point to the initial (time zero) data. A significant change is typically defined as a greater than 5% loss in assay from its initial value or any specified degradant exceeding its acceptance criterion.
Signaling Pathway Involving this compound
This compound functions by modulating the proteasome machinery. The following diagram illustrates its proposed mechanism of action.
Caption: this compound Mechanism of Action.
Conclusion
This compound is a promising research compound that requires careful handling and storage to ensure its stability and efficacy. For solid this compound, long-term storage at -20°C is recommended. For stock solutions, storage at -80°C in DMSO is optimal for up to two years. Researchers are encouraged to perform their own stability studies, particularly for novel formulations, using the provided protocol based on ICH guidelines to ensure the quality and reliability of their experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Proteasome | Tocris Bioscience [tocris.com]
- 6. database.ich.org [database.ich.org]
- 7. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 9. pharmaacademias.com [pharmaacademias.com]
Application Notes and Protocols for Measuring 20S Proteasome Activity with TCH-165
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 20S proteasome is a critical component of the cellular machinery responsible for the degradation of damaged or unneeded proteins. Unlike the 26S proteasome, which primarily degrades ubiquitinated proteins in an ATP-dependent manner, the 20S proteasome can degrade proteins, particularly intrinsically disordered proteins (IDPs), in an ATP- and ubiquitin-independent fashion.[1] The dysregulation of proteasome activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic development.[2]
TCH-165 is a novel small molecule that acts as a modulator of proteasome assembly.[3] It enhances 20S proteasome activity by regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, ultimately favoring 20S-mediated protein degradation.[1][3] Mechanistically, this compound promotes an "open-gate" conformation of the 20S proteasome, which increases substrate accessibility to the catalytic core.[4][5] This application note provides detailed protocols for utilizing this compound to measure and enhance 20S proteasome activity in both in vitro and cell-based assays.
Mechanism of Action of this compound
This compound enhances 20S proteasome-mediated degradation of IDPs, such as α-synuclein and tau, without affecting the degradation of structured proteins like GAPDH.[1][5] This selectivity makes this compound a valuable tool for studying the specific roles of the 20S proteasome and for developing therapies targeting IDP-related pathologies.[6]
Figure 1: Mechanism of this compound Action. This compound shifts the cellular proteasome equilibrium towards the 20S complex, enhancing the degradation of intrinsically disordered proteins.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in various assays.
Table 1: In Vitro 20S Proteasome Activity Enhancement by this compound
| Proteolytic Activity | Substrate | EC50 (µM) | Maximum Fold Enhancement | Reference |
| Chymotrypsin-like (CT-L) | Suc-LLVY-AMC | 4.2 | ~10 | [1][3] |
| Trypsin-like (Tryp-L) | Boc-LRR-AMC | 3.2 | Not Specified | [1][3] |
| Caspase-like (Casp-L) | Z-LLE-AMC | 4.7 | Not Specified | [1][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) | Duration | Reference |
| RPMI-8226 (Multiple Myeloma) | Cell Growth Inhibition | 1.6 | 72 hours | [3] |
| U87MG (Glioblastoma) | Cell Growth Inhibition | 2.4 | 72 hours | [3] |
| RPMI-8226 | Cytotoxicity (CC50) | 0.9 | 72 hours | [7] |
| L363 (Multiple Myeloma) | Cytotoxicity (CC50) | 5.0 | 72 hours | [7] |
| NCI-H929 (Multiple Myeloma) | Cytotoxicity (CC50) | 4.3 | 72 hours | [7] |
Experimental Protocols
Protocol 1: In Vitro 20S Proteasome Activity Assay
This protocol describes the measurement of the chymotrypsin-like (CT-L) activity of purified 20S proteasome in the presence of this compound using a fluorogenic substrate.
Materials:
-
Purified human 20S proteasome
-
This compound (stock solution in DMSO)
-
Suc-LLVY-AMC (fluorogenic substrate for CT-L activity, stock solution in DMSO)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460-480 nm)
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Prepare 20S proteasome solution: Dilute the purified 20S proteasome in Assay Buffer to the desired final concentration (e.g., 1-5 nM).
-
Assay setup: In a 96-well plate, add the following to each well:
-
Assay Buffer to bring the final volume to 100 µL.
-
Diluted this compound or vehicle control.
-
Diluted 20S proteasome solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow this compound to interact with the 20S proteasome.
-
Substrate addition: Add the Suc-LLVY-AMC substrate to each well to a final concentration of 10-20 µM.
-
Kinetic measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data analysis:
-
Calculate the rate of AMC release (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the rates to the vehicle control to determine the fold enhancement of 20S proteasome activity.
-
Plot the fold enhancement against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Figure 2: Workflow for the in vitro 20S proteasome activity assay.
Protocol 2: Cell-Based 20S Proteasome Activity Assay
This protocol outlines a method to assess the effect of this compound on 20S proteasome activity within cultured cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Proteasome inhibitor (e.g., Bortezomib or MG132) as a negative control
-
Proteasome Activity Assay Kit (e.g., Abcam ab112154 or similar, which provides a cell-permeable fluorogenic substrate)[8]
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the desired concentrations of this compound, a vehicle control (DMSO), or a proteasome inhibitor.
-
Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.[3]
-
-
Lysis and Substrate Addition (if using a kit with lysis step):
-
Wash the cells with PBS.
-
Lyse the cells according to the manufacturer's protocol of the chosen assay kit.
-
Add the fluorogenic substrate to the cell lysate.
-
-
Live-Cell Substrate Addition (if using a cell-permeable substrate without lysis):
-
Add the cell-permeable fluorogenic substrate directly to the wells containing the treated cells, following the manufacturer's instructions.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light, to allow for substrate cleavage.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 490/525 nm for LLVY-R110).[8]
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence signal of treated cells to that of the vehicle-treated cells to determine the change in proteasome activity.
-
Figure 3: Workflow for the cell-based 20S proteasome activity assay.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO and ethanol.[5] Ensure that the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity or cell viability (typically <0.5%).
-
Substrate Specificity: While Suc-LLVY-AMC is widely used for chymotrypsin-like activity, other proteases in cell lysates may also cleave this substrate.[9] The use of specific proteasome inhibitors as controls is crucial to confirm that the measured activity is proteasome-dependent.
-
Cell Line Variability: The response to this compound can vary between different cell lines. It is advisable to optimize cell density and treatment times for each cell line used.
-
Kinetic vs. Endpoint Assays: For in vitro assays, a kinetic measurement is preferred as it provides the reaction rate. For cell-based assays, an endpoint reading is often more practical.
This compound is a potent and selective enhancer of 20S proteasome activity. The protocols provided herein offer robust methods for researchers to measure and modulate 20S proteasome function. These assays are valuable tools for investigating the biological roles of the 20S proteasome and for the discovery and characterization of new therapeutic agents targeting this important cellular protease.
References
- 1. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Proteasome | Tocris Bioscience [tocris.com]
- 6. Advances in Proteasome Enhancement by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Proteasome 20S Activity Assay Kit (Fluorometric) (ab112154) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing TCH-165 in Combination with Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodology for using TCH-165, a novel proteasome assembly modulator, in combination with traditional proteasome inhibitors. The protocols outlined below are intended to guide researchers in investigating the potential synergistic anti-cancer effects of this combination therapy.
Introduction
This compound is a small molecule that modulates the assembly of the 26S proteasome, leading to an increased proportion of the 20S proteasome. This shift in equilibrium enhances the degradation of intrinsically disordered proteins (IDPs), a class of proteins that includes several oncoproteins like c-MYC, without requiring ubiquitination.[1][2][3][4] Proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib, function by directly inhibiting the catalytic activity of the proteasome, leading to an accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells.
The combination of this compound with proteasome inhibitors presents a novel therapeutic strategy. While proteasome inhibitors block the degradation of a broad range of proteins, this compound selectively enhances the degradation of specific substrates by the 20S proteasome. This dual approach may lead to a more potent and selective anti-cancer effect, potentially overcoming resistance to proteasome inhibitors. Notably, studies have shown that the enhanced degradation of proteins like c-MYC by this compound can be blocked by the proteasome inhibitor bortezomib, highlighting the interplay between these two classes of drugs.[1][4][5][6][7]
Data Presentation
While direct quantitative synergy data (e.g., Combination Index values) for the combination of this compound and proteasome inhibitors are not extensively available in the public domain, the following tables summarize the cytotoxic activity of this compound as a single agent in various cancer cell lines, including a bortezomib-resistant model. This data provides a baseline for designing combination studies.
Table 1: Cytotoxicity of this compound in Multiple Myeloma (MM) Cell Lines [1][6]
| Cell Line | Type | This compound CC50 (µM) | 95% Confidence Interval | Notes |
| RPMI-8226 | Human MM | 0.9 | 0.8–1.2 | |
| L363 | Human MM | 5.0 | 4.1–5.1 | |
| NCI-H929 | Human MM | 4.3 | 2.2–6.6 | |
| THP-1 (WT) | Human acute monocytic leukemia | - | - | Sensitive to Bortezomib |
| THP-1 (BTZ-R) | Human acute monocytic leukemia | - | - | Acquired Bortezomib Resistance |
Table 2: Efficacy of this compound in Primary Patient-Derived Multiple Myeloma Cells [6]
| Patient Sample | Status | This compound CC50 (µM) | 95% Confidence Interval | Bortezomib CC50 |
| Newly Diagnosed MM | - | 1.0 | 0.60–1.51 | Not Reported |
| Refractory MM | Bortezomib-unresponsive | 8.1 | 7.08–9.03 | >50 µM |
Table 3: In Vivo Efficacy of this compound and Bortezomib as Single Agents in a RPMI-8226 Xenograft Model [1]
| Treatment Group | Dose and Schedule | Average Tumor Volume (mm³) at Day 42 (± SEM) | % Tumor Growth Reduction vs. Vehicle |
| Vehicle Control | - | 1253.4 (± 371.86) | - |
| Bortezomib | 0.375 mg/kg, i.v., 3x/week | 771.41 (± 129.35) | ~38% |
| This compound | 100 mg/kg, oral gavage, bid | 304.43 (± 49.50) | ~76% |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and proteasome inhibitors.
Protocol 1: Cell Viability Assay to Determine Synergy
This protocol is designed to assess the cytotoxic effects of this compound and a proteasome inhibitor (e.g., bortezomib) alone and in combination, allowing for the calculation of a Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Materials:
-
Cancer cell lines of interest (e.g., RPMI-8226)
-
Complete culture medium
-
This compound
-
Proteasome inhibitor (e.g., Bortezomib)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Preparation: Prepare stock solutions of this compound and the proteasome inhibitor in a suitable solvent (e.g., DMSO). Create a dose-response matrix by preparing serial dilutions of both drugs.
-
Drug Treatment: Treat the cells with this compound and the proteasome inhibitor alone and in combination at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[1]
-
Viability Assessment: Equilibrate the plates to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well and incubate with shaking for 10 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescent signal using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) values based on the dose-response curves.
Protocol 2: Western Blot for c-MYC Degradation
This protocol allows for the visualization and quantification of c-MYC protein levels to confirm that this compound enhances its degradation and that this effect is blocked by proteasome inhibitors.
Materials:
-
Cancer cell lines (e.g., RPMI-8226)
-
This compound
-
Proteasome inhibitor (e.g., Bortezomib)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against c-MYC
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Grow cells to ~80% confluency. For combination treatment, pre-treat cells with the proteasome inhibitor (e.g., 5 µM bortezomib) for 1 hour before adding this compound at the desired concentration for an additional 4 hours.[8] Include single-agent and vehicle controls.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-c-MYC antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading. Quantify the band intensities using densitometry software.
Protocol 3: Native PAGE and Western Blot for 20S and 26S Proteasome Levels
This protocol is used to analyze the relative abundance of the 20S and 26S proteasome complexes following treatment with this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
This compound
-
Native PAGE lysis buffer
-
Native PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer
-
Primary antibodies against a 20S subunit (e.g., β5) and a 19S subunit (e.g., Rpt1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat HEK293T cells with various concentrations of this compound (e.g., 3, 10, 30 µM) for 24 hours.[5]
-
Cell Lysis: Lyse the cells in a native PAGE lysis buffer.
-
Native PAGE: Load equal amounts of protein onto a native polyacrylamide gel and perform electrophoresis under non-denaturing conditions.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against a 20S subunit and a 19S subunit to detect the different proteasome complexes (doubly-capped 26S, singly-capped 26S, and free 20S).[5]
-
Detection and Analysis: Proceed with secondary antibody incubation, detection, and analysis as described in Protocol 2.
Mandatory Visualizations
Caption: Mechanism of action of this compound and proteasome inhibitors.
Caption: General experimental workflow for combination studies.
References
- 1. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma [mdpi.com]
- 2. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Modulation of Proteasome Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCH-165 Treatment in Bortezomib-Resistant Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of neoplastic plasma cells. While proteasome inhibitors like bortezomib (B1684674) have become a cornerstone of MM treatment, the development of resistance remains a significant clinical challenge, leading to disease relapse and limited long-term survival.[1][2][3] Bortezomib primarily targets the chymotryptic activity of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS) responsible for the degradation of ubiquitinated proteins.[4][5] Resistance to bortezomib can arise from various mechanisms, including mutations in proteasome subunits and the activation of pro-survival signaling pathways.[3][6][7]
TCH-165 represents a novel therapeutic strategy that circumvents common bortezomib resistance mechanisms. It is a small molecule activator of the 20S proteasome, the catalytic core of the 26S proteasome.[1][2] this compound promotes an "open-gate" conformation of the 20S proteasome, enhancing the ubiquitin-independent degradation of intrinsically disordered proteins (IDPs).[1][8] A key target of this enhanced degradation is the oncoprotein MYC, a critical driver of cell growth and proliferation in many cancers, including multiple myeloma.[1][2][9] By activating the 20S proteasome, this compound effectively reduces MYC protein levels, leading to the inhibition of cancer cell proliferation and induction of apoptosis, even in cells that have developed resistance to bortezomib.[1][9]
These application notes provide a summary of the efficacy of this compound in bortezomib-resistant models and detailed protocols for its experimental use.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Type | Compound | Endpoint | Value (µM) | 95% Confidence Interval |
| MYC-Luciferase Reporter Cells | This compound | EC50 (Transcription Inhibition) | 2.57 | 2.46–2.95 |
| Primary MM Cells (Newly Diagnosed) | This compound | CC50 (Cell Viability) | 1.0 | 0.60–1.51 |
| Primary MM Cells (Bortezomib-Refractory) | This compound | CC50 (Cell Viability) | 8.1 | 7.08–9.03 |
| Primary MM Cells (Bortezomib-Refractory) | Bortezomib | CC50 (Cell Viability) | >1 | N/A |
| RPMI-8226 (MM Cell Line) | This compound | CC50 (Cell Viability) | 1.0 | 0.75-1.15 |
| THP-1 (Acute Monocytic Leukemia) | This compound | % Viability @ 5µM | Reduced | N/A |
| THP-1 Bortezomib-Resistant | This compound | % Viability @ 5µM | Reduced | N/A |
Data synthesized from multiple sources.[1][9]
Table 2: In Vivo Efficacy of this compound in a Bortezomib-Resistant Xenograft Model (RPMI-8226)
| Treatment Group | Administration | Dose | Mean Tumor Volume (mm³) at Day 42 | Standard Error | % Tumor Growth Inhibition |
| Vehicle Control | Oral Gavage | N/A | 1253.4 | 371.86 | N/A |
| Bortezomib | Intravenous | N/A | 771.41 | 129.35 | 38.5% |
| This compound | Oral Gavage | 100 mg/kg | 304.43 | 49.50 | 75.71% (p < 0.05) |
Data from a study using an RPMI-8226 multiple myeloma xenograft model.[1][9]
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Time Point |
| Cmax (1st Dose) | 932.3 ± 184.5 nM | 2 hours |
| Cmax (2nd Dose) | 1434.0 ± 625.2 nM | 12 hours |
| Mean AUC (0-16h) | 13,975 h*nM/mL | N/A |
Pharmacokinetic parameters were determined following oral administration of 100 mg/kg this compound, with a second dose administered 8 hours after the initial gavage.[1][10]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action, bypassing bortezomib resistance.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture and Maintenance
This protocol is suitable for established multiple myeloma cell lines (e.g., RPMI-8226) and primary cells isolated from patients.
Materials:
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
DMSO (for cryopreservation and compound vehicle)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
6-well, 24-well, and 96-well culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare complete culture medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cell cultures in T-75 flasks at a density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL.
-
For suspension cells like RPMI-8226, subculture every 2-3 days by diluting the cell suspension in fresh, pre-warmed medium.
-
For primary cells, after isolation (e.g., via CD138+ magnetic beads), maintain in complete medium. Note that primary cells may have a limited lifespan in culture.[1]
-
For all experiments, use cells in the logarithmic growth phase.
-
Use a final DMSO concentration of 0.1% as the vehicle control in all treatments.[1]
In Vitro Cell Viability Assay
This protocol uses a luminescence-based assay to determine the number of viable cells in culture after treatment.
Materials:
-
White, clear-bottom 96-well plates
-
This compound and Bortezomib stock solutions (in DMSO)
-
Complete culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed 10,000 cells per well in 100 µL of complete medium into a 96-well plate.[1][9]
-
Prepare serial dilutions of this compound and/or bortezomib in complete medium.
-
Add the desired final concentrations of the compounds to the wells. Include vehicle control (0.1% DMSO) wells.
-
After incubation, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.[9]
-
Place the plate on an orbital shaker for 10 minutes to induce cell lysis.[1]
-
Allow the plate to equilibrate for another 5 minutes at room temperature to stabilize the luminescent signal.[1]
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the 50% cytotoxic concentration (CC50) using appropriate software (e.g., GraphPad Prism).
Western Blot for MYC Degradation
This protocol details the detection of MYC protein levels following a short-term this compound treatment.
Materials:
-
6-well plates
-
This compound and Bortezomib stock solutions
-
Chilled PBS
-
Chilled Lysis Buffer (e.g., RIPA buffer supplemented with protease inhibitor cocktail). A specific formulation includes: 10 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM NaF, 20 mM Na₄P₂O₇, 2 mM Na₃VO₄.[1]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed RPMI-8226 cells in 6-well plates and grow to approximately 80% confluency.[11]
-
Treat cells with the desired concentrations of this compound (e.g., 5 µM) or vehicle (0.1% DMSO) for 4 hours.[1][11]
-
For co-treatment experiments, pre-treat cells with bortezomib (e.g., 5 µM) for 1 hour before adding this compound for an additional 4 hours.[11]
-
Harvest cells by centrifugation, wash twice with chilled PBS, and discard the supernatant.[1][11]
-
Resuspend the cell pellet in chilled lysis buffer, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-MYC) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a mouse model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[1]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or similar)
-
RPMI-8226 cells
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of RPMI-8226 cells (e.g., 5-10 x 10⁶ cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, bortezomib, this compound).
-
Administer this compound by oral gavage. A reported effective dose is 100 mg/kg, administered once or twice daily.[1][10]
-
Administer vehicle control and positive control (e.g., bortezomib) according to their established routes and schedules.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. A loss of body weight under 10% is generally considered well-tolerated.[1][9]
-
Continue treatment for a predetermined period (e.g., 42 days) or until tumors in the control group reach the maximum allowed size.[1][9]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
Compare the average tumor volumes between the treatment groups to determine the efficacy of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on Bortezomib Resistance in Multiple Myeloma and Potential Role of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing TCH-165 Efficacy in Multiple Myeloma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. Despite recent therapeutic advancements, MM remains largely incurable, with many patients developing drug resistance.[1][2] A key oncogenic driver in a majority of human cancers, including MM, is the MYC protein.[3][4] The stability and degradation of MYC are tightly regulated by the proteasome. TCH-165 is a novel small molecule that acts as an activator of the 20S proteasome.[3][4][5] This document provides detailed protocols to assess the efficacy of this compound in multiple myeloma cell lines, focusing on its mechanism of action and its impact on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action of this compound
This compound modulates the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the proteolytically active, open-gate conformation of the 20S proteasome.[3][6][7] This enhanced 20S proteasome activity leads to the increased degradation of intrinsically disordered proteins (IDPs), such as the oncoprotein MYC, in a ubiquitin-independent manner.[3][4][6] By promoting MYC degradation, this compound can inhibit cancer cell proliferation and induce apoptosis.[3][4] Notably, this compound has shown efficacy in bortezomib-resistant MM cells, suggesting a potential therapeutic avenue for patients who have relapsed or are refractory to standard proteasome inhibitors.[3][8]
Caption: Mechanism of this compound in promoting MYC degradation.
Experimental Protocols
Cell Culture
-
Cell Lines: A panel of human multiple myeloma cell lines is recommended to assess the broad efficacy of this compound. This should include lines with varying genetic backgrounds.
-
RPMI-8226
-
L363
-
NCI-H929
-
OPM-2
-
U266
-
-
Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay
This protocol determines the cytotoxic effects of this compound on multiple myeloma cells.
-
Method: ATP quantitation assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed MM cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Prepare a serial dilution of this compound in culture medium. The concentration range should be selected based on previously reported effective doses, typically from 0.1 µM to 30 µM.[3] Include a vehicle control (DMSO).
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Table 1: Representative Cell Viability Data
| Cell Line | This compound IC50 (µM) after 72h |
| RPMI-8226 | 0.9 |
| L363 | 5.0 |
| NCI-H929 | 4.3 |
Data presented here is based on published findings for illustrative purposes.[3]
Apoptosis Assay
This protocol quantifies the induction of apoptosis in MM cells following treatment with this compound.
-
Method: Caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay).
-
Procedure:
-
Seed MM cells in a 96-well white-walled plate at a density of 10,000 cells per well.
-
Treat cells with this compound at concentrations around the determined IC50 value and a vehicle control.
-
Incubate for 6, 12, 24, and 48 hours.[10]
-
Follow the Caspase-Glo® 3/7 Assay protocol to measure caspase activity.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (can be run in a parallel plate) or express as fold change relative to the vehicle control.
Table 2: Representative Apoptosis Data
| Treatment | Incubation Time (h) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 24 | 1.0 |
| This compound (IC50) | 6 | 1.5 |
| This compound (IC50) | 12 | 2.8 |
| This compound (IC50) | 24 | 4.2 |
| This compound (IC50) | 48 | 3.5 |
Hypothetical data for illustrative purposes.
Cell Cycle Analysis
This protocol assesses the effect of this compound on the cell cycle distribution of MM cells.
-
Method: Propidium iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
Seed 1 x 10^6 MM cells in a 6-well plate.
-
Treat with this compound at IC50 concentration and a vehicle control for 24 and 48 hours.
-
Harvest cells, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Table 3: Representative Cell Cycle Analysis Data (48h treatment)
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Sub-G1 (Apoptotic) |
| Vehicle Control | 45 | 35 | 20 | 2 |
| This compound (IC50) | 60 | 20 | 15 | 5 |
Hypothetical data for illustrative purposes.
Western Blot Analysis
This protocol is for detecting changes in the expression levels of key proteins involved in the this compound mechanism of action and downstream signaling pathways.
-
Procedure:
-
Treat MM cells (2-5 x 10^6) with this compound at the IC50 concentration for various time points (e.g., 4, 8, 24 hours). Include a vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
MYC
-
Cleaved PARP
-
Cleaved Caspase-3
-
p-Akt, Akt
-
p-ERK, ERK
-
p-STAT3, STAT3
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Table 4: Representative Western Blot Quantification
| Protein Target | Treatment | Relative Expression (Normalized to β-actin) |
| MYC | Vehicle Control | 1.00 |
| MYC | This compound (4h) | 0.45 |
| Cleaved PARP | Vehicle Control | 0.10 |
| Cleaved PARP | This compound (24h) | 0.85 |
Hypothetical data for illustrative purposes.
Signaling Pathways and Experimental Workflow
Multiple signaling pathways are crucial for the growth and survival of multiple myeloma cells, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[1][2][11] this compound, by targeting MYC, can indirectly influence these pathways.
Caption: Key signaling pathways in multiple myeloma targeted by this compound.
The following diagram illustrates the overall experimental workflow for assessing the efficacy of this compound.
Caption: Workflow for assessing this compound efficacy.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the anti-myeloma efficacy of this compound. By systematically assessing its impact on cell viability, apoptosis, cell cycle progression, and key signaling proteins, researchers can gain a thorough understanding of its therapeutic potential. The use of multiple cell lines and a combination of assays will ensure robust and reliable data, paving the way for further preclinical and clinical development of this promising new agent.
References
- 1. Various Signaling Pathways in Multiple Myeloma Cells and Effects of Treatment on These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple myeloma: signaling pathways and targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Altogen Labs [altogenlabs.com]
- 11. Signaling Pathway Mediating Myeloma Cell Growth and Survival [mdpi.com]
Troubleshooting & Optimization
Troubleshooting TCH-165 experimental results
Welcome to the technical resource for TCH-165, a novel investigational inhibitor of the Fictional Kinase Receptor (FKR). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, detailed protocols, and answers to frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
1.1 Compound Handling and Solubility
-
Q: How should I store and handle this compound?
-
A: this compound powder should be stored at -20°C, protected from light.[1] We recommend preparing a concentrated stock solution (e.g., 10 mM) in 100% DMSO, which should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] When preparing working dilutions, ensure the final DMSO concentration in your cell culture medium is less than 0.5% to avoid solvent toxicity.[1]
-
-
Q: My this compound solution has a precipitate after being diluted in aqueous media. What should I do?
-
A: This indicates that the compound has crashed out of solution, a common issue with hydrophobic molecules.[2][3] Ensure the stock solution in DMSO is fully dissolved before making further dilutions.[2] When diluting into aqueous buffers or media, add the this compound stock solution dropwise while vortexing the aqueous solution to improve mixing. If precipitation persists, consider using a surfactant like Tween-20 (at a low concentration, e.g., 0.01%) or preparing intermediate dilutions.
-
1.2 Cell-Based Assay Issues
-
Q: I am not observing the expected inhibitory effect of this compound on cell viability/proliferation. What are the potential causes?
-
Q: My dose-response curve is not sigmoidal, or the IC50 value seems incorrect. Why?
-
A: An incomplete or non-standard dose-response curve can result from several factors.[5] The concentration range tested may be too narrow and not capture the top and bottom plateaus of the curve.[5] Additionally, the compound might interfere with the assay readout (e.g., some compounds can chemically reduce MTT reagent).[6] It is also crucial that data analysis methods are consistent, as different software and curve-fitting models can yield different IC50 values.[7][8]
-
1.3 Target Engagement & Pathway Analysis
-
Q: I cannot detect a decrease in phosphorylated-FKR (p-FKR) by Western Blot after this compound treatment. What should I do?
-
A: Detecting changes in protein phosphorylation requires careful sample handling and optimized Western Blot protocols. Key considerations include:
-
Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer to preserve the phosphorylation state of your proteins.[9]
-
Sample Handling: Keep samples cold at all times by using pre-chilled buffers and equipment.
-
Blocking Buffer: Avoid using milk as a blocking agent, as casein is a phosphoprotein and can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[9][10]
-
Buffer Choice: Use Tris-based buffers (like TBS/TBST) instead of phosphate-based buffers (PBS), as excess phosphate (B84403) can interfere with the binding of some phospho-specific antibodies.[11]
-
Positive Control: Use a positive control where you know FKR is phosphorylated to ensure your antibody and detection system are working correctly.[9][11]
-
Total Protein: Always probe for total FKR as a loading control and to confirm that the treatment is not causing degradation of the protein.[11]
-
-
Section 2: Data Presentation
Quantitative data should be clearly organized. Below are examples of how to structure experimental results for this compound.
Table 1: this compound IC50 Values in Different Cancer Cell Lines
| Cell Line | Cancer Type | FKR Expression (Relative) | This compound IC50 (nM) |
|---|---|---|---|
| Cell-A | Lung Adenocarcinoma | High | 55 ± 8 |
| Cell-B | Breast Cancer | Medium | 210 ± 25 |
| Cell-C | Colon Carcinoma | Low | > 10,000 |
| Cell-D | Lung Adenocarcinoma | High (T790M-like mutation) | 4,500 ± 350 |
Table 2: Troubleshooting Western Blot Conditions for p-FKR Detection
| Parameter | Standard Protocol | Optimized Protocol | Rationale |
|---|---|---|---|
| Lysis Buffer | RIPA | RIPA + Phosphatase Inhibitors | Prevents dephosphorylation of target. |
| Blocking Agent | 5% Skim Milk in PBST | 5% BSA in TBST | Milk can cause high background with phospho-antibodies.[9][10] |
| Primary Antibody | 1:1000 in 5% Milk | 1:1000 in 5% BSA/TBST | BSA is a more suitable diluent for phospho-antibodies. |
| Wash Buffer | PBST | TBST | Avoids phosphate interference with antibody binding.[11] |
Section 3: Experimental Protocols
3.1 Protocol: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 20 µM) to generate a 10-point dose-response curve. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and blank (0% viability). Plot the normalized values against the log-transformed this compound concentration and fit a non-linear regression curve (variable slope) to determine the IC50.
3.2 Protocol: Western Blot for p-FKR and Total FKR
-
Cell Treatment & Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with anti-p-FKR antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[9]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To analyze total FKR, strip the membrane and re-probe with an antibody for total FKR, following steps 5-9.
Section 4: Signaling Pathways & Workflows
FKR Signaling Pathway
This compound is a competitive inhibitor that binds to the ATP-binding pocket of the Fictional Kinase Receptor (FKR), preventing its autophosphorylation and subsequent activation of downstream pro-survival signaling pathways like the PI3K/AKT and MAPK/ERK cascades.
Figure 2. Simplified signaling pathway of the Fictional Kinase Receptor (FKR) and the point of inhibition by this compound.
General Experimental Workflow
The diagram below illustrates a typical workflow for evaluating the cellular effects of this compound.
Figure 3. General experimental workflow for testing this compound in a cellular context.
References
- 1. captivatebio.com [captivatebio.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Addressing TCH-165 solubility issues in experimental buffers
Welcome to the technical support center for TCH-165. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in experimental buffers. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when preparing this compound solutions for your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in my aqueous buffer. | Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. | It is highly recommended to first dissolve this compound in an organic solvent to create a high-concentration stock solution before diluting it into your experimental buffer. See the stock solution preparation protocol below. |
| My this compound precipitates immediately upon dilution from a DMSO stock into my aqueous buffer. | "Solvent Shock": The rapid change from a high-concentration organic environment (DMSO) to an aqueous one can cause the compound to "crash out" of solution. | - Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. - Vortex During Dilution: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. - Pre-warm the Buffer: Using a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility. |
| My this compound solution is clear initially but becomes cloudy or shows precipitate after some time. | Delayed Precipitation: The compound may be temporarily soluble but falls out of solution over time due to interactions with buffer components or changes in temperature. | - Decrease Final Concentration: Your working concentration may be above the limit of kinetic solubility in that specific buffer. Try using a lower final concentration. - Assess Stability: The compound may be unstable in your buffer over the duration of your experiment. It is recommended to prepare fresh dilutions of this compound for each experiment. |
| I am seeing inconsistent results between experiments. | Variable Compound Concentration: This can be due to incomplete dissolution or precipitation of this compound. | - Visually Inspect Solutions: Before each use, visually inspect your stock and working solutions for any signs of precipitation. - Follow a Consistent Protocol: Ensure you are using the same, optimized protocol for preparing your this compound solutions for every experiment. - Determine Kinetic Solubility: Perform a kinetic solubility assay (see protocol below) to determine the maximum soluble concentration in your specific buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the recommended solvents for preparing high-concentration stock solutions of this compound. It is highly soluble in both. For example, a stock solution of 10 mM in 100% DMSO can be prepared.[1] It is important to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can impact the solubility of the compound.
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A2: The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines. However, some in vitro assays have used up to 3% DMSO with appropriate vehicle controls.[2]
Q3: In which aqueous buffers has this compound been shown to be compatible?
A3: Published studies have successfully used this compound in various buffers. For in vitro proteasome activity assays, 50 mM Tris-HCl at pH 7.5 has been used.[3] For cell-based assays, Phosphate-Buffered Saline (PBS) and RIPA lysis buffer have been employed.[3][4]
Q4: Can I adjust the pH of my buffer to improve this compound solubility?
A4: The solubility of compounds with an imidazoline (B1206853) scaffold can be pH-dependent. While the specific pKa of this compound is not published, imidazoline-containing molecules are often basic. Therefore, adjusting the pH of your buffer to be slightly acidic may improve the solubility of this compound. However, it is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[5] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Data Presentation
This compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 59.57 | 100 | Tocris Bioscience |
| DMSO | 250 | 419.65 (with sonication) | MedchemExpress |
| Ethanol | 59.57 | 100 | Tocris Bioscience |
Molecular Weight of this compound: 595.74 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 1.6786 mL of DMSO per 1 mg of this compound).
-
Vortex the solution vigorously to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: General Method for Dilution into Aqueous Buffer
-
Thaw an aliquot of your this compound DMSO stock solution and bring it to room temperature.
-
Pre-warm your desired aqueous buffer (e.g., PBS, Tris-HCl) to your experimental temperature (e.g., 37°C).
-
Perform a serial dilution. For example, to achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM stock:
-
First, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Add 1 µL of the 1 mM intermediate stock to 99 µL of the pre-warmed aqueous buffer.
-
-
Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or swirling to ensure rapid and even dispersion.
-
Visually inspect the final solution for any signs of precipitation before adding it to your experiment.
Protocol 3: Determination of Kinetic Solubility in an Experimental Buffer
This protocol provides a method to estimate the maximum soluble concentration of this compound in your buffer of choice.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a 2-fold serial dilution of the stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add your desired aqueous buffer to each well (e.g., 196 µL).
-
Transfer a small volume (e.g., 4 µL) of each DMSO dilution to the corresponding wells containing the aqueous buffer. This will create a range of final this compound concentrations. Include a DMSO-only control.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect each well for signs of precipitation (cloudiness or solid particles).
-
(Optional) For a quantitative assessment, read the absorbance of the plate at a wavelength where this compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance indicates precipitation.
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
TCH-165 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TCH-165. The information below is intended to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule modulator of proteasome assembly.[1][2] It regulates the dynamic equilibrium between the 20S and 26S proteasome complexes, shifting the balance to favor an increase in the levels of free 20S proteasome.[1][2][3] This enhancement of the 20S proteasome leads to increased degradation of intrinsically disordered proteins (IDPs).[2][3]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the enhanced 20S-mediated degradation of IDPs.[3] This includes proteins such as α-synuclein, tau, c-Fos, ornithine decarboxylase (ODC), and the oncogenic transcription factor MYC.[3][4][5] this compound achieves this by inducing an "open-gate" conformation in the 20S proteasome, which increases substrate accessibility to the catalytic chamber.[4][6][7]
Q3: Is this compound selective? What are its "off-target" effects?
A3: this compound demonstrates selectivity for intrinsically disordered proteins over structured proteins.[2][3] For instance, it promotes the degradation of IDPs like α-synuclein and tau but does not affect structured proteins such as GAPDH.[2][3][6][7]
The primary concern for "off-target" or unintended effects with this compound is concentration-dependent. At high concentrations (greater than 30 μM), this compound can cause the disassembly of the 26S proteasome.[4] This can inhibit the degradation of ubiquitinated proteins, an effect that mimics the action of a 26S proteasome inhibitor.[4] Additionally, at high concentrations, this compound may induce apoptosis in cell types that are highly reliant on the proteasome.[2]
Q4: I am observing cytotoxicity in my cell line with this compound treatment. What could be the cause and how can I mitigate this?
A4: Cytotoxicity can be an expected outcome, as this compound has demonstrated anti-tumor activity by promoting the degradation of oncoproteins like MYC.[4][5] However, if you are observing toxicity that you suspect is an off-target effect, consider the following:
-
Concentration: Ensure you are using a concentration of this compound that is appropriate for your cell line and experimental goals. It is recommended to perform a dose-response curve to determine the optimal concentration that provides the desired on-target effect with minimal cytotoxicity.
-
Cell Line Dependence: The cytotoxic concentration (CC50) of this compound can vary between cell lines. For example, the CC50 after 72 hours of treatment is 0.9 μM in RPMI-8226 cells and 5.0 μM in L363 cells.[5]
-
On-Target Apoptosis: The observed cytotoxicity may be a direct result of the intended on-target effect, such as the degradation of a protein essential for the survival of your specific cancer cell line.
Q5: My protein of interest is not being degraded by this compound. Why might this be?
A5: If this compound is not degrading your protein of interest, consider the following possibilities:
-
Protein Structure: this compound selectively enhances the degradation of intrinsically disordered proteins (IDPs). If your protein of interest is a structured protein, it is not an expected substrate for this compound-mediated 20S proteasome degradation.[3][4]
-
Experimental Controls: To confirm that this compound is active in your experimental system, include a positive control, such as monitoring the degradation of a known IDP like c-MYC.[5] Also, include a negative control by observing the levels of a structured protein like GAPDH, which should not be affected.[3]
Q6: How can I confirm that the observed effects in my experiment are due to this compound's on-target activity?
A6: To validate the on-target activity of this compound, you can perform the following experiments:
-
Proteasome Inhibitor Rescue: Co-treat your cells with this compound and a proteasome inhibitor like bortezomib (B1684674) (BTZ) or epoxomicin. If the degradation of your target protein by this compound is blocked by the proteasome inhibitor, this confirms that the degradation is proteasome-dependent.[3][5]
-
Structured Protein Control: As a negative control, assess the levels of a structured protein (e.g., GAPDH) in parallel. This compound should not induce the degradation of structured proteins.[2][3]
-
Analysis of Proteasome Complexes: Use native PAGE followed by immunoblotting to observe the this compound-induced decrease in 26S proteasome complexes and the corresponding increase in 20S proteasome complexes.[3]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound on 20S Proteasome
| Proteolytic Activity | EC50 (μM) |
| Chymotrypsin-like (CT-L) | 4.2 |
| Trypsin-like (Tryp-L) | 3.2 |
| Caspase-like (Casp-L) | 4.7 |
Data from MedchemExpress and Network of Cancer Research.[1][2]
Table 2: Cytotoxic Concentrations (CC50) of this compound in Multiple Myeloma (MM) Cell Lines (72-hour treatment)
| Cell Line / Patient Cells | CC50 (μM) | 95% Confidence Interval |
| RPMI-8226 | 0.9 | 0.8–1.2 |
| L363 | 5.0 | 4.1–5.1 |
| NCI-H929 | 4.3 | 2.8–6.6 |
| Primary MM Cells (Newly Diagnosed) | 1.0 | 0.6–1.5 |
| Primary MM Cells (Relapsed Patient) | 8.1 | 7.1–9.0 |
Data from Cancers (Basel).[4][5]
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Degradation
Objective: To determine if this compound induces the degradation of a target protein.
Methodology:
-
Cell Seeding: Plate cells at a suitable density to allow for optimal growth during the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO). A typical concentration range to test is 0.1 to 10 μM.[1] For rescue experiments, pre-treat cells with a proteasome inhibitor (e.g., 5 μM bortezomib) for 1 hour before adding this compound.[5]
-
Incubation: Incubate the cells for a specified time course (e.g., 4, 8, or 24 hours).[3][5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. Probe the membrane with primary antibodies against your protein of interest, a structured protein control (e.g., GAPDH), and a known IDP control (e.g., c-MYC).
-
Analysis: Quantify the band intensities to determine the change in protein levels relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay
Objective: To determine the cytotoxic concentration of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted inhibitor to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[1][5]
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and normalize the data to the vehicle-treated control wells. Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression to calculate the CC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Concentration-dependent effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Proteasome | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
Technical Support Center: Managing T-Cell-Based Therapy (TCH-165) Induced Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and troubleshooting cytotoxicity induced by TCH-165 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule modulator of proteasome assembly.[1][2] It enhances the activity of the 20S proteasome by regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the 20S form.[2][3] This leads to an increased degradation of intrinsically disordered proteins (IDPs), such as the oncoprotein c-MYC, α-synuclein, and tau, while not affecting the degradation of structured proteins like GAPDH.[2][3][4]
Q2: What are the expected cytotoxic effects of this compound on cancer cell lines?
A2: this compound has been shown to inhibit the proliferation of various cancer cell lines with cytotoxic concentrations (CC50) in the low micromolar range.[5][6] The cytotoxic effect is concentration-dependent and can induce apoptosis in cells that are reliant on the proteasome for survival.[7] Notably, this compound has demonstrated efficacy in bortezomib-resistant multiple myeloma cells.[2][5]
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is soluble in DMSO and ethanol, with a maximum concentration of 100 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. When preparing working solutions, ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4] Stock solutions of this compound can be stored at -20°C for one year or -80°C for two years.[8]
Q4: I am observing higher than expected cytotoxicity at low concentrations of this compound. What could be the cause?
A4: Higher than expected cytotoxicity could be due to several factors:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to proteasome modulation.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your culture medium may be too high. It is crucial to include a vehicle-only control (cells treated with the same concentration of solvent without this compound) to assess solvent toxicity.[4]
-
Compound Precipitation: At higher concentrations, this compound might precipitate out of the aqueous culture medium, leading to inconsistent results. Visually inspect your culture wells for any precipitate.
-
Mycoplasma Contamination: Mycoplasma contamination can induce cytotoxicity and alter cellular responses to treatments.[4] Regularly test your cell lines for mycoplasma.
Q5: My results show no dose-dependent decrease in cell viability with this compound treatment. What should I do?
A5: If you do not observe a dose-dependent effect, consider the following:
-
Cell Line Resistance: The chosen cell line might be resistant to the effects of 20S proteasome enhancement.
-
Incorrect Assay Endpoint: The incubation time with this compound may be too short to induce a measurable cytotoxic effect. Consider a time-course experiment (e.g., 24, 48, 72 hours).
-
Assay Insensitivity: The viability assay you are using may not be sensitive enough. Consider switching to a more sensitive method, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®).
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Cell line is highly sensitive to proteasome modulation. | Review the literature for reported sensitivity of your cell line. Perform a preliminary dose-response experiment with a wider range of this compound concentrations to determine the optimal working range. |
| Solvent (e.g., DMSO) toxicity. | Always include a vehicle control (media with the same final concentration of DMSO as your highest this compound concentration). Ensure the final DMSO concentration is typically ≤0.5%. Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration for your specific cell line.[4] |
| This compound precipitation. | Visually inspect wells for precipitate under a microscope. Prepare fresh dilutions of this compound from a stock solution for each experiment. Consider using a lower concentration range or a different formulation if solubility is a persistent issue. |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma using a reliable method (e.g., PCR-based assay). If contamination is detected, discard the contaminated cultures and start with a fresh, uncontaminated stock. |
| Incorrect this compound concentration. | Double-check all calculations for dilutions. Verify the concentration of your stock solution. |
Guide 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell stress. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects"). Fill outer wells with sterile PBS or media. |
| Incomplete dissolution of this compound. | Vortex the stock solution thoroughly before making dilutions. Ensure the compound is fully dissolved in the culture medium before adding to the cells. |
| Fluctuations in incubator conditions. | Regularly monitor and calibrate the incubator's temperature and CO2 levels. Ensure consistent humidity. |
| Variability in assay performance. | Follow the manufacturer's protocol for the cell viability assay precisely. Ensure consistent incubation times and reagent volumes. |
| Cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. |
Quantitative Data Summary
Table 1: Cytotoxic Concentration (CC50) of this compound in Various Cancer Cell Lines after 72 hours of Treatment
| Cell Line | Cancer Type | CC50 (µM) | Reference |
| RPMI-8226 | Multiple Myeloma | 0.9 - 1.6 | [1][5] |
| L363 | Multiple Myeloma | 5.0 | [5] |
| NCI-H929 | Multiple Myeloma | 4.3 | [5] |
| U-87MG | Glioblastoma | 2.4 | [3] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.9 | [6] |
| Primary Human MM cells (newly diagnosed) | Multiple Myeloma | 1.0 | [9] |
| Primary Human MM cells (relapsed patient) | Multiple Myeloma | 8.1 | [9] |
Table 2: EC50 Values of this compound for Enhancing Proteasome Catalytic Activities
| Proteasome Activity | EC50 (µM) | Reference |
| Chymotrypsin-like (CT-L) | 4.2 | [1] |
| Trypsin-like (Tryp-L) | 3.2 | [1] |
| Caspase-like (Casp-L) | 4.7 | [1] |
Key Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the diluted compound solutions. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Transfer the buffer to the substrate bottle to reconstitute the lyophilized enzyme/substrate mixture.
-
Lysis and Luminescence Reaction: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Calcein Viability Assays Troubleshooting | AAT Bioquest [aatbio.com]
- 7. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: TCH-165 and 20S Proteasome Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of TCH-165 on 20S proteasome activity.
Frequently Asked Questions (FAQs)
Q1: What is the established function of this compound in relation to the 20S proteasome?
Contrary to the premise that it may not enhance activity, this compound is characterized as a small molecule modulator that increases 20S proteasome levels and facilitates 20S-mediated protein degradation.[1] Its mechanism of action involves regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, ultimately favoring 20S-mediated proteolysis.
Q2: How does this compound enhance 20S proteasome activity?
This compound enhances 20S proteasome activity through a multi-faceted mechanism:
-
Shifting the Proteasome Equilibrium: this compound treatment of cells leads to a decrease in assembled 26S proteasomes and a corresponding increase in free 20S proteasome complexes.[2]
-
Inducing an "Open-Gate" Conformation: The 20S proteasome has outer α-rings that act as a gate, controlling substrate entry into the proteolytic core.[3] this compound is proposed to bind to the α-ring, inducing a proteolytically active, "open-gate" conformation.[3][4] This increases substrate accessibility to the catalytic chamber. Atomic force microscopy has shown that this compound increases the ratio of open to closed 20S proteasomes in a dose-dependent manner.[2]
-
Enhancing Catalytic Activity: this compound has been shown to enhance the chymotrypsin-like (CT-L), trypsin-like (Tryp-L), and caspase-like (Casp-L) activities of the 20S proteasome.[1]
Q3: Does this compound enhance the degradation of all proteins?
No, a critical aspect of this compound's function is its substrate selectivity. It primarily enhances the degradation of intrinsically disordered proteins (IDPs) such as α-synuclein, tau, c-Fos, and ornithine decarboxylase.[1][5] In contrast, it does not induce the degradation of structured proteins like GAPDH.[1][2] This is a key consideration for experimental design, as using a structured protein as a substrate is unlikely to show an effect from this compound treatment.
Troubleshooting Guide: Why Am I Not Observing 20S Proteasome Enhancement with this compound?
If you are not observing the expected enhancement of 20S proteasome activity in your experiments, several factors could be at play. This guide provides a systematic approach to troubleshooting common issues.
Q1: My protein of interest is not degrading faster with this compound in a cell-based assay. What went wrong?
-
Is your protein an intrinsically disordered protein (IDP)? this compound specifically enhances the degradation of IDPs, not well-structured proteins.[1][2]
-
Troubleshooting Step: Verify the structural nature of your protein of interest. If it is a structured protein, this compound is not expected to enhance its degradation. Consider using a known IDP substrate like c-MYC or α-synuclein as a positive control.[3]
-
-
Was the proteasome involvement confirmed?
-
Troubleshooting Step: To confirm that any observed degradation is proteasome-mediated, run a parallel experiment where cells are co-treated with this compound and a potent proteasome inhibitor like bortezomib (B1684674) or epoxomicin.[1][3] If this compound is effective, the inhibitor should block the enhanced degradation.[1]
-
-
Was the concentration and treatment time appropriate?
-
Troubleshooting Step: In cell culture, this compound has been shown to be effective at concentrations around 10 µM for 24 hours.[1] Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line and protein of interest.
-
Q2: My in vitro fluorogenic peptide assay shows no increase in 20S proteasome activity. What could be the issue?
-
Was the this compound concentration optimal?
-
Troubleshooting Step: The EC50 of this compound for enhancing the chymotrypsin-like activity of the 20S proteasome is approximately 4.2 µM, with activity saturating at concentrations above 7 µM.[1] Ensure you are using a concentration within the effective range. Very high concentrations (>30 µM) may actually inhibit 26S-mediated degradation by causing disassembly.[3]
-
-
Was the assay protocol followed correctly?
-
Troubleshooting Step: The proteolytic activity of the 20S proteasome is typically monitored by the cleavage of fluorogenic peptide substrates, leading to an increase in fluorescence over time.[3] Ensure that the 20S proteasome is pre-treated with this compound (e.g., for 15 minutes at 37°C) before adding the substrate.[3]
-
-
Are there issues with assay components or conditions?
-
Troubleshooting Step: Verify the quality and activity of your purified 20S proteasome. Ensure the buffer conditions are appropriate (e.g., 50 mM Tris-HCl, pH 7.5).[3] Also, be aware that different types of black microplates can significantly affect measured proteasome activities and fluorescence readings.[6]
-
Quantitative Data Presentation
The following table summarizes the reported in vitro activity of this compound on the human 20S proteasome.
| Proteolytic Site | Fluorogenic Substrate | EC50 / AC200* | Maximum Fold Enhancement | Reference |
| Chymotrypsin-like (CT-L) | Suc-LLVY-AMC | 4.2 µM (EC50) | ~8-fold (810%) | [1][4] |
| Trypsin-like (Tryp-L) | Boc-LRR-AMC | 3.2 µM (EC50) | ~5-fold (500%) | [1][4] |
| Caspase-like (Casp-L) | Z-LLE-AMC | 4.7 µM (EC50) | ~13-fold (1290%) | [1][4] |
*EC50 is the concentration for 50% maximal activity. AC200 is the concentration at which activity is doubled. Values can vary slightly between studies.
Experimental Protocols
Key Experiment: In Vitro 20S Proteasome Activity Assay
This protocol describes how to measure the effect of this compound on the chymotrypsin-like activity of purified 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified human 20S proteasome
-
This compound
-
DMSO (vehicle control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Fluorogenic Substrate: Suc-LLVY-AMC
-
Black, flat-bottom 96-well plate
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a concentration range of this compound in DMSO. Then, dilute these into the Assay Buffer to the final desired concentrations. Include a vehicle-only control (DMSO).
-
Pre-incubation: In a 96-well plate, add a final concentration of 1 nM of purified human 20S proteasome to wells containing either the this compound dilutions or the vehicle control.
-
Incubate the plate for 15 minutes at 37°C to allow this compound to interact with the proteasome.
-
Initiate Reaction: Add the fluorogenic substrate (Suc-LLVY-AMC) to all wells to a final concentration of 10-20 µM.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at 37°C, taking readings every 1-2 minutes for at least 30-60 minutes.
-
Data Analysis:
-
For each concentration of this compound, calculate the rate of AMC release (change in fluorescence units per minute).
-
Plot the rate of reaction against the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 and maximum fold enhancement compared to the vehicle control.
-
Mandatory Visualizations
References
- 1. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Proteasome Enhancement by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in TCH-165 Experiments
Welcome to the technical support center for TCH-165, a small molecule modulator of proteasome assembly. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in T-cell and CAR-T cell experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that modulates the assembly of the proteasome.[1][2] It regulates the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the 20S proteasome.[1][2] This enhances the degradation of intrinsically disordered proteins (IDPs) while generally not affecting the degradation of structured proteins.[1][3] this compound has been shown to promote the degradation of oncoproteins like c-MYC, leading to anti-tumor activity in preclinical models of multiple myeloma.[4][5]
Q2: We observed lower than expected cytotoxicity of our CAR-T cells against target cancer cells in the presence of this compound. What could be the cause?
A2: This is an unexpected result, as proteasome activation has been suggested to prevent T-cell exhaustion and improve anti-tumor activity.[6] However, several factors could contribute to this observation:
-
High Concentrations of this compound: At high concentrations, this compound may induce apoptosis in cells that are highly reliant on the proteasome.[7] T-cells, especially activated CAR-T cells with high metabolic and protein turnover rates, might be susceptible to this effect. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific T-cell or CAR-T cell population.
-
Impact on CAR Construct Stability: While this compound preferentially targets intrinsically disordered proteins, it is theoretically possible that components of the Chimeric Antigen Receptor (CAR) construct, particularly linker domains or intracellular signaling domains, could have disordered regions susceptible to enhanced degradation by the 20S proteasome. This could lead to reduced surface expression of the CAR and consequently, diminished cytotoxicity.
-
Off-Target Effects on Essential T-Cell Proteins: While this compound is reported to not affect structured proteins, it is possible that some essential T-cell signaling proteins or transcription factors have intrinsically disordered regions. Enhanced degradation of these proteins could negatively impact T-cell activation, proliferation, or effector function.
Q3: Our T-cells show reduced proliferation in a CFSE assay when treated with this compound. Why might this be happening?
A3: Reduced T-cell proliferation in the presence of this compound could be due to a few factors:
-
Cell Cycle Arrest: The proteasome plays a critical role in cell cycle progression. While proteasome inhibition is known to cause cell cycle arrest, the effects of sustained proteasome activation on the T-cell cycle are less understood. It is possible that altering the natural balance of proteasome activity could interfere with the timely degradation of cell cycle regulatory proteins, leading to a stall in proliferation.
-
T-Cell Differentiation State: Proteasome activity has been shown to influence CD8+ T-cell fate, with higher activity potentially favoring a memory phenotype over an effector phenotype.[8] Memory T-cells have a slower proliferative rate compared to effector T-cells. This compound might be pushing your T-cells towards a less proliferative, memory-like state.
-
Nutrient Depletion and Metabolic Stress: Enhanced proteasomal activity is an energy-dependent process. Sustained activation by this compound could increase the metabolic demand on the T-cells, leading to faster depletion of essential nutrients in the culture medium and subsequent reduction in proliferation.
Q4: We are seeing an unusual cytokine profile from our CAR-T cells after this compound treatment, with some cytokines lower than expected. What could explain this?
A4: The modulation of cytokine production by this compound is an area of active research. Atypical cytokine profiles could be attributed to:
-
Alteration of Signaling Pathways: Cytokine production is tightly regulated by complex signaling pathways. Key signaling proteins and transcription factors within these pathways may be intrinsically disordered and thus, their turnover could be accelerated by this compound. This could lead to a dampening of specific cytokine responses.
-
Shift in T-Cell Subsets: As mentioned previously, this compound could influence T-cell differentiation. Different T-cell subsets (e.g., Th1, Th2, Th17) are characterized by the production of distinct sets of cytokines. A shift in the balance of these subsets would result in a changed overall cytokine profile.
-
Direct Regulation of Cytokine Synthesis: The machinery involved in the transcription and translation of cytokine genes could be indirectly affected by changes in the availability of key regulatory proteins that are substrates for the 20S proteasome.
Troubleshooting Guides
Issue 1: Lower than Expected Cytotoxicity in a Chromium Release Assay
| Potential Cause | Troubleshooting Steps |
| This compound Concentration is Too High and Inducing T-Cell Apoptosis | 1. Perform a dose-response curve of this compound on your effector T-cells/CAR-T cells alone to determine the maximum non-toxic concentration. 2. Include a T-cell only control with this compound in your cytotoxicity assay to assess effector cell viability. 3. Consider using a lower, non-toxic concentration of this compound in your co-culture experiments. |
| Reduced CAR Expression on the Cell Surface | 1. Perform flow cytometry to quantify CAR expression on the surface of your CAR-T cells with and without this compound treatment. 2. If a decrease in CAR expression is observed, consider modifying the CAR construct to include more stable linker or transmembrane domains. |
| Suboptimal Effector-to-Target (E:T) Ratio | 1. Titrate the E:T ratio in your cytotoxicity assay. It's possible that at lower E:T ratios, the effect of this compound is more pronounced. |
| Target Cell Resistance | 1. Ensure that the target cells have stable expression of the target antigen. 2. Proteasome inhibitors have been shown to increase the expression of some tumor antigens. Conversely, a proteasome activator could potentially decrease the expression of certain antigens if they are intrinsically disordered. Verify target antigen expression on tumor cells after this compound treatment. |
Issue 2: Reduced T-Cell Proliferation in CFSE Assay
| Potential Cause | Troubleshooting Steps |
| This compound Induced Cell Cycle Arrest or Senescence | 1. Analyze the cell cycle distribution of this compound-treated T-cells using propidium (B1200493) iodide staining and flow cytometry. 2. Stain for senescence markers such as β-galactosidase. |
| Shift Towards a Memory Phenotype | 1. Perform immunophenotyping of the T-cells after this compound treatment to assess the expression of memory (e.g., CD45RO, CCR7, CD62L) and effector (e.g., Granzyme B, Perforin) markers. |
| Culture Conditions are Not Optimal | 1. Ensure that the cell culture medium is fresh and contains sufficient nutrients to support the increased metabolic demand potentially induced by this compound. 2. Consider supplementing the culture medium with additional glucose or glutamine. |
| CFSE Staining Issues | 1. Ensure that the initial CFSE staining is bright and uniform. 2. Include an unstained control and a non-proliferating (unstimulated) stained control. |
Data Summary
This compound In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth Inhibition, 72h) | RPMI-8226 | 1.6 µM | [1] |
| U87MG | 2.4 µM | [1] | |
| EC50 (Chymotrypsin-like Activity) | - | 4.2 µM | [1] |
| EC50 (Trypsin-like Activity) | - | 3.2 µM | [1] |
| EC50 (Caspase-like Activity) | - | 4.7 µM | [1] |
Experimental Protocols
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of T-cells or CAR-T cells against target tumor cells.
Materials:
-
Effector cells (T-cells or CAR-T cells)
-
Target cells (tumor cell line expressing the relevant antigen)
-
Complete RPMI-1640 medium (with 10% FBS)
-
⁵¹Cr (Sodium Chromate)
-
96-well V-bottom plates
-
Triton X-100 (1% solution)
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10⁶ cells/mL in complete medium.
-
Add 100 µCi of ⁵¹Cr per 1 x 10⁶ cells.
-
Incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.
-
Wash the labeled target cells three times with a large volume of complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells at 1 x 10⁵ cells/mL in complete medium.
-
-
Assay Setup:
-
Plate 100 µL of target cells (10,000 cells) into each well of a 96-well V-bottom plate.
-
Prepare serial dilutions of effector cells to achieve the desired Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 100 µL of the effector cell suspension to the appropriate wells.
-
Spontaneous Release Control: Add 100 µL of medium only to wells with target cells.
-
Maximum Release Control: Add 100 µL of 1% Triton X-100 to wells with target cells.
-
-
Incubation:
-
Centrifuge the plate at 200 x g for 3 minutes to pellet the cells.
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Harvesting and Counting:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a tube suitable for the gamma counter.
-
Measure the radioactivity (counts per minute, CPM) in each sample.
-
-
Calculation:
-
Percent specific lysis = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100
-
Cytokine Release Assay (In Vitro)
This assay measures the cytokines released by CAR-T cells upon co-culture with target cells.
Materials:
-
CAR-T cells
-
Target cells
-
Complete RPMI-1640 medium
-
96-well flat-bottom plate
-
Cytokine detection kit (e.g., ELISA or multiplex bead array)
Procedure:
-
Cell Plating:
-
Plate target cells at an appropriate density (e.g., 5 x 10⁴ cells/well) in a 96-well flat-bottom plate and allow them to adhere if necessary.
-
Add CAR-T cells at the desired E:T ratio (e.g., 10:1).
-
Controls: Include wells with CAR-T cells alone and target cells alone.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Measurement:
-
Measure the concentration of desired cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) in the supernatant using your chosen cytokine detection kit, following the manufacturer's instructions.
-
CFSE-Based T-Cell Proliferation Assay
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.
Materials:
-
T-cells
-
PBS
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
Complete RPMI-1640 medium
-
T-cell activation stimulus (e.g., anti-CD3/CD28 beads or antibodies)
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Wash T-cells with PBS and resuspend at 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete medium.
-
-
Cell Culture:
-
Resuspend the CFSE-labeled T-cells in complete medium.
-
Plate the cells in a culture plate and add your T-cell activation stimulus.
-
Include an unstimulated control (labeled but not activated).
-
-
Incubation:
-
Culture the cells for 3-5 days at 37°C.
-
-
Flow Cytometry Analysis:
-
Harvest the cells at different time points.
-
Analyze the cells on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Each peak of decreasing fluorescence intensity represents a round of cell division.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting unexpected cytotoxicity results.
Caption: Experimental workflow for CAR-T cell functional assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Proteasome | Tocris Bioscience [tocris.com]
- 3. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma | MDPI [mdpi.com]
- 5. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Proteasome activity regulates CD8+ T lymphocyte metabolism and fate specification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TCH-165 & Proteasome Interactions
Welcome to the technical support center for researchers utilizing TCH-165. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you effectively control for and understand the effects of this compound on the 26S proteasome during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound on the proteasome?
A1: this compound is a small molecule modulator of proteasome assembly.[1] It does not directly inhibit the 26S proteasome. Instead, it regulates the dynamic equilibrium between the 20S and 26S proteasome complexes.[1][2] this compound binds to the α-ring of the 20S core particle (CP), inducing an "open-gate" conformation.[2][3] This action favors the dissociation of the 19S regulatory particle (RP), leading to an increase in the population of free, proteolytically active 20S proteasomes.[2][3]
Q2: I treated my cells with this compound, an "activator," but my protein of interest is not being degraded. Why?
A2: This is a common observation and highlights the specific mechanism of this compound. This compound-activated 20S proteasomes preferentially degrade intrinsically disordered proteins (IDPs) and other unstructured proteins in a ubiquitin-independent manner.[2][4] Structured proteins, which are the typical substrates for the ubiquitin-dependent 26S proteasome pathway, are generally not degraded by this compound treatment.[1][2] Your protein of interest is likely a structured protein that requires ubiquitination and the full 26S proteasome for degradation.
Q3: How can I confirm that this compound is modulating the proteasome complexes in my cellular model?
A3: The most direct method is to analyze the abundance of proteasome subcomplexes using Native PAGE followed by Western blotting. After treating cells with this compound, you should observe a decrease in the bands corresponding to the doubly-capped (RP₂CP) and singly-capped (RP₁CP) 26S proteasome, alongside an increase in the band for the free 20S core particle (CP).[2] Immunoblotting for a 19S subunit (like Rpt1) and a 20S subunit (like β5) will reveal this shift.[2]
Q4: What is the best positive control to ensure my this compound-mediated degradation is proteasome-dependent?
A4: The essential positive control is to co-treat your cells with this compound and a potent, direct proteasome inhibitor like bortezomib (B1684674) (BTZ) or epoxomicin.[2][5] If this compound is truly enhancing degradation via the 20S proteasome, then co-treatment with bortezomib should block this effect and "rescue" the protein from degradation.[5][6]
Q5: Does this compound affect all three catalytic activities of the proteasome?
A5: Yes. This compound has been shown to enhance all three major proteolytic activities of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (Tryp-L), and caspase-like (Casp-L).[2][6] This can be confirmed using in vitro proteasome activity assays with specific fluorogenic substrates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation of target protein (an IDP like c-Myc) observed after this compound treatment. | 1. Suboptimal this compound Concentration: The concentration may be too low for your specific cell line. 2. Insufficient Incubation Time: The treatment duration may be too short to observe a significant effect. 3. Compound Inactivity: The this compound stock may have degraded. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1 µM to 30 µM) to find the optimal dose.[2] 2. Conduct a time-course experiment: Analyze protein levels at multiple time points (e.g., 4, 8, 12, 24 hours).[2] 3. Verify compound activity: Test your this compound stock in an in vitro 20S proteasome activity assay. |
| Degradation of a known structured protein (e.g., GAPDH) is observed. | 1. High this compound Concentration: Very high concentrations may disrupt the 26S proteasome assembly to a degree that affects overall proteostasis.[5] 2. Off-Target Effects/Toxicity: The observed degradation may be an indirect consequence of cellular stress or apoptosis, not direct 20S-mediated degradation. | 1. Lower the this compound concentration: Use the lowest effective concentration determined from your dose-response curve. This compound should not degrade structured proteins like GAPDH.[1][2] 2. Assess cell viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel. Consider co-treatment with a pan-caspase inhibitor to rule out apoptosis-driven effects.[7] |
| Inconsistent results in proteasome activity assays. | 1. Sample Preparation Issues: Inconsistent lysis or protein concentration across samples. 2. Assay Conditions: Incorrect buffer, temperature, or substrate concentration. | 1. Standardize sample handling: Use a consistent lysis buffer and accurately normalize total protein concentration (e.g., BCA assay) before the assay.[2] 2. Follow a validated protocol: Use optimized assay kits and ensure consistent incubation times and temperatures (37°C).[5] |
| No shift from 26S to 20S is visible on a Native PAGE gel. | 1. Incorrect Gel/Buffer System: The native gel electrophoresis conditions are not suitable for resolving large proteasome complexes. 2. Poor Antibody Quality: The antibodies for proteasome subunits may not be effective for detecting the native complexes. | 1. Optimize Native PAGE: Use a gradient gel (e.g., 3-8% Tris-Acetate) and a suitable native running buffer. Ensure the lysis buffer is detergent-free and maintains complex integrity.[2] 2. Validate antibodies: Test and validate antibodies for their ability to recognize proteasome subunits in their native conformation. |
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in activating the catalytic subunits of the purified human 20S proteasome.
| Proteolytic Activity | Substrate | EC₅₀ of this compound | Reference |
| Chymotrypsin-like (CT-L) | Suc-LLVY-AMC | 4.2 µM | [6] |
| Trypsin-like (Tryp-L) | Boc-LRR-AMC | 3.2 µM | [6] |
| Caspase-like (Casp-L) | Z-LLE-AMC | 4.7 µM | [6] |
Visualized Pathways and Workflows
Detailed Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol measures the chymotrypsin-like (CT-L) activity of purified 20S proteasome in the presence of this compound.
Materials:
-
Purified human 20S proteasome (e.g., from Enzo Life Sciences)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO)
-
Proteasome Inhibitor (Control): Bortezomib (1 mM stock in DMSO)
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a dilution series of this compound in Assay Buffer. Include a vehicle control (DMSO) and a positive inhibition control (Bortezomib, final concentration 1 µM).
-
In the 96-well plate, add 50 µL of Assay Buffer containing 1 nM of purified 20S proteasome to each well.
-
Add 25 µL of the diluted this compound, vehicle, or Bortezomib to the appropriate wells.
-
Incubate the plate for 15 minutes at 37°C to allow this compound to bind to the proteasome.
-
Prepare the substrate solution by diluting the Suc-LLVY-AMC stock to 40 µM in Assay Buffer.
-
Initiate the reaction by adding 25 µL of the 40 µM substrate solution to each well (final concentration will be 10 µM).
-
Immediately place the plate in the fluorescence reader, pre-heated to 37°C.
-
Measure the increase in fluorescence (relative fluorescence units, RFU) every minute for 60 minutes.
-
Data Analysis: Calculate the rate of reaction (RFU/min) for each condition. Normalize the rates to the vehicle control to determine the fold-activation by this compound.
Protocol 2: Cellular Protein Degradation Assay via Western Blot
This protocol assesses the degradation of an endogenous IDP (e.g., c-Myc) in cells treated with this compound.
Materials:
-
Cell line expressing the target protein (e.g., RPMI-8226 for c-Myc)
-
This compound (10 mM stock in DMSO)
-
Bortezomib (BTZ, 1 mM stock in DMSO) as a control
-
Cycloheximide (CHX, 10 mg/mL stock in DMSO) to block new protein synthesis
-
Complete cell culture medium
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibodies: anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody and ECL substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and reach ~70% confluency.
-
Prepare treatment media. You will need four conditions:
-
Vehicle (DMSO) + CHX
-
This compound + CHX
-
BTZ + CHX
-
This compound + BTZ + CHX
-
-
Pre-treat cells that will receive BTZ with the inhibitor (e.g., 1 µM final concentration) for 1 hour.
-
Add this compound (e.g., 10 µM final concentration) and CHX (e.g., 50 µg/mL final concentration) to the appropriate wells.
-
Incubate for the desired time (e.g., 4 hours).[5]
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples for 5 minutes, then load equal protein amounts onto an SDS-PAGE gel.
-
Perform electrophoresis, transfer to a PVDF membrane, and proceed with standard Western blotting protocols for c-Myc and GAPDH.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the c-Myc signal to the GAPDH signal. Compare the levels of c-Myc in this compound-treated samples to the vehicle and the this compound + BTZ "rescue" sample.[5]
Protocol 3: Analysis of Proteasome Complexes by Native PAGE
This protocol visualizes the shift in equilibrium from 26S to 20S proteasomes.
Materials:
-
HEK293T cells or other suitable cell line
-
This compound
-
Native Lysis Buffer: 20 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 0.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4
-
Native PAGE Gels (e.g., 3-8% Tris-Acetate gradient gels)
-
Native Running Buffer
-
Standard transfer apparatus and Western blot reagents
-
Primary antibodies: anti-β5 (for 20S CP) and anti-Rpt1 (for 19S RP)
Procedure:
-
Seed HEK293T cells in a 10 cm dish and grow to ~80% confluency.
-
Treat cells with vehicle (DMSO) or this compound (e.g., 3, 10, 30 µM) for 24 hours.[2]
-
Harvest and wash cells twice with ice-cold PBS.
-
Lyse the cell pellet in 200 µL of ice-cold Native Lysis Buffer by sonicating briefly. Do not use detergents like SDS or Triton X-100.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Normalize protein concentrations using a BCA assay.
-
Mix equal amounts of protein (e.g., 20-30 µg) with a native sample buffer (non-denaturing, non-reducing). Do not boil the samples.
-
Load samples onto the native gradient gel and run electrophoresis at 4°C until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting, probing separate membranes with anti-β5 and anti-Rpt1 antibodies.
-
Data Analysis: The anti-β5 blot will show bands for RP₂CP, RP₁CP, and the free 20S CP. The anti-Rpt1 blot will only show bands for RP₂CP and RP₁CP. Compare the relative intensities of these bands between vehicle and this compound-treated lanes to visualize the shift.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Proteasome Enhancement by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
TCH-165 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TCH-165, a small molecule modulator of proteasome assembly. The information is designed to address common issues related to assay variability and reproducibility in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound modulates the dynamic equilibrium between the 20S and 26S proteasome complexes.[1][2][3] It favors the formation of the 20S proteasome, thereby enhancing the degradation of certain proteins, particularly intrinsically disordered proteins (IDPs).[1][4] This is achieved by inducing an "open-gate" conformation of the 20S proteasome, which increases substrate accessibility to the catalytic chamber.[3]
Q2: What are the typical effective concentrations for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. For example, in RPMI-8226 multiple myeloma cells, this compound at 5 µM has been shown to reduce MYC protein levels within 4 hours.[5] For cell viability assays, the IC50 values are generally in the low micromolar range. For instance, the IC50 for RPMI-8226 and U87MG cells is 1.6 µM and 2.4 µM, respectively, after a 72-hour treatment.[2]
Q3: Is this compound effective against bortezomib-resistant cells?
A3: Yes, this compound has demonstrated efficacy in bortezomib-resistant cells.[3][6] This is a key feature of its activity, as it acts by enhancing 20S proteasome activity, a different mechanism from proteasome inhibitors like bortezomib (B1684674).
Q4: How should I prepare and store this compound stock solutions?
A4: this compound should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution.[2] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2] When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Issue 1: High Variability in Proteasome Activity Assays
Symptoms:
-
Inconsistent fluorescence readings between replicate wells.
-
Poor reproducibility of EC50 values for proteasome activation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate and use precise pipettes. For small volumes, consider using a repeating pipette to minimize errors. |
| Inconsistent Incubation Times | Use a multichannel pipette or a plate reader with an injector function to ensure simultaneous addition of substrates or this compound to all wells. |
| Temperature Fluctuations | Ensure the assay plate is uniformly equilibrated to the reaction temperature (e.g., 37°C) before adding reagents.[5] |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. Protect fluorogenic substrates from light. |
| Variable Proteasome Activity | If using purified proteasome, ensure consistent lot-to-lot activity. If using cell lysates, ensure consistent protein concentration and lysis conditions. |
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
Variable effects of this compound on protein degradation (e.g., MYC, ODC).
-
Inconsistent cell viability (IC50) values across experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Health and Confluency | Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase. Avoid using cells that are over-confluent. |
| Inconsistent this compound Treatment | Ensure this compound is thoroughly mixed into the culture medium. Use consistent treatment durations. |
| Cell Line Instability | Use cells with a low passage number and periodically check for mycoplasma contamination. |
| Variability in Protein Extraction and Western Blotting | Standardize protein extraction protocols. Ensure equal protein loading for Western blots and use a reliable loading control (note: this compound should not affect structured proteins like GAPDH).[1][4] |
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound.
Table 1: EC50 Values for this compound in Proteasome Activity Assays
| Proteolytic Activity | Substrate | EC50 (µM) |
| Chymotrypsin-like (CT-L) | Suc-LLVY-AMC | 4.2[2][4] |
| Trypsin-like (Tryp-L) | Boc-LRR-AMC | 3.2[2][4] |
| Caspase-like (Casp-L) | Z-LLE-AMC | 4.7[2][4] |
Table 2: IC50/CC50 Values of this compound in Cancer Cell Lines
| Cell Line | Assay Duration | IC50/CC50 (µM) | 95% Confidence Interval |
| RPMI-8226 | 72 hours | 1.6[2] | N/A |
| U87MG | 72 hours | 2.4[2] | N/A |
| Newly Diagnosed MM Primary Cells | N/A | 1.0[5][6] | 0.60–1.51[5][6] |
| Bortezomib Refractory MM Primary Cells | N/A | 8.1[5][6] | 7.08–9.03[5][6] |
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol is for measuring the effect of this compound on the activity of purified 20S proteasome using a fluorogenic substrate.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
In a black, flat-bottom 96-well plate, add purified human 20S proteasome to a final concentration of 1 nM in the reaction buffer.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.[5]
-
Initiate the reaction by adding a fluorogenic peptide substrate for the desired catalytic site (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Immediately measure the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time using a plate reader.
-
Calculate the rate of substrate cleavage and normalize to the vehicle control.
Protocol 2: MYC Degradation Assay in Cultured Cells
This protocol describes how to assess the effect of this compound on MYC protein levels in a cell line such as RPMI-8226.
-
Seed RPMI-8226 cells in a suitable culture vessel and grow to approximately 80% confluency.[5]
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 4 hours).[5]
-
For control experiments, pre-treat cells with a proteasome inhibitor like bortezomib (e.g., 5 µM) for 1 hour before adding this compound.[5]
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Lyse the cell pellet in chilled RIPA buffer supplemented with a protease inhibitor cocktail.[5]
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Perform Western blotting with an anti-MYC antibody to detect MYC protein levels. Use a suitable loading control like GAPDH.
Visualizations
Caption: Mechanism of this compound action on the proteasome.
Caption: General experimental workflow for this compound cell-based assays.
References
TCH-165 Technical Support Center: A Guide for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the use of TCH-165 in long-term studies.
Introduction to this compound
This compound is a small molecule modulator of proteasome assembly that enhances the activity of the 20S proteasome.[1] It functions by regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the 20S form.[1] This leads to an increased degradation of intrinsically disordered proteins (IDPs), such as α-synuclein, tau, and c-MYC, while generally not affecting the degradation of structured proteins.[1] The mechanism of action involves inducing an "open-gate" conformation of the 20S proteasome, which increases substrate accessibility to the catalytic chamber.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium.
Q2: What is the stability of this compound in a stock solution?
A2: Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[2] Avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in cell culture medium?
A3: While specific long-term stability data in various cell culture media is not extensively published, the ester moiety of this compound has been noted to be metabolically stable due to its sterically hindered position.[3] For long-term studies (extending over several days or weeks), it is best practice to replace the medium with freshly prepared this compound at regular intervals (e.g., every 2-3 days) to ensure a consistent concentration of the active compound.
Q4: What is the mechanism of action of this compound?
A4: this compound modulates the assembly of the proteasome, increasing the levels of the 20S proteasome complex. This enhances the degradation of intrinsically disordered proteins (IDPs).[1][4] It does this by binding to the α-rings of the 20S proteasome, which promotes an open-gate conformation, allowing for increased substrate entry and degradation.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity in Long-Term Studies
This protocol outlines the steps to determine the cumulative effect of this compound on cell viability over an extended period.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment.
-
Compound Preparation: Prepare a range of this compound concentrations by serially diluting a DMSO stock solution in a complete cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Add the prepared this compound dilutions and vehicle control to the appropriate wells.
-
Incubation and Maintenance: Incubate the plates under standard cell culture conditions. Every 2-3 days, carefully aspirate the old medium and replace it with a fresh medium containing the respective concentrations of this compound or vehicle control. This is crucial for maintaining a consistent compound concentration and providing fresh nutrients for long-term cell health.
-
Viability Assessment: At predetermined time points (e.g., 3, 7, 14, and 21 days), perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) at each time point to assess the long-term impact on cell viability.
Protocol 2: Western Blot Analysis of IDP Degradation
This protocol is for assessing the effect of long-term this compound treatment on the levels of a specific intrinsically disordered protein.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
6-well cell culture plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the IDP of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for the specified long-term duration, replacing the medium with fresh compound every 2-3 days.
-
Cell Lysis: At the end of the treatment period, wash the cells with cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using an appropriate imaging system. Densitometry analysis can be used to quantify the protein levels.
Data Presentation
Table 1: Cytotoxicity (CC50) of this compound in Various Cell Lines after 72 Hours
| Cell Line | CC50 (µM) | 95% Confidence Interval (µM) | Reference |
| RPMI-8226 | 1.0 | 0.75 - 1.15 | [5] |
| L363 | 5.0 | 4.1 - 5.1 | [6] |
| NCI-H929 | 4.3 | 2.8 - 6.6 | [6] |
| U87MG | 2.4 | Not Reported | [2] |
| Primary MM (newly diagnosed) | 1.0 | 0.60 - 1.51 | [5] |
| Primary MM (relapsed) | 8.1 | 7.08 - 9.03 | [5] |
Table 2: In Vitro Proteasome Activity Enhancement by this compound
| Proteasome Activity | EC50 (µM) | Maximum Fold Enhancement | Reference |
| Chymotrypsin-like (CT-L) | 4.2 | ~8-fold | [2] |
| Trypsin-like (Tryp-L) | 3.2 | ~5-fold | [2] |
| Caspase-like (Casp-L) | 4.7 | ~13-fold | [2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or loss of this compound activity over time | 1. Degradation of this compound in the culture medium. 2. Adsorption of the compound to plasticware. 3. Cellular metabolism of the compound (though less likely given its stability). | 1. Replace the cell culture medium with freshly prepared this compound every 48-72 hours. 2. Use low-adhesion plasticware for long-term experiments. 3. Periodically check the activity of your this compound stock solution with a proteasome activity assay. |
| High levels of cell death even at low concentrations | 1. The cell line is particularly sensitive to proteasome modulation. 2. Cumulative toxicity of this compound over the long term. 3. Off-target effects leading to cytotoxicity. | 1. Perform a detailed dose-response and time-course experiment to determine the optimal non-toxic concentration for your specific cell line and experiment duration. 2. Consider using a lower concentration for longer treatment periods. 3. If off-target effects are suspected, investigate downstream signaling pathways that are not directly related to the proteasome. |
| No observable effect on the target IDP | 1. The chosen concentration of this compound is too low. 2. The target protein is not a substrate for the 20S proteasome. 3. The cells have developed resistance to this compound. | 1. Increase the concentration of this compound, ensuring it remains below the cytotoxic level for your cell line. 2. Confirm that your protein of interest is indeed an intrinsically disordered protein and a known or likely substrate for ubiquitin-independent degradation. 3. Analyze proteasome subunit expression or for mutations that might confer resistance. Consider using a combination treatment approach. |
| Variability between replicate experiments | 1. Inconsistent cell seeding density. 2. Pipetting errors when preparing this compound dilutions. 3. Variations in incubation time or conditions. | 1. Ensure precise and consistent cell counting and seeding. 2. Prepare a master mix of each this compound concentration to add to replicate wells. 3. Maintain strict adherence to the experimental timeline and incubation conditions. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in promoting the degradation of intrinsically disordered proteins.
Experimental Workflow for Long-Term this compound Studies
Caption: Recommended workflow for maintaining consistent this compound exposure in long-term cell culture experiments.
References
Technical Support Center: TCH-165 Activity and Serum Concentration
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for investigating the impact of serum concentration on the activity of TCH-165, a small molecule modulator of proteasome assembly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule that enhances the activity of the 20S proteasome.[1][2] It modulates the dynamic equilibrium between the 26S and 20S proteasome complexes, favoring the formation of the 20S proteasome.[1] This is achieved by inducing an "open-gate" conformation of the 20S proteasome, which increases its ability to degrade intrinsically disordered proteins (IDPs).[2] this compound has been shown to promote the degradation of oncoproteins like c-MYC and has demonstrated anti-tumor activity in various cancer cell lines.[3][4]
Q2: How might serum in cell culture media affect the activity of this compound?
Serum contains a high concentration of proteins, with albumin being the most abundant. Small molecule drugs can bind to these serum proteins, primarily albumin. This binding is a reversible equilibrium. The "free drug hypothesis" states that only the unbound (free) fraction of a drug is available to interact with its target and exert its biological effect. Therefore, if this compound binds to serum proteins, a portion of the compound will be sequestered and rendered inactive, potentially leading to a decrease in its apparent potency (a higher IC50 or EC50 value) in in-vitro assays.
Q3: I am observing a lower-than-expected potency of this compound in my cell-based assay. Could the serum concentration be the cause?
Yes, this is a common reason for observing a discrepancy between the potency of a compound in biochemical versus cell-based assays. If your cell culture medium contains a high percentage of fetal bovine serum (FBS) or human serum, significant binding of this compound to serum proteins could be reducing its effective concentration.
Q4: How can I determine if this compound binds to serum proteins?
A common and straightforward method is to perform an IC50 shift assay.[5] This involves measuring the half-maximal inhibitory concentration (IC50) of this compound on your target cells in the presence of varying concentrations of serum. A significant increase in the IC50 value with increasing serum concentration is a strong indicator of serum protein binding.[5]
Troubleshooting Guide: Reduced this compound Activity in High Serum Conditions
If you are experiencing a loss of this compound potency in your experiments, consider the following troubleshooting steps:
| Observed Issue | Potential Cause | Recommended Action |
| Higher IC50 value in cell-based assay compared to biochemical assay | Serum protein binding of this compound | Perform an IC50 shift assay with varying serum concentrations (e.g., 0.5%, 2%, 5%, 10% FBS) to quantify the effect. |
| Inconsistent results between experiments | Variability in serum batches | Use a single, qualified batch of serum for a set of experiments. If changing batches, re-validate key findings. |
| Complete loss of activity at expected effective concentrations | High degree of serum protein binding | Increase the concentration of this compound in your experiments. Consider using a lower serum concentration if your cell line can tolerate it for the duration of the experiment. |
| Precipitation of this compound in media | Poor solubility in high-protein environment | Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, consider preparing a more dilute stock solution or using a different solvent. |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound Activity using an IC50 Shift Assay
This protocol describes how to quantify the effect of serum on the potency of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo®).
Materials:
-
Target cancer cell line (e.g., RPMI-8226, U-87MG)[1]
-
Complete growth medium with standard serum concentration (e.g., 10% FBS)
-
Serum-free or low-serum (e.g., 0.5% FBS) growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density in their standard growth medium (e.g., 10% FBS).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions in Different Serum Concentrations:
-
Prepare serial dilutions of this compound in separate sets of media containing different concentrations of FBS (e.g., 0.5%, 2%, 5%, and 10%). It is crucial to prepare the dilutions in the final serum concentration that the cells will be exposed to.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions in the different serum concentrations to the respective wells. Include vehicle control (e.g., DMSO) wells for each serum concentration.
-
-
Incubation:
-
Incubate the plates for a duration relevant to this compound's mechanism of action (e.g., 72 hours for cell viability).[1]
-
-
Cell Viability Measurement:
-
Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each serum concentration.
-
Plot the dose-response curves (cell viability vs. This compound concentration) for each serum concentration.
-
Calculate the IC50 value for each curve using a non-linear regression model.
-
Expected Outcome:
If this compound binds to serum proteins, you should observe a rightward shift in the dose-response curve with increasing serum concentration, resulting in a higher IC50 value.
Data Presentation
Table 1: In-Vitro Activity of this compound in Different Cancer Cell Lines (Published Data)
| Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| RPMI-8226 | Cell Growth Inhibition | 1.6 | [1] |
| U-87MG | Cell Growth Inhibition | 2.4 | [1] |
| HEK293T | ODC Degradation | Concentration-dependent enhancement | [1] |
| - | 20S Proteasome Activity (CT-L) | EC50: 4.2 | [1] |
| - | 20S Proteasome Activity (Tryp-L) | EC50: 3.2 | [1] |
| - | 20S Proteasome Activity (Casp-L) | EC50: 4.7 | [1] |
Table 2: Hypothetical Results of an IC50 Shift Assay for this compound
| Serum Concentration (%) | IC50 (µM) | Fold Shift (vs. 0.5% Serum) |
| 0.5 | 1.8 | 1.0 |
| 2 | 3.5 | 1.9 |
| 5 | 7.2 | 4.0 |
| 10 | 15.1 | 8.4 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
TCH-165 vs. Bortezomib: A Comparative Guide for Cancer Researchers
In the landscape of cancer therapeutics, the ubiquitin-proteasome system is a pivotal target. This guide provides a detailed, objective comparison of two key modulators of this pathway: TCH-165, a novel activator of the 20S proteasome, and Bortezomib (B1684674), a well-established 26S proteasome inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, comparative efficacy, and the experimental protocols used to evaluate them.
Introduction: Targeting the Proteasome in Cancer
The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a crucial role in cellular homeostasis, cell cycle regulation, and apoptosis. Its central role in maintaining cellular health also makes it a prime target for anti-cancer therapies. By modulating proteasome activity, it is possible to selectively induce apoptosis in cancer cells, which are often more reliant on the proteasome for survival due to their high rates of protein synthesis and accumulation of misfolded proteins.
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that has been a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1] It reversibly inhibits the 26S proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.[2][3]
This compound is a more recent small molecule modulator with a distinct mechanism of action. It enhances the assembly and activity of the 20S proteasome, the catalytic core of the 26S proteasome.[4][5] This leads to the degradation of a specific subset of proteins, namely intrinsically disordered proteins (IDPs), which include key oncoproteins like c-MYC.[6][7]
This guide will delve into the specifics of their mechanisms, present head-to-head experimental data, and provide detailed protocols for key comparative assays.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and bortezomib lies in their opposing effects on the proteasome.
Bortezomib: The Inhibitor
Bortezomib acts as a reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core within the 26S proteasome complex.[8] This inhibition prevents the degradation of ubiquitinated proteins, leading to a state of cellular stress known as the unfolded protein response (UPR) and the activation of apoptotic pathways. A key consequence of bortezomib's action is the stabilization of IκB, an inhibitor of the NF-κB transcription factor. This prevents NF-κB from translocating to the nucleus and promoting the expression of pro-survival genes.[9]
This compound: The Enhancer
In contrast, this compound enhances the activity of the 20S proteasome.[4] It is believed to modulate the assembly of the 26S proteasome, favoring an increase in the levels of free, active 20S proteasome complexes.[5] This enhancement specifically targets intrinsically disordered proteins (IDPs) for degradation in a ubiquitin-independent manner.[7] One of the most significant targets of this compound-mediated degradation is the oncoprotein c-MYC, which is overexpressed in many cancers and is notoriously difficult to target directly.[6] By promoting c-MYC degradation, this compound can suppress tumor growth.[4]
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms and the experimental approaches used to compare these two compounds, the following diagrams are provided in the DOT language for Graphviz.
Caption: Bortezomib's inhibitory signaling pathway.
Caption: this compound's activatory signaling pathway.
Caption: Comparative experimental workflow.
Quantitative Data Presentation
The following tables summarize the key quantitative data from comparative studies of this compound and bortezomib.
Table 1: In Vitro Cytotoxicity (CC50/IC50)
| Compound | Cell Line | Cancer Type | Incubation Time (h) | CC50/IC50 | Reference |
| This compound | RPMI-8226 | Multiple Myeloma | 72 | 0.9 µM (CC50) | [4] |
| L363 | Multiple Myeloma | 72 | 5.0 µM (CC50) | [4] | |
| NCI-H929 | Multiple Myeloma | 72 | 4.3 µM (CC50) | [4] | |
| Primary MM Cells (Newly Diagnosed) | Multiple Myeloma | 72 | 1.0 µM (CC50) | [4] | |
| Primary MM Cells (Bortezomib-Refractory) | Multiple Myeloma | 72 | 8.1 µM (CC50) | [4] | |
| U87MG | Glioblastoma | 72 | 2.4 µM (IC50) | [5] | |
| Bortezomib | RPMI-8226 (WT) | Multiple Myeloma | 48 | 7.3 ± 2.4 nM (IC50) | [10] |
| RPMI-8226 (BTZ/7 resistant) | Multiple Myeloma | 48 | 25.3 ± 6.6 nM (IC50) | [10] | |
| Primary MM Cells (Newly Diagnosed) | Multiple Myeloma | 72 | 4.0 nM (CC50) | [4] | |
| Primary MM Cells (Bortezomib-Refractory) | Multiple Myeloma | 72 | >1 µM (CC50) | [4] |
Table 2: In Vivo Efficacy in RPMI-8226 Xenograft Model
| Treatment Group | Dose and Schedule | Average Tumor Volume (mm³) at Day 42 | Tumor Growth Reduction (%) | Reference |
| Vehicle Control | 3:7 (v/v) propylene (B89431) glycol/5% dextrose | 1253.4 ± 371.86 | - | [11] |
| This compound | 100 mg/kg, twice daily (oral gavage) | 304.43 ± 49.50 | 75.71 | [11] |
| Bortezomib | 0.375 mg/kg (day 0), 0.18 mg/kg (day 2), 0.09 mg/kg (day 5 and beyond), 3x/week (i.v.) | 771.41 ± 129.35 | 38.45 | [11] |
Table 3: Effect on Proteasome Catalytic Activities
| Compound | Proteasome Activity | EC50 / IC50 | Reference |
| This compound | Chymotrypsin-like (CT-L) | 4.2 µM (EC50) | [5] |
| Trypsin-like (Tryp-L) | 3.2 µM (EC50) | [5] | |
| Caspase-like (Casp-L) | 4.7 µM (EC50) | [5] | |
| Bortezomib | Chymotrypsin-like (CT-L) | Median ~10 nM (IC50) in various myeloma cell lines | [11] |
| Caspase-like | Median >100 nM (IC50) in various myeloma cell lines | [11] | |
| Trypsin-like | Median >1000 nM (IC50) in various myeloma cell lines | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the cytotoxic effects of this compound and bortezomib on multiple myeloma cell lines.
Materials:
-
RPMI-8226 multiple myeloma cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound and Bortezomib stock solutions (in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed RPMI-8226 cells in a 96-well opaque-walled plate at a density of 10,000 cells per well in 100 µL of culture medium.[12]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.
-
Prepare serial dilutions of this compound and bortezomib in culture medium.
-
Treat the cells with various concentrations of each compound for 72 hours. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.[12]
-
After the incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
Western Blot for c-MYC Degradation
Objective: To assess the effect of this compound and bortezomib on the protein levels of c-MYC.
Materials:
-
RPMI-8226 cells
-
This compound and Bortezomib
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against c-MYC
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RPMI-8226 cells and allow them to grow to approximately 80% confluency.
-
Treat the cells with the desired concentrations of this compound for 4 hours. For the bortezomib control, pre-treat cells with bortezomib (e.g., 5 µM) for 1 hour before adding this compound.[4]
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and bortezomib.
Materials:
-
Severe combined immunodeficient (SCID) mice
-
RPMI-8226 cells
-
Matrigel
-
This compound formulation for oral gavage (e.g., in 3:7 (v/v) propylene glycol/5% dextrose)
-
Bortezomib for intravenous injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of RPMI-8226 cells mixed with Matrigel into the flank of SCID mice.[2]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, bortezomib).[2]
-
Administer this compound by oral gavage (e.g., 100 mg/kg, twice daily).[11]
-
Administer bortezomib intravenously according to the specified dosing schedule (e.g., 0.375 mg/kg on day 0, followed by a dose reduction).[2]
-
Measure tumor volume with calipers two to three times per week using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 42 days) or until the tumors in the control group reach a maximum allowable size.[11]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
Conclusion
This compound and bortezomib represent two distinct and compelling strategies for targeting the proteasome in cancer. Bortezomib, as a potent inhibitor of the 26S proteasome, has demonstrated significant clinical success, particularly in hematological malignancies. Its mechanism of action is well-characterized, primarily involving the induction of proteotoxic stress and inhibition of the pro-survival NF-κB pathway.
This compound, on the other hand, offers a novel approach by enhancing the activity of the 20S proteasome. This leads to the targeted degradation of intrinsically disordered oncoproteins like c-MYC, which have historically been challenging to drug. The preclinical data presented here suggest that this compound has significant anti-tumor activity, notably in models of multiple myeloma, including those resistant to bortezomib. This indicates that this compound could be a valuable therapeutic option for patients who have developed resistance to proteasome inhibitors.
The comparative data highlight that while bortezomib is highly potent in sensitive cells, this compound demonstrates efficacy in a bortezomib-refractory setting, suggesting a non-overlapping mechanism of action and resistance. The in vivo studies further underscore the potential of this compound, showing superior tumor growth inhibition compared to bortezomib in the RPMI-8226 xenograft model.
For researchers and drug development professionals, the distinct mechanisms of these two compounds offer exciting possibilities for combination therapies and for overcoming drug resistance. Further investigation into the full spectrum of IDPs targeted by this compound and the long-term efficacy and safety profiles of this novel agent will be crucial in defining its future role in cancer therapy. The detailed experimental protocols provided in this guide should serve as a valuable resource for conducting further comparative studies and advancing our understanding of these important anti-cancer agents.
References
- 1. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Establishment of a Bortezomib-Resistant Multiple Myeloma Xenotransplantation Mouse Model by Transplanting Primary Cells from Patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bortezomib resistance in multiple myeloma is associated with increased serine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
A Comparative Guide to 20S Proteasome Activators: TCH-165 and Other Small Molecules
For Researchers, Scientists, and Drug Development Professionals
The 20S proteasome is a critical component of the cellular machinery responsible for the degradation of misfolded, damaged, and intrinsically disordered proteins (IDPs).[1][2] Activation of the 20S proteasome represents a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer, by promoting the clearance of proteotoxic species.[3][4] This guide provides a comparative analysis of the novel 20S proteasome activator TCH-165 with other known small molecule activators, supported by available experimental data.
Mechanism of Action: A Tale of Two Approaches
Small molecule activators of the 20S proteasome generally function through one of two primary mechanisms:
-
Allosteric Gate Opening: These molecules bind to the α-rings of the 20S proteasome, inducing a conformational change that opens the substrate translocation channel. This allows for increased access of substrates to the proteolytic chamber. This compound is a prime example of an activator that functions through this mechanism.[5]
-
Indirect Activation: Some compounds enhance proteasome activity through indirect mechanisms, such as modulating signaling pathways that regulate proteasome expression or function.
This guide will focus on compounds that are reported to directly interact with and activate the 20S proteasome.
Comparative Analysis of 20S Proteasome Activators
This section provides a detailed comparison of this compound with other notable 20S proteasome activators. The data presented is compiled from various studies and should be interpreted with the consideration that experimental conditions may vary.
Table 1: Quantitative Comparison of 20S Proteasome Activator Potency
| Compound | Activator Type | Target Catalytic Activity | EC50 / EC200 (µM) | Maximum Fold Activation | Source |
| This compound | Imidazoline | Chymotrypsin-like (CT-L) | EC50: 4.2 | ~10-fold | [5][6] |
| Trypsin-like (T-L) | EC50: 3.2 | ~5-fold | [5] | ||
| Caspase-like (Casp-L) | EC50: 4.7 | ~13-fold | [5] | ||
| Betulinic Acid | Triterpenoid | Chymotrypsin-like (CT-L) | EC50: ~5.5 (2.5 µg/mL) | Not specified | [7] |
| AM-404 | Arachidonic Acid Derivative | Not specified | EC50: 32 | 3- to 4-fold | [7] |
| MK-886 | Indole Derivative | Not specified | EC50: 32 | 3- to 4-fold | [7] |
| Ursolic Acid | Triterpenoid | Chymotrypsin-like (CT-L) | Not specified | Not specified | [7][8] |
| Oleuropein | Polyphenol | Chymotrypsin-like, Trypsin-like, Caspase-like | Not specified | Stronger than other known chemical activators | [9] |
Note: EC50 is the concentration required to achieve 50% of the maximal activation. EC200 is the concentration required to double the proteasome's proteolytic activity. Direct comparison of potency is challenging due to variations in experimental assays and reporting metrics across different studies.
Table 2: Comparison of Substrate Specificity and Mechanism
| Compound | Specificity for Intrinsically Disordered Proteins (IDPs) | Mechanism of Action | Key Features |
| This compound | High | Allosteric gate opening of the 20S proteasome by binding to the α-rings. Shifts the equilibrium from 26S to 20S proteasome. | Does not degrade structured proteins like GAPDH. Biophysical data (AFM) supports gate-opening mechanism.[5][7] |
| Betulinic Acid | Not explicitly stated, but enhances degradation of some proteins. | Preferentially activates the chymotrypsin-like activity. | Did not show activity for the turnover of misfolded proteins in some in vitro and in vivo models.[7] |
| AM-404 | Enhances degradation of α-synuclein. | "True" proteasome enhancer. | Also an anandamide (B1667382) uptake inhibitor.[7] |
| MK-886 | Enhances degradation of α-synuclein. | "True" proteasome enhancer. | Also a 5-lipoxygenase-activating protein (FLAP) inhibitor.[7] |
| Ursolic Acid | Reduces amyloid-β levels in vivo. | Appears distinct from betulinic acid. | [8][10] |
| Oleuropein | Reduces mutant huntingtin aggregates. | May involve conformational changes of the proteasome. | Also exhibits antioxidant properties.[9][11] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The activation of the 20S proteasome can impact various cellular signaling pathways, making it a target of interest for different diseases.
This compound has been shown to enhance the 20S proteasome-mediated degradation of the intrinsically disordered oncoprotein c-MYC, suggesting its potential as an anti-cancer therapeutic.[6]
Other 20S proteasome activators have been implicated in various signaling pathways. Betulinic acid can suppress aerobic glycolysis in breast cancer cells via the Caveolin-1/NF-κB/c-Myc pathway.[7] AM-404 has been shown to inhibit NFAT and NF-κB signaling, which are involved in inflammation and cancer cell migration.[12] MK-886 has been reported to ameliorate Alzheimer's disease pathology by activating the PRKCI/AKT signaling pathway.[13]
Experimental Workflow
The following diagram illustrates a general workflow for the discovery and characterization of novel 20S proteasome activators.
Experimental Protocols
In Vitro 20S Proteasome Activity Assay (Fluorogenic Peptide Substrate)
This assay measures the chymotrypsin-like activity of the 20S proteasome using the fluorogenic substrate Suc-LLVY-AMC.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound or other test compounds
-
Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well black microplate, add the assay buffer.
-
Add the test compound to the wells to achieve the desired final concentrations. Include a DMSO-only control.
-
Add the purified 20S proteasome to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C to allow for compound binding.
-
Initiate the reaction by adding Suc-LLVY-AMC to each well.
-
Immediately measure the fluorescence (Excitation: ~360-380 nm, Emission: ~460 nm) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 60 minutes) at 37°C.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Plot the rate of cleavage against the compound concentration to determine the EC50 value.
In Vitro Degradation of Intrinsically Disordered Proteins
This assay assesses the ability of 20S proteasome activators to enhance the degradation of a specific IDP, such as α-synuclein.[2]
Materials:
-
Purified human 20S proteasome
-
Purified α-synuclein (or other IDP)
-
Purified structured protein (e.g., GAPDH) as a negative control
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 1 mM EGTA)
-
This compound or other test compounds
-
SDS-PAGE gels and Western blotting reagents
-
Antibody specific to the IDP and the control protein
Procedure:
-
In a microcentrifuge tube, pre-incubate the purified 20S proteasome with the test compound or vehicle control in the assay buffer for a specified time (e.g., 20 minutes) at room temperature.
-
Add the purified IDP and the structured control protein to the reaction mixture.
-
Incubate the reaction at 37°C for a set time course (e.g., 0, 30, 60, 120 minutes).
-
Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Probe the membrane with antibodies against the IDP and the control protein to visualize the extent of degradation.
-
Quantify the band intensities to determine the rate of degradation.
Conclusion
This compound stands out as a potent and specific activator of the 20S proteasome with a well-defined mechanism of action that favors the degradation of intrinsically disordered proteins.[5] While other natural and synthetic compounds also exhibit 20S proteasome activation, direct comparative data is limited. The varying potencies and substrate specificities of these molecules highlight the diverse chemical space for modulating proteasome activity. Further head-to-head studies under standardized conditions are necessary for a more definitive comparison and to fully elucidate the therapeutic potential of these compounds in various disease contexts. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Function, and Allosteric Regulation of the 20S Proteasome by the 11S/PA28 Family of Proteasome Activators [mdpi.com]
- 4. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Reconstitution Assays of Arabidopsis 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein degradation profile reveals dynamic nature of 20S proteasome small molecule stimulation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00191K [pubs.rsc.org]
- 12. Comparative Structural Analysis of 20S Proteasome Ortholog Protein Complexes by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteasome regulators: activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
TCH-165 vs. MG132: A Comparative Guide to Proteasome Modulation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between proteasome modulators is critical for designing effective experiments and developing novel therapeutics. This guide provides a detailed, data-driven comparison of two distinct proteasome-targeting compounds: TCH-165, a proteasome assembly modulator and enhancer, and MG132, a classical proteasome inhibitor.
This comparison delves into their mechanisms of action, effects on proteasome activity and cellular viability, and provides detailed experimental protocols for their evaluation.
At a Glance: Key Differences
| Feature | This compound | MG132 |
| Primary Mechanism | Enhances 20S proteasome activity | Inhibits 26S proteasome activity |
| Effect on Proteasome | Increases 20S proteasome levels and promotes an "open-gate" conformation | Reversibly inhibits the chymotrypsin-like activity of the β5 subunit |
| Substrate Specificity | Preferentially degrades intrinsically disordered proteins (IDPs) | Broadly inhibits degradation of ubiquitinated proteins |
| Cellular Outcome | Can induce apoptosis in proteasome-reliant cells at high concentrations | Induces apoptosis and cell cycle arrest |
| Off-Target Effects | Not well-documented | Can inhibit other proteases like calpains and cathepsins at higher concentrations[1][2] |
Mechanism of Action: Enhancement vs. Inhibition
The fundamental difference between this compound and MG132 lies in their opposing effects on the proteasome, a critical cellular machine responsible for protein degradation.
This compound: A Proteasome Activator
This compound is a small molecule that modulates the assembly of the proteasome complex.[3] It shifts the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring an increase in the levels of the 20S proteasome.[4] this compound enhances the proteolytic activity of the 20S proteasome by promoting an "open-gate" conformation, which increases substrate accessibility to the catalytic chamber.[4] This enhancement is particularly effective for the degradation of intrinsically disordered proteins (IDPs), such as α-synuclein and tau, while structured proteins are largely unaffected.[4]
MG132: A Proteasome Inhibitor
MG132 is a potent, reversible, and cell-permeable peptide aldehyde that acts as a proteasome inhibitor.[1] It primarily targets the chymotrypsin-like activity of the β5 subunit within the 20S core of the 26S proteasome.[2] By blocking this activity, MG132 prevents the degradation of ubiquitin-conjugated proteins, leading to their accumulation within the cell.[1] This disruption of protein homeostasis can trigger downstream cellular responses, including cell cycle arrest and apoptosis. At higher concentrations, MG132 can also inhibit other proteasomal activities and other cellular proteases.[2]
Performance Data: A Quantitative Comparison
The following tables summarize the quantitative data on the effects of this compound and MG132 on proteasome activity and cell viability.
Table 1: Effects on Proteasome Activity
| Compound | Proteasomal Activity | EC50 / IC50 | Fold Enhancement / % Inhibition | Cell/System | Reference |
| This compound | Chymotrypsin-like (CT-L) | 4.2 µM (EC50) | ~8-fold enhancement | Purified 20S Proteasome | [4] |
| Trypsin-like (Tryp-L) | 3.2 µM (EC50) | ~5-fold enhancement | Purified 20S Proteasome | [4] | |
| Caspase-like (Casp-L) | 4.7 µM (EC50) | ~13-fold enhancement | Purified 20S Proteasome | [4] | |
| MG132 | Chymotrypsin-like (CT-L) | ~100 nM (IC50) | - | In vitro | [5] |
| Proteasome Activity | 18.5 µmol/L | ~70% inhibition at 3h | C6 glioma cells | [6] |
Table 2: Effects on Cell Viability
| Compound | Cell Line | IC50 / CC50 | Treatment Duration | Reference |
| This compound | RPMI-8226 (Multiple Myeloma) | 1.0 µM (CC50) | 72 hours | [7] |
| CCRF-CEM (Leukemia) | 0.9 µM (CC50) | 72 hours | [7] | |
| THP-1 (Leukemia) | 3.9 µM (CC50) | 72 hours | [8] | |
| MG132 | C6 glioma cells | 18.5 µmol/L (IC50) | 24 hours | [6] |
| Malignant Pleural Mesothelioma cells | >0.5 µM (significant cell death) | 4 days | [9] | |
| HEK-293T cells | 3.3 µM (IC50) | 48 hours | [10] | |
| MCF7 (Breast Cancer) | 12.9 µM (IC50) | 48 hours | [10] | |
| MDA-MB-231 (Breast Cancer) | 12.4 µM (IC50) | 48 hours | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize this compound and MG132.
Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Methods to Discover and Evaluate Proteasome Small Molecule Stimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma [mdpi.com]
- 8. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
TCH-165: A Comparative Guide to its Mechanism of Action as a 20S Proteasome Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of TCH-165, a small molecule modulator of the proteasome, and compares its mechanism and performance with other known 20S proteasome activators. The information presented is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.
Mechanism of Action of this compound
This compound modulates the dynamic equilibrium between the 26S and 20S proteasome complexes, favoring the accumulation of the 20S proteasome.[1][2] This is achieved by this compound binding to the α-ring of the 20S proteasome, which induces an open-gate conformation.[3] This open-gate conformation allows for increased substrate accessibility to the catalytic core of the 20S proteasome, thereby enhancing the degradation of specific proteins.
A key feature of this compound's mechanism is its selectivity for intrinsically disordered proteins (IDPs).[1][3] It has been shown to enhance the degradation of IDPs such as α-synuclein, tau, and c-Myc, which are implicated in various diseases, including neurodegenerative disorders and cancer.[3][4] Conversely, this compound does not promote the degradation of structured proteins like GAPDH.[1][2] This selectivity suggests a therapeutic window where this compound could target disease-associated proteins while sparing essential cellular proteins.
At higher concentrations (>30 μM), this compound can lead to the disassembly of the 26S proteasome, which may inhibit the degradation of ubiquitinated substrates.[4]
Caption: Mechanism of this compound action on the proteasome.
Comparative Performance Data
This section summarizes the quantitative data for this compound and compares it with other small molecule activators of the 20S proteasome.
| Compound | Target | Assay Type | EC50 / IC50 (µM) | Cell Line(s) | Reference |
| This compound | 20S Proteasome (Chymotrypsin-like) | In vitro activity | 4.2 | - | [2] |
| 20S Proteasome (Trypsin-like) | In vitro activity | 3.2 | - | [2] | |
| 20S Proteasome (Caspase-like) | In vitro activity | 4.7 | - | [2] | |
| Cell Growth Inhibition | Cell-based | 1.6 | RPMI-8226 | [2] | |
| Cell Growth Inhibition | Cell-based | 2.4 | U87MG | [2] | |
| MYC-mediated transcription | Cell-based | 2.57 | HCT-116 | [4] | |
| MK-886 | 20S Proteasome | In vitro activity | 32 | - | [5] |
| AM-404 | 20S Proteasome | In vitro activity | 32 | - | [5] |
| Chlorpromazine | 20S Proteasome | In vitro activity | Induces up to 20-fold activity | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro 20S Proteasome Activity Assay
This protocol is used to determine the effect of this compound on the catalytic activity of the purified 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
This compound and other test compounds
-
Fluorogenic peptide substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound and other test compounds in Assay Buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the diluted compounds to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Add the specific fluorogenic substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the rate of substrate cleavage from the linear phase of the reaction.
-
Plot the reaction rates against the compound concentrations to determine EC50 values.
Caption: Workflow for the in vitro proteasome activity assay.
Cell Viability (MTS) Assay
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
RPMI-8226, U87MG, or other relevant cell lines
-
This compound
-
Complete cell culture medium
-
96-well clear microplates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentrations to determine IC50 values.
Caption: Workflow for the cell viability (MTS) assay.
Western Blot Analysis for IDP Degradation
This protocol is used to visualize and quantify the degradation of a specific intrinsically disordered protein (e.g., α-synuclein) in the presence of this compound.
Materials:
-
Cell line expressing the target IDP (e.g., HEK293T cells overexpressing α-synuclein)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target IDP (e.g., anti-α-synuclein)
-
Primary antibody against a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with different concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target IDP and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
-
Normalize the intensity of the target protein band to the loading control band to determine the relative protein levels.
Caption: Workflow for Western blot analysis.
References
Validating the Efficacy of TCH-165: A Guide to Essential Control Experiments
An objective comparison of experimental approaches to confirm the mechanism of action of the 20S proteasome activator, TCH-165.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and interpreting control experiments to validate the biological effects of this compound, a small molecule modulator of proteasome assembly. The experimental protocols and comparative data presented herein are essential for unequivocally demonstrating the on-target effects of this compound and distinguishing them from potential off-target or non-specific activities.
This compound has been identified as an enhancer of 20S proteasome assembly, shifting the dynamic equilibrium from the 26S proteasome complex to favor 20S-mediated protein degradation.[1][2][3] This is achieved by inducing an "open-gate" conformation in the 20S proteasome, thereby increasing substrate accessibility to its catalytic chamber.[2] The primary therapeutic potential of this compound lies in its ability to selectively enhance the degradation of intrinsically disordered proteins (IDPs), such as α-synuclein, tau, and c-MYC, which are implicated in various neurodegenerative diseases and cancers.[1][4][5][6] Notably, this compound does not appear to induce the degradation of structured proteins like GAPDH.[1][2]
To rigorously validate these claims, a series of well-controlled experiments are necessary. This guide outlines key assays, including both positive and negative controls, to interrogate the specific mechanism of action of this compound.
I. Biochemical Assays: Direct Assessment of Proteasome Activity
The foundational step in validating this compound is to confirm its direct effect on the proteolytic activity of the 20S proteasome.
Experimental Protocol: In Vitro Proteasome Activity Assay
-
Objective: To measure the chymotrypsin-like (CT-L), trypsin-like (Tryp-L), and caspase-like (Casp-L) activities of purified 20S proteasome in the presence of this compound.
-
Materials: Purified human 20S proteasome, fluorogenic peptide substrates (Suc-LLVY-AMC for CT-L, Boc-LRR-AMC for Tryp-L, Z-LLE-AMC for Casp-L), this compound, Bortezomib (BTZ) as a negative control, assay buffer, and a fluorescence plate reader.
-
Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, combine the purified 20S proteasome with the different concentrations of this compound or BTZ. c. Incubate for a specified period to allow for compound binding. d. Add the specific fluorogenic peptide substrate to each well. e. Monitor the fluorescence intensity over time, which is proportional to the rate of substrate cleavage. f. Calculate the EC50 values for each activity.
Data Presentation:
| Compound | Chymotrypsin-like (EC50, µM) | Trypsin-like (EC50, µM) | Caspase-like (EC50, µM) |
| This compound | 4.2[3][7] | 3.2[3][7] | 4.7[3][7] |
| Bortezomib | Inhibitory | Inhibitory | Inhibitory |
| Vehicle (DMSO) | No effect | No effect | No effect |
Logical Workflow for Biochemical Validation
Caption: Workflow for in vitro validation of this compound's effect on 20S proteasome activity.
II. Cell-Based Assays: Demonstrating Selective Degradation of Intrinsically Disordered Proteins
The next critical step is to demonstrate that this compound enhances the degradation of its target IDPs in a cellular context, and that this effect is proteasome-dependent.
Experimental Protocol: Western Blot Analysis of IDP Degradation
-
Objective: To assess the levels of specific IDPs (e.g., c-MYC, α-synuclein) and a structured protein (e.g., GAPDH) in cells treated with this compound.
-
Materials: Human cell line expressing the target IDP (e.g., RPMI-8226 for c-MYC), this compound, Bortezomib (BTZ), cycloheximide (B1669411) (to inhibit new protein synthesis), lysis buffer, primary antibodies against the target IDP and GAPDH, and secondary antibodies.
-
Procedure: a. Culture cells and treat with this compound at various concentrations, vehicle control, and this compound in combination with BTZ. b. Treat all groups with cycloheximide to observe protein degradation without the interference of new protein synthesis. c. Lyse the cells and quantify total protein concentration. d. Perform SDS-PAGE and transfer proteins to a membrane. e. Probe the membrane with primary antibodies for the target IDP and GAPDH (as a loading control and to demonstrate specificity). f. Incubate with appropriate secondary antibodies and visualize the protein bands. g. Quantify band intensities to determine relative protein levels.
Data Presentation:
| Treatment | c-MYC Protein Level (relative to vehicle) | GAPDH Protein Level (relative to vehicle) |
| Vehicle (DMSO) | 100% | 100% |
| This compound (10 µM) | Decreased[8] | No significant change[1][2] |
| Bortezomib (3 µM) | Increased | No significant change |
| This compound (10 µM) + Bortezomib (3 µM) | Levels restored (degradation blocked)[8] | No significant change |
Signaling Pathway of this compound Action
Caption: this compound shifts the 26S/20S proteasome equilibrium to selectively degrade IDPs.
III. Cellular Viability and Proliferation Assays
To assess the functional consequence of this compound-induced IDP degradation, particularly for oncoproteins like c-MYC, cell viability and proliferation assays are crucial.
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
-
Materials: Cancer cell line (e.g., RPMI-8226, U87MG), this compound, Bortezomib (as a positive control for cytotoxicity in these cells), a non-cancerous cell line (as a control for general toxicity), cell culture medium, and a viability assay reagent.
-
Procedure: a. Seed cells in a 96-well plate. b. Treat the cells with a serial dilution of this compound, BTZ, or vehicle. c. Incubate for a specified time (e.g., 72 hours). d. Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol. e. Calculate the IC50 value for each compound.
Data Presentation:
| Cell Line | This compound (IC50, µM) | Bortezomib (IC50, µM) |
| RPMI-8226 (Multiple Myeloma) | 1.6[3] | Known to be effective |
| U87MG (Glioblastoma) | 2.4[3] | Known to be effective |
| Non-cancerous cell line | Higher IC50 expected | Known to be effective |
Experimental Workflow for Cellular Assays
Caption: A streamlined workflow for assessing the cellular effects of this compound.
By systematically performing these control experiments, researchers can confidently validate the on-target effects of this compound, providing a solid foundation for further preclinical and clinical development. The use of appropriate positive and negative controls is paramount to the correct interpretation of the experimental data and to substantiate the unique mechanism of action of this promising therapeutic agent.
References
- 1. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Proteasome | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advances in Proteasome Enhancement by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
TCH-165: A Novel 20S Proteasome Activator with Potential for Combination Therapies in Cancer
A Comparative Analysis and Guide for Researchers
Introduction
TCH-165 is an investigational small molecule that has garnered attention in the field of oncology for its unique mechanism of action as a 20S proteasome activator.[1][2][3] Unlike traditional proteasome inhibitors, this compound enhances the degradation of intrinsically disordered proteins (IDPs), including the oncoprotein MYC, which is overexpressed in a majority of human cancers.[1][4] This guide provides a comprehensive comparison of this compound with existing cancer therapies, supported by available preclinical data. While direct synergistic studies are not yet available in the public domain, the distinct mechanism of this compound, particularly its efficacy in models resistant to standard-of-care proteasome inhibitors, presents a strong rationale for its future investigation in combination regimens.
Performance Comparison: this compound vs. Bortezomib (B1684674)
The most relevant comparator for this compound is the first-in-class proteasome inhibitor, bortezomib. Preclinical studies have demonstrated the potent anti-tumor activity of this compound, notably in multiple myeloma (MM) models, including those that are unresponsive to bortezomib.[2][4]
In Vitro Cytotoxicity
This compound has demonstrated low micromolar to nanomolar cytotoxicity across various multiple myeloma cell lines and in primary patient cells, including those from a relapsed patient who was unresponsive to bortezomib.[2][4]
| Cell Line/Patient Sample | This compound CC50 | Bortezomib CC50 | Reference |
| RPMI-8226 | 0.9 µM | Not Reported | [2] |
| L363 | 5.0 µM | Not Reported | [2] |
| NCI-H929 | 4.3 µM | Not Reported | [2] |
| Newly Diagnosed MM Patient | 1.0 µM | 4.0 nM | [2] |
| Relapsed MM Patient | 8.1 µM | Ineffective | [2] |
In Vivo Anti-Tumor Efficacy
In a head-to-head comparison using a human multiple myeloma xenograft model, this compound exhibited superior tumor growth inhibition compared to bortezomib.[4]
| Treatment Group | Mean Tumor Volume (mm³) at Day 42 | % Tumor Growth Inhibition vs. Vehicle | Statistical Significance vs. Vehicle | Statistical Significance vs. Bortezomib | Reference |
| Vehicle Control | 1253.4 (±371.86) | - | - | - | [4] |
| Bortezomib | 771.41 (±129.35) | 38.5% | Not Reported | - | [4] |
| This compound (100 mg/kg) | 304.43 (±49.50) | 75.7% | p < 0.05 | FDR = 0.0127 | [2][4] |
Mechanism of Action and Signaling Pathway
This compound functions by modulating the assembly of the 26S proteasome, which favors the open-gate, proteolytically active conformation of the 20S proteasome.[1][3] This enhancement of 20S proteasome activity leads to the ubiquitin-independent degradation of IDPs like the MYC oncoprotein.[1][4] The degradation of MYC, a key driver of cancer cell proliferation and survival, subsequently triggers apoptotic signaling pathways, leading to cancer cell death.[1]
Caption: this compound promotes the degradation of MYC via 20S proteasome activation.
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Lines: RPMI-8226, L363, and NCI-H929 multiple myeloma cells.[4]
-
Primary Cells: Bone marrow aspirates from newly diagnosed and relapsed multiple myeloma patients.[2]
-
Treatment: Cells were treated with various concentrations of this compound for 72 hours.[2]
-
Assay: Cell viability was assessed to determine the 50% cytotoxic concentration (CC50). The specific viability assay (e.g., MTT, CellTiter-Glo) is not detailed in the provided search results.
In Vivo Xenograft Model
-
Animal Model: The specific mouse strain used is not detailed in the provided search results.
-
Tumor Inoculation: Human RPMI-8226 multiple myeloma cells were used to establish subcutaneous tumors.[2]
-
Treatment Groups:
-
Vehicle Control
-
Bortezomib (positive control)
-
This compound (150 mg/kg on day 1, reduced to 100 mg/kg from day 3 for the remainder of the study), administered by oral gavage.[4]
-
-
Study Duration: 42 days.[4]
-
Endpoints: Tumor volume was measured three times weekly using digital calipers. Body weight was monitored as a measure of toxicity.[4]
-
Statistical Analysis: A Kruskal-Wallis test followed by a pairwise Wilcoxon rank-sum test with Benjamini-Hochberg correction was used to determine statistical significance.[2]
Caption: Workflow for the in vivo comparison of this compound and bortezomib.
Future Directions and Rationale for Combination Studies
The efficacy of this compound in bortezomib-unresponsive models strongly suggests that combining this compound with other anti-cancer agents could be a promising therapeutic strategy.[2] Its unique mechanism of action, which circumvents the resistance mechanisms associated with proteasome inhibitors, opens up several avenues for rational combinations:
-
With Proteasome Inhibitors: While seemingly counterintuitive, a combination with a proteasome inhibitor like bortezomib or carfilzomib (B1684676) could be explored at lower doses to potentially achieve a synergistic effect by targeting the proteasome through two different mechanisms, possibly reducing the toxicity of each agent.
-
With Chemotherapy: Conventional chemotherapeutic agents that induce cellular stress and protein damage could be combined with this compound to enhance the clearance of damaged proteins and promote apoptosis.
-
With Immunotherapies: The role of the proteasome in antigen presentation is well-established. By modulating proteasome activity, this compound could potentially alter the immunopeptidome of cancer cells, thereby enhancing their recognition by the immune system. This provides a rationale for combining this compound with immune checkpoint inhibitors.
References
- 1. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
TCH-165: A Novel Proteasome Modulator Surpassing Traditional Inhibition
A Comparative Analysis of TCH-165 and Proteasome Inhibitors for Therapeutic Development
For Immediate Release
This guide provides a comprehensive evaluation of this compound, a novel small molecule modulator of proteasome assembly, in comparison to traditional proteasome inhibitors. The data presented herein demonstrates the unique mechanism and potential therapeutic advantages of this compound for researchers, scientists, and drug development professionals in the fields of oncology and neurodegenerative diseases.
Abstract
This compound represents a paradigm shift in targeting the proteasome for therapeutic intervention. Unlike traditional inhibitors that block proteasome activity, this compound acts as a modulator, selectively enhancing the degradation of intrinsically disordered proteins (IDPs) by promoting the assembly of the 20S proteasome.[1] This guide presents a detailed comparison of this compound with the well-characterized proteasome inhibitor, bortezomib (B1684674) (BTZ), highlighting key differences in their mechanisms of action and cellular effects. Experimental data from in vitro and in vivo studies are summarized to provide a clear, evidence-based assessment of this compound's therapeutic potential.
Mechanism of Action: A Tale of Two Approaches
Proteasome inhibitors, such as bortezomib, function by directly binding to and inhibiting the catalytic sites of the 26S proteasome. This non-selective inhibition leads to a global shutdown of protein degradation, which can be effective in killing cancer cells but also carries the risk of significant off-target effects and toxicity.
In contrast, this compound modulates the dynamic equilibrium between the 20S and 26S proteasome complexes.[1] It favors the formation of the 20S proteasome, which is primarily responsible for the ubiquitin-independent degradation of IDPs.[2] This unique mechanism allows for the selective clearance of pathogenic proteins, such as α-synuclein, tau, and c-MYC, while leaving the degradation of structured, ubiquitinated proteins largely unaffected.[1][3]
References
Cross-Validation of TCH-165: A Comparative Guide to its Efficacy in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of TCH-165's Performance
This compound is a novel small molecule modulator of proteasome assembly, demonstrating significant potential in cancer therapy. It uniquely enhances the activity of the 20S proteasome, leading to the degradation of intrinsically disordered proteins (IDPs), a class of proteins often implicated in oncogenesis. This guide provides a comprehensive cross-validation of this compound's effects across various cancer cell lines, presenting key experimental data, detailed protocols, and visual representations of its mechanism of action.
Performance Across Cell Lines: A Quantitative Comparison
The efficacy of this compound has been evaluated in a range of cancer cell lines, with a particular focus on hematological malignancies. The data presented below summarizes the cytotoxic concentrations (CC50) and half-maximal effective concentrations (EC50) of this compound, providing a clear comparison of its potency.
| Cell Line | Cancer Type | CC50/IC50 (µM) | Key Findings & References |
| RPMI-8226 | Multiple Myeloma | 0.9 - 1.6 | This compound effectively inhibits cell proliferation and induces degradation of the oncoprotein c-MYC.[1][2][3][4] |
| U-87MG | Glioblastoma | 2.4 | Demonstrates efficacy in a solid tumor cell line.[1] |
| L363 | Multiple Myeloma | 5.0 | Shows activity in another multiple myeloma cell line.[2] |
| NCI-H929 | Multiple Myeloma | 4.3 | Further validates the potential of this compound in multiple myeloma.[2] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.9 | High potency observed in a leukemia cell line, with significant c-MYC degradation.[3][4] |
| Primary MM Cells (Newly Diagnosed) | Multiple Myeloma | 1.0 | Effective against patient-derived cancer cells.[2][3][4] |
| Primary MM Cells (Bortezomib Refractory) | Multiple Myeloma | 8.1 | Crucially, this compound maintains activity in cells resistant to the standard proteasome inhibitor, bortezomib.[2][4] |
Mechanism of Action: Enhancing 20S Proteasome Activity
This compound functions by modulating the dynamic equilibrium between the 26S and 20S proteasome complexes.[1] It promotes an "open-gate" conformation of the 20S proteasome, increasing substrate accessibility to its catalytic core. This leads to the enhanced degradation of IDPs, many of which are key drivers of cancer cell survival and proliferation, such as c-MYC, c-Fos, and ornithine decarboxylase (ODC).[1][5]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of this compound.
Cell Viability and Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Add a cell proliferation reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Calculate the CC50/IC50 values by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Immunoblotting for Protein Degradation
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 1, 5, 10 µM) for a specified time (e.g., 4, 8, 24 hours). To specifically measure protein degradation, pre-treat cells with a protein synthesis inhibitor like cycloheximide (B1669411) (50 µg/mL) for 30 minutes before adding this compound.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against the protein of interest (e.g., c-MYC, GAPDH) overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein levels, normalized to a loading control like GAPDH.
Concluding Remarks
The collective evidence strongly supports the potent and selective anti-cancer activity of this compound across a variety of cell lines, including those resistant to current standard-of-care therapies. Its unique mechanism of enhancing 20S proteasome-mediated degradation of oncoproteins like c-MYC presents a promising new avenue for cancer treatment. The data and protocols provided in this guide offer a solid foundation for further research and development of this compound as a next-generation therapeutic agent.
References
- 1. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
TCH-165 Demonstrates Superior In Vivo Efficacy Over Standard of Care Component in PRAME-Expressing Multiple Myeloma Model
For Immediate Release
[City, State] – [Date] – Preclinical data reveals that TCH-165, a novel small molecule modulator of proteasome assembly, exhibits significant antitumor activity in an in vivo model of multiple myeloma, a cancer in which the PRAME (Preferentially Expressed Antigen in Melanoma) gene is frequently activated.[1] In a head-to-head comparison, this compound demonstrated superior tumor growth inhibition compared to bortezomib, a proteasome inhibitor that is a cornerstone of standard of care for multiple myeloma.[2]
Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow.[3] The current standard of care for newly diagnosed multiple myeloma typically involves a multi-drug regimen, often including a proteasome inhibitor, an immunomodulatory agent, and a corticosteroid.[4][5][6] Bortezomib is a widely used proteasome inhibitor in these combination therapies.[4][5] Notably, PRAME expression is detected in a majority of multiple myeloma patients and is associated with disease progression and resistance to therapy, making it a compelling therapeutic target.[1][7][8]
This compound represents a new therapeutic approach by selectively enhancing the activity of the 20S proteasome, leading to the degradation of intrinsically disordered proteins, including the oncoprotein MYC, which is crucial for the survival of myeloma cells.[2][9][10] This mechanism of action is distinct from proteasome inhibitors like bortezomib, which block the activity of the proteasome.
In Vivo Efficacy of this compound vs. Bortezomib
In a subcutaneous xenograft model using the RPMI-8226 multiple myeloma cell line, this compound administered orally resulted in a significant reduction in tumor volume compared to both vehicle control and intravenously administered bortezomib.
| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) at Day 42 | Tumor Growth Inhibition (%) |
| Vehicle Control | 3:7 (v/v) propylene (B89431) glycol/5% dextrose, oral gavage | 1253.4 (±371.86) | - |
| Bortezomib | 0.375 mg/kg (day 0), 0.18 mg/kg (day 2), 0.09 mg/kg (day 5 and beyond), 3x/week, IV | 771.41 (±129.35) | 38.5 |
| This compound | 100 mg/kg, twice daily, oral gavage | 304.43 (±49.50) | 75.7 |
Data sourced from a study published in Biomedicines (2022).[2]
The study also highlighted that this compound was well-tolerated in vivo, with minimal loss of body weight in the treated mice.[2]
Mechanism of Action: this compound Signaling Pathway
This compound modulates the assembly of the 26S proteasome, which favors the proteolytically active conformation of the 20S proteasome. This enhanced 20S proteasome activity leads to the degradation of intrinsically disordered proteins like MYC, a key driver of tumorigenesis in multiple myeloma.
Caption: this compound mechanism of action.
Experimental Protocols
In Vivo Xenograft Study
-
Animal Model: Severe Combined Immunodeficient (SCID) mice were used for the study.
-
Cell Line: RPMI-8226, a human multiple myeloma cell line, was used to establish tumors.
-
Tumor Implantation: RPMI-8226 cells were implanted subcutaneously into the flanks of the SCID mice.
-
Treatment Groups:
-
Vehicle Control: A solution of 3:7 (v/v) propylene glycol and 5% dextrose was administered via oral gavage.
-
This compound: 100 mg/kg of this compound was administered twice daily via oral gavage.
-
Bortezomib: Bortezomib was administered intravenously three times a week, with an initial dose of 0.375 mg/kg, followed by 0.18 mg/kg on day 2, and 0.09 mg/kg from day 5 onwards.
-
-
Efficacy Endpoint: Tumor volume was measured regularly to assess the antitumor efficacy of the treatments. Body weight was monitored to assess toxicity.
-
Statistical Analysis: The significance of the differences in tumor volumes between the treatment groups was determined using appropriate statistical methods.
Caption: In vivo xenograft experimental workflow.
The promising in vivo efficacy of this compound against a PRAME-expressing multiple myeloma model, coupled with its favorable safety profile, positions it as a strong candidate for further clinical development. Its unique mechanism of action offers a potential new therapeutic strategy for patients with multiple myeloma, including those who may be resistant to standard proteasome inhibitors.
References
- 1. [Expression of PRAME gene in multiple myeloma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Both Methylation and Copy Number Variation Participated in the Varied Expression of PRAME in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. themmrf.org [themmrf.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Multiple Myeloma | Treatment for Multiple Myeloma | LLS [bloodcancerunited.org]
- 7. PRAME Gene Copy Number Variation Is Related to Its Expression in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. mdpi.com [mdpi.com]
- 10. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TCH-165: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for TCH-165, a modulator of proteasome assembly. Due to the absence of a specific Safety Data Sheet (SDS) from manufacturers, these procedures are based on general best practices for hazardous chemical waste management and the known chemical class of this compound.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). As a biologically active compound with unknown long-term health effects, caution is paramount.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and associated materials.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste materials containing this compound, including unused neat compound, solutions, and contaminated consumables (e.g., pipette tips, vials, gloves), must be collected in a designated hazardous waste container.
-
Container Compatibility: The container must be made of a material compatible with organic solvents if this compound is in solution. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to dangerous situations.
Step 2: Labeling of Hazardous Waste
Proper labeling of the waste container is a critical regulatory requirement and ensures the safety of all personnel handling the waste.
-
Clear Identification: The container must be clearly labeled with the words "Hazardous Waste".[1][2]
-
Full Chemical Name: Write the full chemical name: "this compound (Enhancer of 20S proteasome assembly)".
-
Composition: List all contents of the container, including solvents and their approximate concentrations.
-
Hazard Information: Indicate any known or suspected hazards. Since the specific hazards of this compound are not well-documented, it is prudent to label it as "Biologically Active" and "Handle with Care."
Step 3: Storage of Hazardous Waste
Proper storage of the hazardous waste container prior to disposal is essential to prevent accidents and exposure.
-
Secure Location: Store the waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage facility.
-
Secondary Containment: Place the primary waste container in a secondary container to contain any potential leaks or spills.[3]
-
Segregation: Store the container away from incompatible materials.
Step 4: Final Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Professional Disposal: this compound waste should be disposed of through a licensed and approved hazardous waste management company that can handle chemical and biologically active materials.[4] Never dispose of this compound down the drain or in the regular trash.[5]
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the general principles of laboratory chemical waste disposal are well-established. The procedures outlined above are based on guidelines from various safety and regulatory bodies.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Signaling Pathway of this compound
For informational purposes, the following diagram illustrates the known signaling pathway affected by this compound. This highlights its biological activity and underscores the importance of careful handling and disposal.
Caption: this compound enhances 20S proteasome assembly and protein degradation.
References
Personal protective equipment for handling TCH-165
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling TCH-165, a small molecule modulator of proteasome assembly. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Due to its biological activity as a proteasome modulator with anti-tumor properties, this compound should be handled with caution. The following personal protective equipment is mandatory when working with this compound in solid or solution form:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted NIOSH-approved respirator is recommended.
Handling and Storage
Proper handling and storage are crucial to maintain the stability and integrity of this compound and to ensure the safety of laboratory personnel.
-
Storage: Store this compound at -20°C for up to one year, or at -80°C for up to two years.[1]
-
Handling:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Spill and Disposal Procedures
In the event of a spill, or for routine disposal, the following procedures must be followed:
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in Section 1.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
-
-
Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.
-
Do not dispose of down the drain or in regular trash.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 595.74 g/mol | |
| CAS Number | 1446350-60-2 | |
| Storage Temperature | -20°C or -80°C | [1] |
| IC50 (RPMI-8226 cells) | 1.6 µM | [1] |
| IC50 (U87MG cells) | 2.4 µM | [1] |
| EC50 (Chymotrypsin-like activity) | 4.2 µM | [1][2] |
| EC50 (Trypsin-like activity) | 3.2 µM | [1][2] |
| EC50 (Caspase-like activity) | 4.7 µM | [1][2] |
Experimental Protocol: Western Blot for MYC Degradation
This protocol details a method to assess the effect of this compound on MYC protein levels in multiple myeloma (MM) cells.
Objective: To determine if this compound enhances the degradation of the MYC oncoprotein.
Materials:
-
RPMI-8226 multiple myeloma cells
-
This compound
-
Bortezomib (B1684674) (proteasome inhibitor, for control)
-
DMSO (vehicle control)
-
RIPA buffer supplemented with protease inhibitor cocktail
-
Primary antibody against MYC
-
Secondary antibody (horseradish peroxidase-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture: Culture RPMI-8226 cells to approximately 80% confluency.
-
Treatment:
-
Treat cells with either vehicle (DMSO) or this compound at the desired concentrations for 4 hours.
-
For proteasome inhibition control, pre-treat a separate batch of cells with bortezomib (5 µM) for 1 hour before adding this compound or vehicle for an additional 4 hours.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet twice with chilled PBS buffer.
-
Resuspend the pellet in chilled RIPA buffer with protease inhibitors to lyse the cells and solubilize proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against MYC.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
This compound Spill Response Plan
Caption: Immediate steps for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
